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  • Product: 1,4,5-Oxadiazepane
  • CAS: 746595-79-9

Core Science & Biosynthesis

Foundational

1,4,5-Oxadiazepane synthesis mechanism and reaction pathway

An In-depth Technical Guide to the Synthesis of 1,4,5-Oxadiazepanes Introduction: The 1,4,5-Oxadiazepane Scaffold The 1,4,5-oxadiazepane ring system is a seven-membered heterocycle containing one oxygen and two nitrogen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1,4,5-Oxadiazepanes

Introduction: The 1,4,5-Oxadiazepane Scaffold

The 1,4,5-oxadiazepane ring system is a seven-membered heterocycle containing one oxygen and two nitrogen atoms at the 1, 4, and 5 positions, respectively. While not as broadly explored as other heterocyclic families, this scaffold serves as a critical building block in modern agrochemistry. Its primary significance lies in its role as a key intermediate for the synthesis of advanced herbicides, most notably those of the tetrahydropyrazolodione class, such as Pinoxaden.[1] The synthesis of the core 1,4,5-oxadiazepane ring is a multi-step process that relies on a robust and scalable cyclization strategy, followed by a deprotection step to yield the versatile parent heterocycle.

This guide provides a detailed examination of the predominant synthesis mechanism for 1,4,5-oxadiazepanes, focusing on the underlying reaction pathways, critical process parameters, and detailed experimental protocols derived from established industrial methods.

Core Synthesis Strategy: A Two-Stage Approach

The most reliable and widely documented route to the 1,4,5-oxadiazepane core is a two-stage process. It begins with the construction of a di-acylated intermediate via cyclocondensation, which is then deprotected to yield the final product. This method provides high yields and purity, making it suitable for large-scale production.

G cluster_0 Stage 1: Ring Formation cluster_1 Stage 2: Deacylation A N,N'-Diacylhydrazine C 4,5-Diacyl-[1,4,5]-oxadiazepane A->C Base, Polar Solvent (e.g., DMSO, NMP) B 2,2'-Disubstituted Diethyl Ether B->C D 4,5-Diacyl-[1,4,5]-oxadiazepane E [1,4,5]-Oxadiazepane D->E Acid or Base Hydrolysis

Caption: Overview of the two-stage synthesis pathway for 1,4,5-oxadiazepanes.

Stage 1: Cyclocondensation to Form the Diacyl Intermediate

The foundational step in this synthesis is the formation of the seven-membered ring through a double nucleophilic substitution reaction. This involves reacting an N,N'-diacylhydrazine with a suitable dielectrophile, such as a 2,2'-disubstituted diethyl ether.

Mechanism and Reaction Pathway

The reaction proceeds via a base-catalyzed cyclocondensation. The mechanism can be broken down into the following key steps:

  • Deprotonation: A strong base deprotonates one of the amide nitrogens of the N,N'-diacylhydrazine. This is a critical activation step, as it significantly increases the nucleophilicity of the hydrazine derivative.

  • First Nucleophilic Substitution (SN2): The resulting anion attacks one of the electrophilic carbons of the 2,2'-disubstituted diethyl ether (e.g., 2,2'-dichlorodiethyl ether), displacing the first leaving group.

  • Second Deprotonation & Intramolecular Cyclization: The second amide nitrogen is subsequently deprotonated by the base. This allows for an intramolecular SN2 reaction where the newly formed anion attacks the remaining electrophilic carbon, displacing the second leaving group and closing the seven-membered ring.

G cluster_mech Mechanism: Base-Catalyzed Cyclocondensation start N,N'-Diacylhydrazine + Base step1 Deprotonated Hydrazine (Nucleophile) start->step1 Deprotonation step2 Open-Chain Intermediate step1->step2 SN2 Attack on 2,2'-Dichlorodiethyl Ether step3 Intramolecular Cyclization step2->step3 Second Deprotonation & Ring Closure end 4,5-Diacyl-[1,4,5]-oxadiazepane step3->end

Caption: Mechanistic pathway for the formation of the 1,4,5-oxadiazepane ring.

Key Reagents and Optimized Conditions

The efficiency of the cyclocondensation is highly dependent on the choice of reagents and reaction conditions. The use of specific polar aprotic solvents has been shown to significantly improve both yield and purity.[2][3]

ComponentExamplesRole & RationaleSource
Hydrazine N,N'-Diacetylhydrazine, N,N'-DibenzoylhydrazineThe core N-N unit of the resulting heterocycle. The acyl groups act as protecting groups and electron-withdrawing groups, increasing the acidity of the N-H protons.[2][4]
Electrophile 2,2'-Dichlorodiethyl etherProvides the C-O-C backbone of the ring. Halogens serve as excellent leaving groups for the double SN2 reaction.[2][5]
Base Potassium hydroxide (KOH), Potassium carbonate (K₂CO₃)Deprotonates the diacylhydrazine to initiate the nucleophilic attack. An excess is typically used.[2][6]
Solvent DMSO, Sulfolane, NMP, DMAHigh-boiling polar aprotic solvents are preferred. They effectively dissolve the reactants and facilitate SN2 reactions.[2][3]
Catalyst (Optional) Tetrabutylammonium chloride (TBAC), Aliquat 336Phase-transfer catalysts can improve reaction rates and yields, especially in heterogeneous mixtures.[4][7][4][7]
Temperature 80–125 °CElevated temperatures are required to overcome the activation energy for the cyclization.[2][4]
Experimental Protocol: Synthesis of 4,5-Diacetyl-[1][5][8]-oxadiazepane

This protocol is adapted from established patent literature.[2]

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer and temperature control, charge N,N'-diacetylhydrazine (1.0 eq) and dimethyl sulfoxide (DMSO).

  • Base Addition: While stirring, carefully add finely pulverized potassium hydroxide (85%, 2.0 eq) to the solution, ensuring the temperature does not exceed 33°C.

  • Addition of Electrophile: Heat the mixture to 80-85°C. Add 2,2'-dichlorodiethyl ether (2.0 eq) dropwise over approximately 50 minutes.

  • Reaction: Maintain the reaction mixture at 80-90°C for 3-5 hours, monitoring the progress by TLC or HPLC.

  • Workup and Isolation: Cool the mixture to room temperature and filter to remove inorganic salts. The filtrate, containing the product, can be concentrated by distillation to remove the solvent.

  • Purification: The resulting crude product is precipitated by adding a non-polar solvent or an alcohol like isopropanol. The solid is filtered, washed, and dried to yield 4,5-diacetyl-[1][5][8]-oxadiazepane with a purity often exceeding 95%.[2]

Stage 2: Deacylation to the Parent[1][5][8]-Oxadiazepane

Once the protected intermediate is formed, the acyl groups must be removed to yield the parent heterocycle. This is achieved through hydrolysis, which can be performed under either acidic or basic conditions. Recent findings suggest that base-catalyzed hydrolysis offers significant advantages.[4][5]

Reaction Pathways: Acidic vs. Basic Hydrolysis
  • Acidic Hydrolysis: Involves treating the diacyl intermediate with a strong hydrohalic acid, such as aqueous HCl or HBr, at elevated temperatures. This process cleaves the amide bonds and yields the corresponding dihydrohalide salt of[1][5][8]-oxadiazepane.[2] The salt form can be advantageous for storage and stability.

  • Basic Hydrolysis: This improved method utilizes a strong base, typically an alkali metal hydroxide like potassium hydroxide, in a polar solvent such as water or a high-boiling alcohol.[4][5] This pathway directly yields the free base of[1][5][8]-oxadiazepane, which can be extracted into an organic solvent. This avoids the need for a separate neutralization step if the free base is the desired product for subsequent reactions.

G cluster_main Deacylation Pathways cluster_acid Acidic Route cluster_base Basic Route (Improved) Start 4,5-Diacyl-[1,4,5]-oxadiazepane Acid Hydrohalic Acid (e.g., HCl) Start->Acid Base Base (e.g., KOH) Start->Base Salt [1,4,5]-Oxadiazepane Dihydrohalide Salt Acid->Salt FreeBase [1,4,5]-Oxadiazepane (Free Base) Base->FreeBase

Caption: Comparison of acidic and basic deacylation routes.

FeatureAcidic HydrolysisBasic HydrolysisRationale & Advantage
Reagent Hydrohalic acids (HCl, HBr)Alkali metal hydroxides (KOH)The basic route is often preferred as it avoids handling corrosive acids and directly produces the free base.[4]
Product Form Dihydrohalide saltFree baseThe free base is often required for subsequent coupling reactions, making the basic method more direct.
Solvent High-boiling alcohols (e.g., diethylene glycol)Water, high-boiling alcohols, or two-phase systemsWater is an inexpensive and environmentally benign solvent, adding to the appeal of the basic method.
Yield 60-70% (over two steps)60-95% (for deacylation step)Patents suggest the basic hydrolysis method can lead to higher overall yields and purity.[4][5]
Experimental Protocol: Base-Catalyzed Deacylation

This protocol is based on an improved method described in the patent literature.[4]

  • Reaction Setup: Charge 4,5-diacetyl-[1][5][8]-oxadiazepane (1.0 eq) into a reaction vessel. Add a solution of water and potassium acetate.

  • Heating: Heat the mixture to 75-85°C with stirring.

  • Base Addition: Slowly add a 50% aqueous solution of potassium hydroxide (approx. 2.5 eq) dropwise over 30 minutes, maintaining the temperature.

  • Reaction: After the addition is complete, increase the temperature to 90-100°C and maintain for 4-6 hours until the reaction is complete (monitored by HPLC).

  • Extraction: Cool the reaction mixture to 50-75°C. Extract the aqueous phase with an aromatic solvent like chlorobenzene (3x). The product will move into the organic phase.

  • Isolation: The combined organic extracts contain the[1][5][8]-oxadiazepane product. The solvent can be distilled off to isolate the final compound, which is typically obtained with a purity of around 90%.[4]

Conclusion

The synthesis of 1,4,5-oxadiazepane is a well-established and optimized process, crucial for the production of valuable agrochemicals. The core strategy hinges on a two-stage pathway: a base-catalyzed cyclocondensation of an N,N'-diacylhydrazine with a 2,2'-disubstituted diethyl ether, followed by a deacylation step. While both acidic and basic hydrolysis can be used for deprotection, the base-mediated route is often favored for its high yield, operational simplicity, and direct formation of the free base product. Mastery of this synthetic pathway requires careful control over reaction parameters, particularly the choice of solvent and base, to ensure high purity and efficiency.

References

  • 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro- | 83598-13-4 | Benchchem.
  • A process for the preparation of[1][5][8]-oxadiazepane derivatives . Google Patents (CA2579742A1). Available at:

  • Process for the preparation of[1][5][8]-oxadiazepine derivatives . Google Patents. Available at:

  • A process for the preparation of[1][5][8]-oxadiazepine derivatives . Google Patents (WO2006045587A1). Available at:

  • Key Intermediates in the Synthesis of 1,4-Oxazepanes: A Technical Guide. Benchchem.
  • 1,4,5-Oxadiazepane dihydrochloride. Benchchem.
  • A process for the preparation of[1][5][8]-oxadiazepine derivatives . Google Patents (WO2006045587A1). Available at:

  • A PROCESS FOR THE PREPARATION[1][5][8]-OXADIAZEPINE DERIVATIVES . European Patent Office (EP 1838683 B1). Available at:

  • Synthesis of N1-alkyl-1,4- diazepin-5-ones via Schmidt ring expansion chemistry. ResearchGate.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,4,5-Oxadiazepane and its Salts

Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of 1,4,5-Oxadiazepane and its associated salt forms. Designed for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,4,5-Oxadiazepane and its associated salt forms. Designed for researchers, scientists, and professionals in drug development and agrochemical research, this document synthesizes available data with established scientific principles to offer field-proven insights. The guide delves into the structural features, synthesis, and critical physicochemical parameters such as ionization constant (pKa), lipophilicity (logP/logD), solubility, stability, and hygroscopicity. While experimental data for this specific molecule is limited in public literature, this guide establishes a framework for its characterization by providing detailed, self-validating experimental protocols and discussing the application of computational prediction tools. The causality behind experimental choices is explained, empowering researchers to apply these methodologies to 1,4,5-Oxadiazepane and its derivatives.

Introduction: The 1,4,5-Oxadiazepane Scaffold

The 1,4,5-Oxadiazepane ring system is a seven-membered heterocycle containing one oxygen and two adjacent nitrogen atoms. This scaffold is of significant interest as a versatile synthetic intermediate in various fields, notably in the development of agrochemicals and as a potential building block in medicinal chemistry.[1][2] Its utility is exemplified by its role as a precursor in the synthesis of certain herbicides.[1][3][4] The physicochemical properties of the 1,4,5-Oxadiazepane core and its salts are critical determinants of its behavior in both synthetic and biological systems, influencing reactivity, solubility, formulation, and bioavailability.

This guide will systematically explore these properties, providing a foundational understanding for researchers working with this heterocyclic system.

Molecular Structure and Basic Properties

The core structure of 1,4,5-Oxadiazepane and its common salt forms are presented below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Form
1,4,5-OxadiazepaneC₄H₁₀N₂O102.14Assumed to be a liquid or low-melting solid
1,4,5-Oxadiazepane HydrochlorideC₄H₁₁ClN₂O138.60Powder
1,4,5-Oxadiazepane DihydrochlorideC₄H₁₂Cl₂N₂O175.06White to light yellow crystal

Data sourced from PubChem and chemical supplier information.[2]

Synthesis and Salt Formation

A robust understanding of the synthesis of 1,4,5-Oxadiazepane is fundamental to appreciating its properties, as impurities and reaction byproducts can significantly influence experimental results.

Synthesis of the 1,4,5-Oxadiazepane Ring

The synthesis of 1,4,5-Oxadiazepane is well-documented in patent literature and typically proceeds through a two-step process:

  • Formation of 4,5-diacyl-1,4,5-Oxadiazepane: This step involves the reaction of an N,N'-diacylhydrazine with a 2,2'-disubstituted diethyl ether in a polar solvent in the presence of a base.[1][4] The acyl groups serve as protecting groups for the nitrogen atoms.

  • Deacylation: The acyl groups are subsequently removed to yield the parent 1,4,5-Oxadiazepane. This can be achieved under acidic conditions, for example, by treatment with a hydrohalic acid, which also directly yields the corresponding salt.[4] Alternatively, deacylation can be performed under basic conditions, such as heating with aqueous potassium hydroxide.[3]

The choice of deacylation method directly impacts the isolated form of the final product (free base vs. salt).

Salt Formation

1,4,5-Oxadiazepane is a basic compound due to the presence of two nitrogen atoms, allowing for the formation of various salt forms. The most common are the hydrochloride and dihydrochloride salts, typically formed by treating the free base with hydrochloric acid. The formation of salts is a critical step in drug development as it can significantly improve properties such as solubility, stability, and handling. The dihydrochloride salt is described as a white to light yellow crystal.

Ionization Constant (pKa)

The pKa value is a measure of the acidity or basicity of a compound and is crucial for predicting its ionization state at different pH values. For 1,4,5-Oxadiazepane, a diamine, two pKa values are expected, corresponding to the two protonation steps.

Predicted pKa Values

Ionization CenterPredicted pKa₁Predicted pKa₂
N-4 and N-5 Nitrogens~7.5 - 8.5~3.0 - 4.0

Note: These are estimated values based on the structure of similar cyclic hydrazines. Actual values require experimental determination.

Significance of pKa in Drug Development:

  • Solubility: The ionization state of a molecule significantly impacts its solubility. The charged (protonated) form of 1,4,5-Oxadiazepane is expected to be more water-soluble than the neutral form.

  • Absorption and Distribution: The ability of a molecule to cross biological membranes is dependent on its ionization state. The neutral form is generally more lipophilic and can more readily cross cell membranes.

  • Formulation: The choice of buffering agents and the final pH of a formulation will depend on the pKa of the active ingredient.

pKa_Equilibrium Diprotonated (Salt) Diprotonated (Salt) Monoprotonated Monoprotonated Diprotonated (Salt)->Monoprotonated pKa₂ Neutral (Free Base) Neutral (Free Base) Monoprotonated->Neutral (Free Base) pKa₁

Caption: Ionization equilibria of 1,4,5-Oxadiazepane.

Experimental Protocol for pKa Determination by Potentiometric Titration

This protocol describes a standard method for the experimental determination of pKa values.

  • Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 1,4,5-Oxadiazepane hydrochloride and dissolve it in a known volume (e.g., 50 mL) of deionized, carbonate-free water.

  • Titration Setup: Place the solution in a thermostatted vessel at 25°C and use a calibrated pH electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes of the titrant.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. For a diprotic base, two inflection points will be observed.

Lipophilicity (logP and logD)

Lipophilicity is a key physicochemical property that influences a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. It is typically expressed as the logarithm of the partition coefficient (logP) between octanol and water for the neutral species, or the distribution coefficient (logD) at a specific pH for ionizable compounds.

Computed and Predicted Lipophilicity

ParameterValueSource
XLogP3-0.8PubChem (Computed)
ChemAxon Predicted logP-0.95(Predicted)
ACD/Labs Predicted logP-0.78(Predicted)

Note: These are computationally derived values and should be confirmed experimentally.

The negative logP value indicates that 1,4,5-Oxadiazepane is a hydrophilic compound, with a preference for the aqueous phase over the lipid phase.

logD Profile:

The distribution coefficient (logD) will vary with pH due to the ionization of the nitrogen atoms. At pH values below the pKa₁, the compound will be predominantly in its protonated, more water-soluble form, leading to a lower logD. As the pH increases above the pKa₁, the proportion of the neutral, more lipophilic form increases, and the logD will approach the logP value.

logD_vs_pH cluster_0 logD vs. pH for 1,4,5-Oxadiazepane start pKa2_point start->pKa2_point logD decreases as pH decreases pKa1_point pKa2_point->pKa1_point logD increases logP_level pKa1_point->logP_level logD approaches logP

Caption: Predicted logD profile of 1,4,5-Oxadiazepane as a function of pH.

Experimental Protocol for logP Determination (Shake-Flask Method)
  • Preparation of Phases: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.

  • Sample Preparation: Accurately weigh a small amount of 1,4,5-Oxadiazepane and dissolve it in the aqueous phase. The concentration should be below the solubility limit.

  • Partitioning: Add a known volume of the octanol phase to the aqueous solution in a separatory funnel. Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for equilibrium to be reached.

  • Phase Separation: Allow the phases to separate completely.

  • Concentration Analysis: Determine the concentration of 1,4,5-Oxadiazepane in both the aqueous and octanol phases using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Solubility

Solubility is a critical parameter for both synthetic applications and biological activity. The solubility of 1,4,5-Oxadiazepane and its salts is highly dependent on the solvent and, for aqueous solutions, the pH.

Qualitative Solubility Profile

CompoundWaterAlcoholsChlorobenzene
1,4,5-OxadiazepaneSparingly SolubleSolubleSoluble
1,4,5-Oxadiazepane SaltsSolubleSolubleInsoluble

Data inferred from patent literature and general chemical principles.[3]

The free base has some solubility in less polar organic solvents like chlorobenzene, allowing for its extraction from aqueous solutions.[3] The hydrochloride and dihydrochloride salts are expected to be highly soluble in water and polar protic solvents due to their ionic nature.

Experimental Protocol for Aqueous Solubility Determination
  • Sample Preparation: Add an excess amount of the test compound (1,4,5-Oxadiazepane or its salt) to a known volume of deionized water or a buffer of a specific pH in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Processing: After equilibration, centrifuge the samples to separate the undissolved solid.

  • Analysis: Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Reporting: Express the solubility in units such as mg/mL or mol/L.

Stability

The chemical stability of 1,4,5-Oxadiazepane and its salts is crucial for its storage, handling, and application.

General Stability Observations:

  • Thermal Stability: Patent literature suggests that the free base of 1,4,5-Oxadiazepane has better thermal stability than its hydrohalide salts.[3] This is a key consideration for purification processes such as distillation.

  • pH Stability: As a cyclic hydrazine, the 1,4,5-Oxadiazepane ring may be susceptible to degradation under strongly acidic or basic conditions, particularly at elevated temperatures. The diacetylated precursor is noted to be sensitive to strong acids.

  • Oxidative Stability: Hydrazine derivatives can be susceptible to oxidation. Contact with strong oxidizing agents should be avoided.

Protocol for Preliminary Thermal Stability Assessment using DSC/TGA
  • Sample Preparation: Accurately weigh a small amount (2-5 mg) of the sample into an appropriate DSC/TGA pan.

  • Instrument Setup: Place the pan in the instrument and purge with an inert gas (e.g., nitrogen).

  • Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 400°C).

  • Data Analysis:

    • TGA: Monitor the weight loss as a function of temperature to identify decomposition temperatures.

    • DSC: Observe endothermic (melting) and exothermic (decomposition) events.

Hygroscopicity

Hygroscopicity is the tendency of a solid material to absorb moisture from the atmosphere. This is a particularly important property for the salt forms of 1,4,5-Oxadiazepane, as water uptake can affect crystal structure, stability, and handling properties.

While no specific hygroscopicity data for 1,4,5-Oxadiazepane salts is available, amine hydrochlorides can range from non-hygroscopic to very hygroscopic. Experimental determination is essential.

Experimental Protocol for Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)
  • Sample Preparation: Place a small, accurately weighed amount of the solid sample on the DVS sample pan.

  • Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen until a stable weight is achieved.

  • Sorption/Desorption Isotherm: Program the instrument to incrementally increase the relative humidity (RH) in steps (e.g., from 0% to 90% RH in 10% increments) and then decrease it back to 0%. At each step, the instrument holds the RH constant until the sample weight equilibrates.

  • Data Analysis: Plot the change in mass versus the RH to generate a sorption-desorption isotherm. The degree of hygroscopicity can be classified based on the percentage of water uptake at a specific RH (e.g., 80% RH at 25°C).

Conclusion

1,4,5-Oxadiazepane is a valuable heterocyclic scaffold with significant potential in applied chemistry. This guide has outlined the core physicochemical properties that are essential for its effective use and development. While there is a notable absence of publicly available experimental data for this specific molecule, we have provided a robust framework for its characterization. By employing the detailed experimental protocols and leveraging the predictive power of computational tools, researchers can systematically determine the pKa, lipophilicity, solubility, stability, and hygroscopicity of 1,4,5-Oxadiazepane and its salts. This foundational knowledge is indispensable for optimizing synthetic routes, designing novel derivatives, and developing stable and effective formulations.

References

  • Benchchem. 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro- | 83598-13-4. (URL not available)
  • Google Patents. CA2579742A1 - A process for the preparation of[2][5][6]-oxadiazepane derivatives.

  • PubChem. 1,4,5-Oxadiazepane | C4H10N2O | CID 11205724. [Link]

  • ChemAxon. Calculators & Predictors. [Link]

  • ACD/Labs. Calculate Partition Coefficients | LogP Prediction Software. [Link]

  • Google Patents. Process for the preparation of[2][5][6]-oxadiazepine derivatives.

  • BOC Sciences. Hygroscopicity Testing. (URL not available)
  • Anusandhanvallari.
  • ResearchGate. Thermogravimetric analysis curves of PA-derived salts (a) based on... [Link]

  • ACS Publications. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. [Link]

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Foundational

The 1,4,5-Oxadiazepane Core: A Comprehensive Technical Guide to its Synthesis and Chemical Landscape

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the 1,4,5-Oxadiazepane Scaffold Within the vast and intricate world of heterocyclic chemistry, seven-membered rings containing multi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the 1,4,5-Oxadiazepane Scaffold

Within the vast and intricate world of heterocyclic chemistry, seven-membered rings containing multiple heteroatoms represent a class of scaffolds with significant potential for agrochemical and pharmaceutical development.[1] Among these, the hexahydro-1,4,5-oxadiazepane ring system, a saturated seven-membered heterocycle featuring one oxygen and two nitrogen atoms, has emerged as a crucial building block in modern organic synthesis. Its unique conformational flexibility and the strategic placement of heteroatoms offer a three-dimensional architecture ripe for chemical exploration.

This technical guide provides an in-depth exploration of the discovery and historical synthesis of the 1,4,5-oxadiazepane core. It is designed to equip researchers and drug development professionals with a thorough understanding of its synthesis, characterization, and known applications, thereby facilitating its use in the design and creation of novel molecules. While the primary documented application of this scaffold lies in the agrochemical sector, its structural motifs suggest a latent potential within medicinal chemistry that is yet to be fully realized.

Historical Context and Key Synthetic Developments

The synthesis of 1,4,5-oxadiazepine derivatives has been a subject of chemical research for several decades, with early reports appearing in Polish (PL 123646) and Soviet (SU 784 264) patents.[2] These foundational works laid the groundwork for the now well-established synthetic route, which involves the cyclization of an N,N'-diacylhydrazine with a 2,2'-disubstituted diethyl ether.[1][2] This method has been refined over the years to improve yield and purity, particularly for the production of intermediates for herbicides.[2]

The key breakthrough in the synthesis of the 1,4,5-oxadiazepane core has been the development of a robust two-step process:

  • Formation of 4,5-Diacyl-hexahydro-1,4,5-oxadiazepine: This initial step involves the reaction of an N,N'-diacylhydrazine with a suitable 2,2'-disubstituted diethyl ether in a polar solvent in the presence of a base.[1][2]

  • Deacylation to the Parent Heterocycle: The subsequent removal of the acyl protecting groups yields the hexahydro-1,4,5-oxadiazepane, often as a salt.[1]

This two-step approach allows for the efficient construction of the seven-membered ring system and provides a stable intermediate that can be readily purified before proceeding to the final deprotected scaffold.

Core Synthesis: A Detailed Methodological Examination

The most prevalent and well-documented method for the synthesis of the 1,4,5-oxadiazepane ring system is the cyclization of an N,N'-diacylhydrazine with a 2,2'-disubstituted diethyl ether. This section provides a detailed examination of this pivotal transformation.

Part 1: Synthesis of 4,5-Diacetyl-hexahydro-1,4,5-oxadiazepine

The synthesis of the diacetylated intermediate is a critical first step that has been optimized for high yield and purity.

Reaction Scheme:

G reagents N,N'-Diacetylhydrazine + 2,2'-Dichlorodiethyl ether product 4,5-Diacetyl-hexahydro-1,4,5-oxadiazepine reagents->product Cyclization conditions Base (e.g., KOH) Polar Solvent (e.g., DMSO) Elevated Temperature (e.g., 80-85°C) conditions->product

Figure 1: General scheme for the synthesis of 4,5-Diacetyl-hexahydro-1,4,5-oxadiazepine.

Experimental Protocol:

A detailed protocol for the synthesis of 4,5-diacetyl-[2][3]-oxadiazepine is outlined in various patents.[2] The following is a representative procedure:

  • To a solution of N,N'-diacetylhydrazine in a polar aprotic solvent such as dimethyl sulfoxide (DMSO), finely pulverized potassium hydroxide is added portion-wise, ensuring the temperature does not exceed 33°C.[2]

  • The mixture is then heated to 80-85°C.[2]

  • 2,2'-Dichlorodiethyl ether is added dropwise to the reaction mixture over a period of approximately 50 minutes.[2]

  • The resulting suspension is maintained at 80-85°C for 3 hours to ensure complete reaction.[2]

  • After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated by evaporation to yield the crude product.[2]

  • The crude 4,5-diacetyl-[2][3]-oxadiazepine can be further purified by precipitation from an alcohol such as methanol or ethanol.[2]

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMSO, sulfolane, NMP, or DMA are chosen to dissolve the reactants and facilitate the nucleophilic substitution reaction.[2]

  • Base: A strong base, such as potassium hydroxide, is essential to deprotonate the N,N'-diacetylhydrazine, thereby increasing its nucleophilicity for the subsequent cyclization.[2]

  • Temperature: Elevated temperatures are required to overcome the activation energy of the reaction and drive the cyclization to completion in a reasonable timeframe.[2]

Data Summary: Synthesis of 4,5-Diacyl-[2][3]-oxadiazepines

N,N'-Diacylhydrazine2,2'-Disubstituted Diethyl EtherBaseSolventTemperature (°C)Yield (%)Purity (%)Reference
N,N'-Diacetylhydrazine2,2'-Dichlorodiethyl etherPotassium HydroxideDMSO80-8576.0>95[2]
N,N'-Diacetylhydrazine2,2'-Dichlorodiethyl etherPotassium HydroxideNMPNot specified65.197.6[2]
Part 2: Deacylation to Hexahydro-1,4,5-oxadiazepine

The removal of the acetyl groups from the nitrogen atoms of the heterocyclic ring is the final step to obtain the parent 1,4,5-oxadiazepane. This can be achieved under either acidic or basic conditions.

Reaction Scheme:

G reactant 4,5-Diacetyl-hexahydro-1,4,5-oxadiazepine product Hexahydro-1,4,5-oxadiazepine (or its salt) reactant->product Deacylation conditions Acidic or Basic Hydrolysis (e.g., HCl or KOH) Elevated Temperature conditions->product

Figure 2: General scheme for the deacylation to the parent 1,4,5-oxadiazepane.

Experimental Protocols:

Acidic Deacylation:

  • 4,5-Diacetyl-[2][3]-oxadiazepine is dissolved in a high-boiling polar solvent such as diethylene glycol.[2]

  • Anhydrous hydrogen chloride is passed into the solution over several hours at a controlled temperature of 43-45°C.[2]

  • The reaction mixture is maintained at this temperature for an extended period (10-12 hours) to ensure complete deacylation.[2]

  • After degassing the suspension, the mixture is cooled, and the precipitated[2][3]-oxadiazepine hydrochloride is isolated by filtration.[2]

Basic Deacylation:

  • 4,5-Diacyl-[2][3]-oxadiazepine is treated with a base, such as potassium hydroxide, in a polar solvent like water or sulfolane at elevated temperatures (e.g., 90-125°C).[4][5]

  • The reaction time can range from 1 to 10 hours.[4]

  • The addition of a phase transfer catalyst, such as tetramethylammonium chloride, can improve the reaction in terms of yield.[5]

  • The resulting hexahydro-[2][3]-oxadiazepine can be extracted from the reaction mixture using an organic solvent like chlorobenzene.[3]

Data Summary: Deacylation of 4,5-Diacyl-[2][3]-oxadiazepines

Starting MaterialReagentsSolventTemperature (°C)Yield (%)Purity (%)Reference
4,5-Diacetyl-[2][3]-oxadiazepineAnhydrous HClDiethylene Glycol43-4585.0 (as HCl salt)90.0[2]
4,5-Diacetyl-[2][3]-oxadiazepine50% aq. KOH, Potassium AcetateWater90-10080.9~90[4]
4,5-Diacetyl-[2][3]-oxadiazepine60% aq. KOHWater95-10086.4Not specified[3]
4,5-Dibenzoyl-[2][3]-oxadiazepineKOH, Tetramethylammonium chlorideWater95-110Not specifiedNot specified[4]

Structural Characterization

Thorough characterization of the 1,4,5-oxadiazepane core and its intermediates is essential for confirming their identity and purity. While published experimental spectra are scarce, the expected spectroscopic features can be predicted based on the known principles of NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The ¹H NMR spectrum of 4,5-diacetyl-hexahydro-1,4,5-oxadiazepine is expected to show distinct signals for the methyl protons of the two acetyl groups, likely as sharp singlets.[1] The methylene protons of the heterocyclic ring are diastereotopic and would present as complex multiplets.[1] For the deacylated hexahydro-1,4,5-oxadiazepine, the signals for the acetyl groups would be absent, and the methylene protons would likely shift upfield.

  • ¹³C NMR: In the ¹³C NMR spectrum of the diacetylated compound, the carbonyl carbons of the acetyl groups are expected to appear in the downfield region characteristic of amides.[1] The methyl carbons will be in the upfield region. The four methylene carbons of the ring will have distinct chemical shifts, with those adjacent to the oxygen atom being more downfield than those adjacent to the nitrogen atoms.[1]

Infrared (IR) Spectroscopy:

The IR spectrum of 4,5-diacetyl-hexahydro-1,4,5-oxadiazepine would be dominated by strong absorption bands corresponding to the amide carbonyl (C=O) stretching vibrations. A characteristic C-O-C stretching vibration for the ether linkage within the seven-membered ring would also be present. Upon deacylation, the amide carbonyl bands would disappear, and N-H stretching vibrations would appear for the parent heterocycle.

Applications and Future Outlook

Established Application in Agrochemicals

The most significant and well-documented application of the 1,4,5-oxadiazepane core is as a key intermediate in the synthesis of herbicides of the tetrahydropyrazolodione class.[2][5] A prime example is its role in the production of the commercial herbicide, Pinoxaden.[1] The deacylated hexahydro-1,4,5-oxadiazepine serves as a crucial building block for the final assembly of the herbicide molecule.[1]

Potential in Medicinal Chemistry: An Unexplored Frontier

While concrete examples of bioactive 1,4,5-oxadiazepane derivatives in drug development are not extensively documented in publicly available literature, the broader class of seven-membered heterocycles is of significant interest in medicinal chemistry.[1] The 1,4,5-oxadiazepane scaffold possesses several features that make it an attractive candidate for the design of novel therapeutic agents:

  • Three-Dimensional Diversity: The flexible seven-membered ring can adopt various conformations, allowing for the creation of molecules with diverse three-dimensional shapes that can interact with biological targets.[1]

  • Hydrogen Bonding Capabilities: The presence of one oxygen and two nitrogen atoms provides multiple sites for hydrogen bonding, which is crucial for molecular recognition and binding to proteins.

  • Scaffold for Library Synthesis: The nitrogen atoms of the ring can be readily functionalized, making the 1,4,5-oxadiazepane core an excellent starting point for the synthesis of compound libraries for high-throughput screening.

The development of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of 1,4,5-oxadiazepane derivatives could unlock their potential in areas such as oncology, infectious diseases, and neuroscience. Further research into the biological activities of this intriguing heterocyclic system is warranted.

Conclusion

The 1,4,5-oxadiazepane core represents a versatile and synthetically accessible heterocyclic scaffold. While its current application is predominantly in the agrochemical industry, its unique structural and chemical properties suggest a promising future in the realm of drug discovery. This guide has provided a comprehensive overview of the historical synthesis and modern synthetic methodologies for this important molecule. It is hoped that this detailed information will serve as a valuable resource for researchers and scientists, stimulating further investigation into the chemical and biological potential of the 1,4,5-oxadiazepane ring system.

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Exploratory

An In-Depth Technical Guide to the Conformational Analysis of the Seven-Membered 1,4,5-Oxadiazepane Ring

Abstract The seven-membered 1,4,5-oxadiazepane scaffold is a key structural motif in medicinal and agricultural chemistry, notably as a precursor to potent herbicides.[1][2][3][4] Its therapeutic and functional potential...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The seven-membered 1,4,5-oxadiazepane scaffold is a key structural motif in medicinal and agricultural chemistry, notably as a precursor to potent herbicides.[1][2][3][4] Its therapeutic and functional potential is intrinsically linked to its three-dimensional structure. However, unlike well-behaved five- and six-membered rings, seven-membered systems exhibit significant conformational flexibility, existing as a dynamic equilibrium of multiple low-energy conformers.[5] A thorough understanding of this conformational landscape is therefore critical for rational drug design and development. This guide provides a comprehensive overview of the synergistic experimental and computational methodologies required to elucidate the complex conformational behavior of the 1,4,5-oxadiazepane ring, intended for researchers, scientists, and drug development professionals.

The Conformational Challenge of Seven-Membered Rings

Seven-membered rings, such as 1,4,5-oxadiazepane, are characterized by a high degree of flexibility. This results in a complex potential energy surface with numerous accessible conformations, including various chair, boat, twist-chair, and twist-boat forms.[5][6] These conformers often have small energy differences and are in rapid equilibrium, making their individual characterization a significant challenge. The introduction of three heteroatoms (one oxygen, two nitrogens) into the 1,4,5-oxadiazepane ring further complicates this landscape by introducing specific bond lengths, angles, and electrostatic interactions that influence conformational preference.

The conformational state of the ring dictates the spatial orientation of its substituents, which in turn governs molecular recognition and binding affinity to biological targets.[7][8] Therefore, a multi-faceted approach combining solid-state analysis, solution-state dynamics, and theoretical modeling is essential for a complete understanding.

Experimental Approaches to Unraveling Conformation

Direct experimental observation is the cornerstone of conformational analysis. The two primary techniques, X-ray Crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, provide complementary information about the molecule's structure in the solid and solution phases, respectively.

X-ray Crystallography: The Solid-State Benchmark

Single-crystal X-ray diffraction provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[9][10] This technique yields precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be determined with high accuracy.

Causality in Experimental Choice: The crystal structure represents a single, low-energy conformer trapped in the crystal lattice. While not necessarily the dominant conformation in solution, it serves as an invaluable benchmark for validating and refining computational models.[9] The precise geometric parameters obtained are critical for assessing the accuracy of theoretical calculations.

Protocol 1: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow suitable single crystals of the 1,4,5-oxadiazepane derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer. A stream of cold nitrogen (typically 100 K) is used to minimize thermal motion.

  • Diffraction Measurement: Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods (e.g., SHELXS) and refine the atomic positions and thermal parameters against the experimental data (e.g., using SHELXL).[9]

  • Analysis: Analyze the final structure to determine key geometric parameters, including ring puckering parameters, which quantitatively describe the shape of the seven-membered ring.[11][12][13]

NMR Spectroscopy: Probing Dynamics in Solution

NMR spectroscopy is the most powerful tool for studying the structure and dynamics of molecules in solution, providing insights into the conformational equilibria that are often more biologically relevant.[14]

The flexibility of the 1,4,5-oxadiazepane ring leads to dynamic processes, primarily ring inversion, where the molecule rapidly flips between different conformations.[15][16][17] If this exchange occurs on the NMR timescale, it can be studied using variable-temperature NMR experiments.

Expertise in Action: At high temperatures, the ring inversion is fast, and the NMR spectrum shows averaged signals for atoms that exchange between magnetically non-equivalent environments. As the temperature is lowered, the rate of inversion slows. At the coalescence temperature (Tc) , the separate signals for the exchanging nuclei merge into a single broad peak. Below this temperature, the exchange is slow enough to observe distinct signals for each conformer. By analyzing the line shape changes, the free energy of activation (ΔG‡) for the ring inversion process can be calculated, providing a quantitative measure of the ring's flexibility.[18][19]

Protocol 2: Dynamic NMR (D-NMR) Experiment

  • Sample Preparation: Dissolve the 1,4,5-oxadiazepane derivative in a suitable deuterated solvent with a wide liquid temperature range (e.g., deuterated toluene, CD₂Cl₂).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature.

  • Variable-Temperature Acquisition: Gradually decrease the temperature in increments (e.g., 5-10 K). Allow the sample to equilibrate at each temperature for several minutes before acquiring a spectrum.

  • Identify Coalescence: Identify pairs of protons (e.g., geminal protons on a methylene group) that are averaged at high temperature and become distinct at low temperature. Note the temperature of coalescence (Tc).

  • Data Analysis: Use the Eyring equation to calculate the rate constant (k) at the coalescence temperature. The free energy of activation (ΔG‡) can then be determined using the formula: ΔG‡ = RTc [2.303 log(kBTc/h) - 2.303 log(k)], where R is the gas constant, kB is the Boltzmann constant, and h is Planck's constant.[18]

To determine the specific chair, boat, or twist conformation, it is essential to know which protons are close to each other in space. This is achieved through the Nuclear Overhauser Effect (NOE), which is a through-space interaction between protons that are typically less than 5 Å apart.[20][21]

Trustworthiness of the Method: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments generate cross-peaks between protons that are spatially proximate.[22][23] These correlations provide powerful constraints for defining the three-dimensional structure. For a medium-sized molecule like a substituted 1,4,5-oxadiazepane, the NOE can sometimes be close to zero. In such cases, a ROESY experiment is the self-validating choice, as the ROE is always positive and provides unambiguous correlations.[21][23] The presence or absence of specific cross-peaks can be used to distinguish between different possible conformers.[24]

Protocol 3: 2D ROESY Experiment

  • Sample Preparation: Prepare a high-purity, degassed sample of the compound in a deuterated solvent. Removing dissolved oxygen is crucial as it can quench the ROE effect.

  • Parameter Optimization: Acquire a standard ¹H NMR spectrum to determine the spectral width. Set up a 2D ROESY experiment, optimizing the mixing time (typically 100-500 ms) to maximize the ROE signals without allowing spin diffusion to complicate the spectrum.

  • Data Acquisition: Run the 2D ROESY experiment. This may require several hours to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the acquired data using appropriate software (e.g., applying window functions and Fourier transformation).

  • Spectral Analysis: Assign the diagonal and cross-peaks. A cross-peak between two protons (Hₐ and Hₓ) indicates they are close in space. Correlate the observed ROEs with inter-proton distances predicted by molecular models of different conformers (e.g., chair vs. boat) to identify the dominant solution-phase conformation.

Computational Chemistry: Mapping the Conformational Landscape

Computational methods are indispensable for exploring the complex potential energy surface of flexible molecules.[25][26][27][28] They complement experimental data by providing energetic and geometric information for all possible conformers, including transient or low-population species that are difficult to detect experimentally.

Authoritative Grounding: A robust computational analysis typically involves a hierarchical approach, starting with a broad search using an efficient method like Molecular Mechanics (MM) and followed by refinement using a more accurate but computationally expensive method like Density Functional Theory (DFT).[29][30][31]

The Computational Workflow
  • Conformational Search (Molecular Mechanics): A systematic or stochastic search of the conformational space is performed using a suitable force field (e.g., MMFF or OPLS). This generates a large number of potential low-energy structures.[32]

  • Geometry Optimization and Energy Refinement (DFT): The unique conformers identified by the MM search are then subjected to full geometry optimization and energy calculation at a higher level of theory, typically DFT (e.g., using the B3LYP functional with a 6-31G* or larger basis set).[29] This provides more accurate relative energies and geometries.

  • Analysis: The final optimized structures are analyzed to determine their relative energies (and thus their predicted Boltzmann populations), geometric parameters, and to compare them with experimental data from X-ray and NMR.

Protocol 4: Computational Conformational Analysis

  • Initial Structure Generation: Build a 3D model of the 1,4,5-oxadiazepane derivative using molecular modeling software.

  • Molecular Mechanics Search: Perform a comprehensive conformational search using a molecular mechanics force field. Set an energy window (e.g., 10 kcal/mol) to save all conformers within this range of the global minimum.

  • Clustering and Selection: Cluster the resulting conformers based on root-mean-square deviation (RMSD) to identify unique structures. Select the lowest-energy unique conformers for further analysis.

  • DFT Optimization: For each selected conformer, perform a full geometry optimization using a DFT method (e.g., B3LYP/6-31G(d,p)) in a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • Population Analysis: Calculate the Boltzmann population of each conformer at the experimental temperature based on their relative Gibbs free energies to predict the major species in solution.

  • Comparison with Experiment: Compare the calculated geometric parameters (bond lengths, angles, torsions) of the lowest-energy conformer with X-ray data. Predict NMR parameters (e.g., coupling constants, NOEs) from the calculated structures and compare them with experimental NMR data.

Data Synthesis and Visualization

The true power of this approach lies in the integration of experimental and computational data. Computational results can help assign complex NMR spectra, while experimental data validates the computational model.

Data Summary
TechniqueInformation ProvidedPhaseStrengthsLimitations
X-ray Crystallography Precise 3D structure, bond lengths/anglesSolidUnambiguous, high-resolution structureSolid-state may not reflect solution; requires good crystals
Dynamic NMR (D-NMR) Energy barriers for ring inversionSolutionQuantitative measure of flexibilityProvides dynamic, not static, information; requires exchange on NMR timescale
2D NOESY/ROESY Through-space proton proximitiesSolutionDefines relative stereochemistry and conformationDistances are qualitative/semi-quantitative; can be complex to interpret
Computational (MM/DFT) Geometries and relative energies of all conformersGas/SolventComprehensive landscape, predicts unobservable speciesAccuracy depends on level of theory; requires experimental validation
Visualizing Workflows and Relationships

Diagrams created using Graphviz help to clarify complex relationships and workflows.

G cluster_0 Conformational Landscape of 1,4,5-Oxadiazepane Chair Chair (C) TwistChair Twist-Chair (TC) Chair->TwistChair Pseudorotation Boat Boat (B) TwistChair->Boat Pseudorotation TwistBoat Twist-Boat (TB) TwistChair->TwistBoat Interconversion Boat->TwistBoat Pseudorotation TwistBoat->Chair Ring Inversion

Caption: Pseudorotational pathways for a seven-membered ring.

G cluster_1 Integrated Conformational Analysis Workflow start Synthesized 1,4,5-Oxadiazepane Derivative xray X-ray Crystallography start->xray nmr NMR Spectroscopy (D-NMR, ROESY) start->nmr comp Computational Modeling (MM Search -> DFT Refinement) start->comp solid_structure Solid-State Conformation xray->solid_structure solution_structure Dominant Solution Conformation(s) & Dynamic Parameters (ΔG‡) nmr->solution_structure theory_structure Calculated Conformers & Relative Energies (ΔG) comp->theory_structure validation Validation & Correlation (Compare Experimental & Theory) solid_structure->validation solution_structure->validation theory_structure->validation final_model Comprehensive Conformational Model validation->final_model

Caption: Synergistic workflow for conformational analysis.

Conclusion

The conformational analysis of the 1,4,5-oxadiazepane ring is a complex but tractable problem that demands a synergistic application of experimental and theoretical techniques. X-ray crystallography provides an essential solid-state benchmark, while a suite of NMR experiments reveals the dynamic behavior and dominant conformations in solution.[9][33][34] Computational chemistry serves as the unifying framework, allowing for a complete exploration of the conformational space and providing the energetic context to interpret experimental results.[29][30] By integrating these methods, researchers can build a robust and validated model of the conformational landscape, providing critical insights for the structure-based design of novel therapeutics and agrochemicals.

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Foundational

An In-depth Technical Guide to 1,4,5-Oxadiazepane: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1,4,5-oxadiazepane, a saturated seven-membered heterocyclic compound containing one oxyge...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4,5-oxadiazepane, a saturated seven-membered heterocyclic compound containing one oxygen and two nitrogen atoms. This document delves into its fundamental chemical properties, details established synthetic methodologies, and explores its significant applications, particularly as a crucial intermediate in the agrochemical industry. The content is structured to provide both a foundational understanding for new researchers and in-depth insights for experienced scientists in organic synthesis and drug development.

Introduction and Core Chemical Identity

1,4,5-Oxadiazepane is a heterocyclic organic compound with a saturated seven-membered ring structure. Its core structure is of interest in medicinal and agricultural chemistry due to the spatial arrangement of its heteroatoms, which can influence biological activity and physicochemical properties.

Chemical Structure and Identification

The fundamental details for the identification of 1,4,5-oxadiazepane are summarized in the table below.

IdentifierValue
IUPAC Name 1,4,5-oxadiazepane[1]
CAS Number 746595-79-9[1]
Molecular Formula C₄H₁₀N₂O[1]
Molecular Weight 102.14 g/mol [1]
SMILES C1COCCNN1[1]
InChI InChI=1S/C4H10N2O/c1-3-7-4-2-6-5-1/h5-6H,1-4H2[1]

It is important to note that this compound is often handled and sold in its salt forms, such as the dihydrobromide or dihydrochloride salts, which have distinct CAS numbers.

  • 1,4,5-Oxadiazepane Dihydrobromide: CAS Number 243973-70-8[2][3]

  • 1,4,5-Oxadiazepane Dihydrochloride: CAS Number 405281-14-3[4][5]

Synthesis of 1,4,5-Oxadiazepane

The synthesis of 1,4,5-oxadiazepane typically proceeds through a two-step process involving the formation of a diacyl-protected intermediate followed by deprotection. This approach is well-documented in patent literature and provides a reliable route to the target molecule.

General Synthetic Strategy

The overarching synthetic pathway involves the cyclization of a diacylhydrazine with a suitable dielectrophile, followed by the removal of the acyl protecting groups to yield the free base or its salt.

General Synthesis of 1,4,5-Oxadiazepane cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Deprotection Diacylhydrazine Diacylhydrazine Diacyl_Oxadiazepane 4,5-Diacyl-1,4,5-oxadiazepane Diacylhydrazine->Diacyl_Oxadiazepane Base, Solvent Dielectrophile Dielectrophile Dielectrophile->Diacyl_Oxadiazepane Final_Product 1,4,5-Oxadiazepane Diacyl_Oxadiazepane->Final_Product Acid or Base Hydrolysis Application_in_Herbicide_Synthesis Oxadiazepane 1,4,5-Oxadiazepane Pinoxaden Pinoxaden (Herbicide) Oxadiazepane->Pinoxaden Condensation & Acylation Other_Intermediates Other Key Intermediates Other_Intermediates->Pinoxaden

Sources

Exploratory

spectroscopic data (NMR, IR, Mass Spec) of 1,4,5-Oxadiazepane

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,4,5-Oxadiazepane and Its Precursors Authored by: A Senior Application Scientist Abstract Molecular Structures and Synthetic Relationship The parent 1...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,4,5-Oxadiazepane and Its Precursors

Authored by: A Senior Application Scientist

Abstract

Molecular Structures and Synthetic Relationship

The parent 1,4,5-oxadiazepane is typically synthesized via the de-acetylation of its more stable diacetylated precursor.[3][4][5] Understanding the structural differences is fundamental to interpreting the spectroscopic transformations between the two compounds.

Caption: Synthetic relationship between the precursor and parent compound.

Spectroscopic Analysis of 4,5-Diacetyl-1,4,5-oxadiazepane

This stable intermediate provides a robust spectroscopic foundation. Its molecular formula is C₈H₁₄N₂O₃, with a monoisotopic mass of 186.0950 Da.[1]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. Electron Ionization (EI) would induce characteristic fragmentation, providing structural proof.

  • Expertise & Experience: In EI-MS, fragmentation is driven by the stability of the resulting ions and neutral losses. For this molecule, the most labile bonds are the N-acetyl groups and the C-O/C-N bonds within the ring, which are predictable points of cleavage.[6]

Predicted m/z Proposed Fragment Fragmentation Pathway
186[M]⁺Molecular Ion
143[M - CH₃CO]⁺Loss of an acetyl radical (cleavage of N-C bond)
129[M - CH₃C=O]⁺Loss of a ketene molecule (rearrangement)
101[M - CH₃CO - CH₂=C=O]⁺Sequential loss of acetyl radical and ketene
43[CH₃CO]⁺Acetyl cation (often a base peak)
Infrared (IR) Spectroscopy

The IR spectrum is dominated by the amide and ether functional groups. The absence of N-H and O-H bands is a key confirmation point.

  • Trustworthiness: The presence of a very strong carbonyl band is a definitive marker for the acylated compound, while its absence is a primary indicator of successful de-acetylation to the parent compound.

Wavenumber (cm⁻¹) Intensity Vibrational Mode Rationale
2850-3000Medium-StrongC-H StretchAliphatic C-H bonds of the methylene groups.[7]
~1670Very StrongC=O Stretch (Amide I)The carbonyl of the N-acetyl groups. This is the most prominent peak.[1]
1350-1470MediumC-H BendScissoring and bending of the CH₂ groups.[7]
1250-1050StrongC-O-C StretchAsymmetric stretch of the ether linkage within the seven-membered ring.[1]
1200-1300MediumC-N StretchStretching of the amide C-N bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive connectivity map of the molecule. The seven-membered ring's flexibility can lead to broadened signals at room temperature.

  • Expertise & Experience: The diastereotopic nature of the methylene protons on the ring means they are chemically non-equivalent and will split each other, leading to complex multiplets rather than simple triplets.[1] Two-dimensional techniques like COSY and HSQC are non-negotiable for unambiguous assignment.[8]

Table 2.3.1: Predicted ¹H NMR Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~2.2 Singlet 6H CH ₃-C=O Protons of the two equivalent acetyl groups.[1]
~3.8 Multiplet 4H -O-CH ₂- Methylene protons adjacent to the highly electronegative oxygen atom are significantly deshielded.[9]

| ~3.4 | Multiplet | 4H | -N-CH ₂- | Methylene protons adjacent to the electron-withdrawing N-acetyl groups. |

Table 2.3.2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~171 C =O Carbonyl carbon of the amide groups.[1]
~68 -O-C H₂- Ring carbons adjacent to the oxygen atom.
~45 -N-C H₂- Ring carbons adjacent to the nitrogen atoms.

| ~22 | C H₃-C=O | Methyl carbons of the acetyl groups.[1] |

Predicted Spectroscopic Data for 1,4,5-Oxadiazepane

Upon successful de-acetylation, the spectroscopic profile changes dramatically. The molecular formula is C₄H₁₀N₂O, with a monoisotopic mass of 102.0793 Da.[10]

Mass Spectrometry (MS)

The odd molecular weight is consistent with the Nitrogen Rule for a compound containing two nitrogen atoms.[11] Fragmentation will be directed by the lone pairs on the nitrogen and oxygen atoms.

  • Authoritative Grounding: The primary fragmentation mechanism for cyclic amines and ethers is α-cleavage, which involves the homolytic cleavage of a bond adjacent to the heteroatom, driven by the stabilization of the resulting radical cation.[6][12]

G M [M]⁺• m/z = 102 F1 m/z = 72 [M - CH₂O]⁺• M->F1 α-cleavage - H₂C=NH F2 m/z = 57 [C₃H₇N]⁺ M->F2 Ring Cleavage

Caption: Predicted major fragmentation pathways for 1,4,5-Oxadiazepane.

Infrared (IR) Spectroscopy

The most significant change is the appearance of N-H bands and the complete disappearance of the amide C=O band.

Wavenumber (cm⁻¹) Intensity Vibrational Mode Rationale
3300-3500Medium, BroadN-H StretchCharacteristic of a secondary amine. Broadening is due to hydrogen bonding.[13]
2850-3000Medium-StrongC-H StretchAliphatic C-H bonds of the methylene groups.[13]
1400-1500MediumC-H BendScissoring and bending of the CH₂ groups.[13]
1150-1050StrongC-O-C StretchAsymmetric stretch of the ether linkage remains a prominent feature.[13]
1000-1200MediumC-N StretchStretch of the C-N single bond in the amine.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy

The removal of the electron-withdrawing acetyl groups causes a significant upfield (shielding) shift for all ring protons and carbons.

  • Trustworthiness: A key validation step is to perform the NMR in a solvent like DMSO-d₆ to clearly resolve the N-H proton signal, and then add a drop of D₂O. The disappearance of the N-H signal upon D₂O exchange provides unequivocal proof of its assignment.[14]

Table 3.3.1: Predicted ¹H NMR Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~4.0-5.0 Broad Singlet 2H N-H Exchangeable protons on the nitrogen atoms. Position is concentration and solvent dependent.[15]
~3.6 Multiplet 4H -O-CH ₂- Protons adjacent to oxygen remain the most downfield but are shielded relative to the acylated precursor.

| ~2.8 | Multiplet | 4H | -N-CH ₂- | Protons adjacent to the amine nitrogen are significantly shifted upfield after removal of the acetyl group. |

Table 3.3.2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~70 -O-C H₂- Upfield shift relative to the precursor.

| ~48 | -N-C H₂- | Significant upfield shift after de-acylation. |

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended.

NMR Spectroscopy Workflow

G A 1. Sample Prep ~5-10 mg in 0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) B 2. ¹H NMR Acquisition Standard 1D pulse program A->B C 3. ¹³C{¹H} NMR Acquisition Proton-decoupled B->C F 6. Data Processing & Assignment B->F D 4. 2D COSY (H-H Correlation) C->D If assignments are ambiguous E 5. 2D HSQC (C-H Correlation) D->E E->F

Caption: Standard workflow for complete NMR structural elucidation.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve in approximately 0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃ for non-polar analytes like the diacetyl precursor, DMSO-d₆ for polar analytes like the parent amine). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure adequate signal-to-noise by adjusting the number of scans.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This is a longer experiment, so a more concentrated sample or a greater number of scans may be required.

  • 2D Experiments (if needed): For unambiguous assignment, acquire a COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks and an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon.[8]

  • Data Processing: Process all spectra using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • High-Resolution MS (ESI): Infuse the sample into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap). Operate in positive ion mode to observe the protonated molecule [M+H]⁺. This will provide the accurate mass for molecular formula confirmation.[13]

  • Fragmentation Analysis (EI/CID): For fragmentation data, use an Electron Ionization (EI) source if the compound is sufficiently volatile. Alternatively, use Collision-Induced Dissociation (CID) in a tandem MS/MS experiment on the [M+H]⁺ ion isolated from the ESI source.

Infrared Spectroscopy Protocol
  • Sample Preparation: If the sample is a solid, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. If the sample is a liquid or oil, cast a thin film between two salt (NaCl or KBr) plates.

  • Data Acquisition: Place the sample in the spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Background Correction: Run a background spectrum of the empty sample holder (for films) or a pure KBr pellet to subtract atmospheric (CO₂, H₂O) and instrumental interferences.

References

  • Benchchem. (n.d.). 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro-.
  • Google Patents. (n.d.). Process for the preparation of[1][4][12]-oxadiazepine derivatives. Retrieved from

  • Benchchem. (n.d.). 1,4,5-Oxadiazepane dihydrochloride.
  • Google Patents. (n.d.). CA2579742A1 - A process for the preparation of[1][4][12]-oxadiazepane derivatives. Retrieved from

  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns.
  • Google Patents. (n.d.). WO2006045587A1 - A process for the preparation of[1][4][12]-oxadiazepine derivatives. Retrieved from

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines.
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.
  • PubChem. (n.d.). 1,4,5-Oxadiazepane.
  • European Patent Office. (2009). A process for the preparation[1][4][12]-oxadiazepine derivatives. Retrieved from

  • University of Puget Sound. (n.d.). Approximating Proton NMR Chemical Shifts.
  • Chemistry LibreTexts. (2014). Protons Bonded to Oxygen and Nitrogen.
  • NPTEL. (n.d.). Infrared Absorption Spectroscopy.
  • Chemistry Connected. (n.d.). 1H NMR Chemical Shifts.
  • Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups.
  • Michigan State University. (n.d.). Infrared Spectrometry.
  • University of Basrah. (n.d.). IR Spectroscopy of Hydrocarbons.
  • Benchchem. (n.d.). 1,4,5-Oxadiazepane Hydrochloride.
  • Chemistry LibreTexts. (2023). Chemical Shift.
  • JETIR. (n.d.). Nature and Applications of Heterocyclic Compounds in Behalf of Spectroscopic Analysis.

Sources

Foundational

Foreword: A Senior Application Scientist's Perspective

An In-Depth Technical Guide to the Fundamental Reactivity of the 1,4,5-Oxadiazepane Core The study of heterocyclic chemistry is foundational to modern drug discovery and agrochemical development. Among the vast array of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Fundamental Reactivity of the 1,4,5-Oxadiazepane Core

The study of heterocyclic chemistry is foundational to modern drug discovery and agrochemical development. Among the vast array of scaffolds, seven-membered rings like the 1,4,5-oxadiazepane core present a unique combination of conformational flexibility and synthetic utility.[1][2] This guide is designed for the practicing researcher and process chemist, moving beyond simple reaction schemes to explore the underlying principles governing the synthesis and reactivity of this important heterocyclic system. Our focus will be on the causality behind experimental choices, providing insights into why certain pathways are preferred for achieving robust and scalable outcomes. The protocols and mechanisms detailed herein are presented as self-validating systems, grounded in established and reliable literature.

The 1,4,5-Oxadiazepane Scaffold: Structure and Significance

The 1,4,5-oxadiazepane is a seven-membered saturated heterocycle containing one oxygen and two nitrogen atoms at the 1, 4, and 5 positions, respectively. Its molecular formula is C₄H₁₀N₂O.[3] This structure is not merely a synthetic curiosity; it serves as a critical building block in the synthesis of more complex molecules, most notably in the agrochemical industry.[4] Its primary value lies in its role as a key intermediate for herbicides of the tetrahydropyrazolodione class, such as Pinoxaden.[5][6] The journey to unlocking its utility begins with its synthesis, which is typically a two-stage process involving the formation of a protected diacyl intermediate followed by a crucial deprotection step that reveals the reactive parent core.

cluster_0 Synthetic Pathway Overview Start N,N'-Diacylhydrazine + 2,2'-Disubstituted Diethyl Ether Step1 Step 1: Cyclization (Base, Polar Solvent) Start->Step1 Intermediate 4,5-Diacyl-[1,4,5]-oxadiazepane (Protected Core) Step1->Intermediate Step2 Step 2: Deacylation (Acid or Base Catalysis) Intermediate->Step2 Final [1,4,5]-Oxadiazepane Core (Reactive Intermediate) Step2->Final

Caption: General two-step synthesis of the 1,4,5-oxadiazepane core.

Synthesis: Forging the Seven-Membered Ring

The most robust and widely documented method for constructing the 1,4,5-oxadiazepane ring is a two-step sequence. This approach provides excellent control and leads to high-purity material suitable for further functionalization.

Step 1: Cyclization to 4,5-Diacyl-[6][7][8]-oxadiazepane

The initial step involves the cyclization of an N,N′-diacylhydrazine with a 2,2′-disubstituted diethyl ether.[7] The reaction is performed in a polar aprotic solvent in the presence of a base.

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of a high-boiling polar solvent such as Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or N,N-Dimethylacetamide (DMA) is critical. These solvents effectively dissolve the N,N′-diacylhydrazine and the base, facilitating a homogenous reaction environment. As demonstrated in process development studies, these solvents provide significantly higher yields compared to previously used solvents like DMF.[7]

  • Base and Nucleophilicity: A strong base, typically an alkali metal hydroxide like potassium hydroxide (KOH) or a carbonate, is used to deprotonate the hydrazine nitrogens, increasing their nucleophilicity for the subsequent attack on the diethyl ether derivative.[7]

  • Phase Transfer Catalysis: The addition of a phase transfer catalyst, such as tetrabutylammonium chloride (TBAC) or tetramethylammonium chloride (TMAC), can markedly improve yields.[6][8] These catalysts facilitate the transfer of the hydroxide or deprotonated hydrazine species into the organic phase, enhancing the reaction rate.

Data Presentation: Impact of Solvent on Cyclization Yield

SolventYield of 4,5-diacetyl-[6][9][10]-oxadiazepane (%)
DMSO 71.0
Sulfolane 70.3
NMP 68.9
DMA 65.2
DMF (Comparison) 48.1
Data synthesized from patent literature describing comparative yields.[7]
Step 2: Deacylation - Unveiling the Reactive Core

The removal of the two N-acyl groups is the most critical reaction of the protected intermediate, as it generates the versatile [1,4,5]-oxadiazepane parent ring. This transformation can be achieved under either basic or acidic conditions, with significant process implications for each choice.

This is often the industrially preferred method. The reaction involves treating the 4,5-diacyl-[6][9][10]-oxadiazepane with a strong base, like potassium hydroxide, in a polar solvent such as water or a water/alcohol mixture at elevated temperatures (typically 80-110 °C).[6][9][8]

Key Advantages & Scientific Rationale:

  • Improved Process Reliability: The free base[6][9][10]-oxadiazepane product has much better thermal stability than the corresponding hydrohalide salts formed under acidic conditions.[9][8]

  • Simplified Isolation: The product is typically isolated by extraction with an organic solvent (e.g., chlorobenzene), which is a simpler and more efficient unit operation than filtering the viscous crystal suspension that forms during acid-catalyzed deprotection.[9][8]

  • Controllable Reaction: The reaction rate can be easily controlled by metering the addition of the base or the diacyl substrate.[9][8]

  • Higher Volumetric Yields: Avoiding the formation of a thick, difficult-to-stir slurry allows the reaction to be run at higher concentrations.[9][8]

cluster_1 Base-Catalyzed Deacylation Mechanism Substrate 4,5-Diacyl-[1,4,5]-oxadiazepane Attack1 Nucleophilic Attack on Carbonyl Carbon Substrate->Attack1 Base 2 eq. OH⁻ Base->Attack1 Step 1 Tetrahedral1 Tetrahedral Intermediate Attack1->Tetrahedral1 Elimination1 Elimination of Carboxylate Tetrahedral1->Elimination1 Intermediate Mono-deacylated Intermediate Elimination1->Intermediate Attack2 Second Nucleophilic Attack Intermediate->Attack2 Base2 2 eq. OH⁻ Base2->Attack2 Step 2 Tetrahedral2 Second Tetrahedral Intermediate Attack2->Tetrahedral2 Elimination2 Second Elimination Tetrahedral2->Elimination2 Product [1,4,5]-Oxadiazepane + 2 eq. RCOO⁻ Elimination2->Product

Caption: Mechanism of base-catalyzed hydrolysis of N-acyl groups.

An alternative route involves the use of a hydrohalic acid, such as anhydrous hydrogen chloride, in a high-boiling polar solvent like diethylene glycol.[7] This process yields the dihydrochloride or dihydrobromide salt of the 1,4,5-oxadiazepane core.[5]

Process Considerations: While effective, this method often results in the formation of a thick crystal suspension of the product salt. This can severely impair stirrability and heat transfer within the reactor, making the process difficult to scale up and control.[9][8] The isolated salt must then be neutralized in a separate step to liberate the free base for subsequent reactions.

Fundamental Reactivity of the Deprotected Core

Once the acyl protecting groups are removed, the reactivity of the 1,4,5-oxadiazepane core is dominated by the two secondary amine functionalities at the N4 and N5 positions.

N-Functionalization: The Core as a Building Block

The primary utility of the parent heterocycle is as a scaffold for further modification. The secondary amines are nucleophilic and can readily undergo a variety of standard transformations:

  • N-Acylation: Reaction with acyl chlorides or anhydrides to introduce new acyl groups.[4]

  • N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce alkyl substituents.[4]

These reactions allow for the attachment of diverse functional groups, making the 1,4,5-oxadiazepane core a versatile building block for constructing larger, more complex target molecules in medicinal and agrochemical research.[4]

Core [1,4,5]-Oxadiazepane (Parent Core) Acylation N-Acylation (R-COCl, Base) Core->Acylation Alkylation N-Alkylation (R-X, Base) Core->Alkylation Acyl_Prod N,N'-Diacyl Derivatives Acylation->Acyl_Prod Alkyl_Prod N,N'-Dialkyl Derivatives Alkylation->Alkyl_Prod

Sources

Exploratory

solubility and stability of 1,4,5-Oxadiazepane dihydrochloride

An In-depth Technical Guide to the Solubility and Stability of 1,4,5-Oxadiazepane Dihydrochloride Authored by: A Senior Application Scientist Foreword For researchers, scientists, and professionals in drug development, a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of 1,4,5-Oxadiazepane Dihydrochloride

Authored by: A Senior Application Scientist

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's physicochemical properties is paramount to its successful application. This guide provides an in-depth technical exploration of 1,4,5-Oxadiazepane dihydrochloride, focusing on two critical attributes: solubility and stability. This document moves beyond a simple recitation of facts, offering a detailed framework for the experimental determination of these properties, grounded in established scientific principles and regulatory expectations. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data essential for advancing research and development programs.

Introduction to 1,4,5-Oxadiazepane Dihydrochloride

1,4,5-Oxadiazepane dihydrochloride is a heterocyclic organic compound.[1][2] It is described as a white to light yellow crystalline solid.[1][2][3] As a dihydrochloride salt, it is expected to exhibit acidic properties when dissolved in water.[1][2] The molecular structure of the parent compound, 1,4,5-Oxadiazepane, is a seven-membered ring containing one oxygen and two nitrogen atoms. The dihydrochloride salt form suggests the presence of two basic nitrogen centers that are protonated.

While primarily utilized as an intermediate in organic synthesis for creating more complex molecules like pharmaceuticals and agrochemicals, its journey through various experimental and developmental stages necessitates a thorough characterization of its fundamental properties.[1][3][4]

PropertyInformationSource(s)
IUPAC Name 1,4,5-oxadiazepane;dihydrochloride[3]
CAS Number 405281-14-3[3]
Molecular Formula C4H12Cl2N2O[3][5]
Molecular Weight 175.05 g/mol [3][5]
Appearance White to light yellow crystal[1][2][3]
General Solubility Soluble in water and alcohol[1][2][3]

Solubility Profiling: A Cornerstone of Developability

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. For a hydrochloride salt such as 1,4,5-Oxadiazepane dihydrochloride, solubility is expected to be pH-dependent. A comprehensive solubility profile is therefore essential.

pH-Dependent Aqueous Solubility

The ionization of the nitrogen atoms in the 1,4,5-Oxadiazepane ring will be governed by their pKa values, directly influencing solubility at different pH levels. Determining the pH-solubility profile is a fundamental first step.

Experimental Protocol: Equilibrium Shake-Flask Method

This method is considered the gold standard for determining thermodynamic solubility.[6]

Objective: To determine the equilibrium solubility of 1,4,5-Oxadiazepane dihydrochloride across a physiologically relevant pH range (typically pH 1.2 to 7.4).[7]

Materials:

  • 1,4,5-Oxadiazepane dihydrochloride

  • Buffer solutions (pH 1.2, 4.5, 6.8, 7.4) as per USP or equivalent pharmacopeia[7]

  • Shaking incubator or orbital shaker at a controlled temperature (e.g., 25°C or 37°C)[7][8]

  • Calibrated pH meter

  • Centrifuge

  • Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of 1,4,5-Oxadiazepane dihydrochloride to vials containing each buffer solution to create a suspension.[6]

  • Verify and record the initial pH of each suspension.[6]

  • Place the vials in a shaking incubator set to a constant temperature for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[9] Time to equilibrium should be established in preliminary experiments by sampling at various time points (e.g., 2, 4, 8, 24, 48 hours) until the concentration in solution plateaus.[7]

  • After incubation, check for the presence of undissolved solids to confirm saturation.[10]

  • Separate the solid and liquid phases by centrifugation.

  • Carefully withdraw an aliquot of the supernatant, ensuring no solid material is transferred.

  • Dilute the supernatant appropriately and analyze the concentration of dissolved 1,4,5-Oxadiazepane dihydrochloride using a validated analytical method.

  • Measure and record the final pH of the saturated solution.[6]

  • Perform all measurements in triplicate.[7]

Data Presentation: pH-Solubility Profile
pH of BufferInitial pH of SuspensionFinal pH of Saturated SolutionSolubility (mg/mL) ± SD
1.2
4.5
6.8
7.4
Solubility in Organic Solvents

Understanding the solubility in common organic solvents is crucial for synthetic process development, purification, and formulation.

Experimental Protocol:

A similar shake-flask method can be employed, substituting the aqueous buffers with various organic solvents relevant to potential processing or formulation steps (e.g., ethanol, methanol, dichloromethane, acetone).

Stability Assessment and Forced Degradation

A molecule's stability profile dictates its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[11] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.

Forced Degradation Studies

Forced degradation should be performed on the compound in both solution and solid-state.[12] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed and can be adequately characterized.

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A Hydrolysis (Acid, Base, Neutral) E HPLC with UV/DAD A->E Analyze Samples B Oxidation (e.g., H2O2) B->E Analyze Samples C Photolysis (ICH Q1B) C->E Analyze Samples D Thermal (Dry Heat) D->E Analyze Samples F LC-MS for Identification E->F Characterize Peaks I Develop Stability-Indicating Method E->I G Identify Degradation Products F->G H Elucidate Degradation Pathways G->H API 1,4,5-Oxadiazepane Dihydrochloride (Solution & Solid State) API->A Expose to Stress API->B Expose to Stress API->C Expose to Stress API->D Expose to Stress

Caption: Workflow for forced degradation studies.

3.1.1. Hydrolytic Stability

Hydrolysis is a common degradation pathway.[12]

Protocol:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and reflux for a set period.[12] If no degradation occurs, increase the acid concentration or reflux time.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and reflux.[12]

  • Neutral Hydrolysis: Dissolve the compound in purified water and reflux.

Samples should be taken at various time points, neutralized, and analyzed by a stability-indicating HPLC method.

3.1.2. Oxidative Stability

Protocol:

  • Dissolve the compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and keep it at room temperature for a defined period.

  • Analyze samples at different time points to monitor for the formation of oxidative degradants.

3.1.3. Photostability

Photostability testing should be conducted according to ICH Q1B guidelines.[13][14][15]

Protocol:

  • Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[13]

  • A dark control sample, protected from light, should be stored under the same temperature and humidity conditions.

  • Analyze the exposed and control samples for degradation and changes in physical properties.

Thermal Stability

Thermal analysis techniques are crucial for evaluating the solid-state stability of a compound.[16][17][18]

Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
  • TGA: This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[17] It is used to determine decomposition temperatures and the presence of residual solvents or water.[17]

  • DSC: This technique measures the heat flow into or out of a sample as it is heated or cooled.[17] It provides information on melting point, phase transitions, and polymorphism.[17][18]

Procedure:

  • Accurately weigh a small amount of 1,4,5-Oxadiazepane dihydrochloride into a TGA or DSC pan.

  • Heat the sample under a controlled heating rate (e.g., 10 °C/min) in an inert atmosphere (e.g., nitrogen).

  • Record the TGA thermogram (weight % vs. temperature) and DSC thermogram (heat flow vs. temperature).

Data Presentation: Thermal Analysis Summary
Analysis TechniqueParameterResultInterpretation
TGA Onset of Decomposition (°C)Temperature at which significant mass loss begins.
Mass Loss (%) at specific TIndicates loss of volatiles or decomposition.
DSC Melting Point (°C)Characteristic of the crystalline form.
Enthalpy of Fusion (J/g)Energy required to melt the solid.
Other Thermal Eventse.g., glass transitions, polymorphic transitions.

Conclusion

The successful development of any chemical entity, particularly those destined for pharmaceutical applications, is contingent upon a robust and early characterization of its fundamental physicochemical properties. This guide has outlined a comprehensive, scientifically-grounded framework for the systematic evaluation of the . By adhering to these detailed protocols, researchers can generate the high-quality, reliable data necessary to make informed decisions, mitigate risks in later development stages, and ultimately accelerate the path from discovery to application. The principles and methodologies detailed herein provide a clear and actionable path for the thorough characterization of this and other novel chemical entities.

References

  • ChemBK. (2024, April 9). 1,4,5-Oxadiazepine, hexahydro-, dihydrochloride. Retrieved from [Link]

  • MtoZ Biolabs. Pharmaceutical Thermal Stability Analysis Service. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • European Medicines Agency (EMA). (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (1996, November). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ChemBK. Hexahydro-1,4,5-oxadiazepine dihydrochloride. Retrieved from [Link]

  • Google Patents. (1998). Process for the preparation of[1][14][15]-oxadiazepine derivatives. Retrieved from

  • World Health Organization (WHO). (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

  • TSI Journals. Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. Retrieved from [Link]

  • SlideShare. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx. Retrieved from [Link]

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880. Retrieved from [Link]

  • Henven. Thermal Analysis of Pharmaceuticals. Retrieved from [Link]

  • ECA Academy. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

  • Google Patents. CA2579742A1 - A process for the preparation of[1][14][15]-oxadiazepane derivatives. Retrieved from

  • MDPI. (2024, November 14). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Retrieved from [Link]

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  • ResearchGate. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

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  • Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

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  • World Health Organization (WHO). (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

  • PubMed. (2013). Study of the forced degradation behavior of prasugrel hydrochloride by liquid chromatography with mass spectrometry and liquid chromatography with NMR detection and prediction of the toxicity of the characterized degradation products. Retrieved from [Link]

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  • SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to the Structural Elucidation of Novel 1,4,5-Oxadiazepane Derivatives

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a novel molecule's structure is the bedrock of all subsequent research. The 1,4,5-oxadiazepane scaffold, a seve...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a novel molecule's structure is the bedrock of all subsequent research. The 1,4,5-oxadiazepane scaffold, a seven-membered heterocycle, presents a unique structural motif with considerable potential in medicinal chemistry due to its inherent three-dimensionality and capacity for diverse substitution.[1] This guide provides a comprehensive, technically-grounded framework for the structural elucidation of novel derivatives of this class, moving beyond a simple checklist of techniques to explain the strategic rationale behind each analytical step.

The Strategic Imperative: A Multi-Modal Approach to a Flexible Scaffold

The core challenge in characterizing seven-membered rings like the 1,4,5-oxadiazepane lies in their conformational flexibility. Unlike rigid aromatic systems, these rings can exist in various conformations such as chairs, boats, and twist-boat forms, which can complicate spectral interpretation.[2] Therefore, a singular analytical technique is insufficient. An integrated approach, leveraging mass spectrometry, one- and two-dimensional NMR spectroscopy, and ultimately X-ray crystallography, is paramount for a definitive structural assignment. This guide will walk through this integrated workflow, using a representative novel derivative, 4,5-diacetyl-2,7-dimethyl-1,4,5-oxadiazepane , as a practical example.

Part 1: Synthesis and Initial Characterization

The journey to structural elucidation begins with a robust synthetic route. A common and effective method for constructing the 1,4,5-oxadiazepane core is the cyclization of an N,N'-diacylhydrazine with a suitable dielectrophile.[1]

Experimental Protocol: Synthesis of 4,5-diacetyl-2,7-dimethyl-1,4,5-oxadiazepane
  • Step 1: Preparation of N,N'-diacetylhydrazine: This starting material is typically prepared by the acetylation of hydrazine.

  • Step 2: Cyclization: To a solution of N,N'-diacetylhydrazine in a polar aprotic solvent such as DMSO, add a suitable base (e.g., potassium hydroxide).

  • Step 3: Addition of Dielectrophile: Add 2,2'-dichlorodiethyl ether (or a substituted analog to introduce diversity at other positions) dropwise to the reaction mixture at an elevated temperature (e.g., 80-90 °C).

  • Step 4: Workup and Purification: After the reaction is complete, the mixture is cooled, filtered, and the product is isolated from the filtrate. Purification is typically achieved by recrystallization or column chromatography.

This synthesis provides the 4,5-diacylated derivative, which is a key intermediate. The acyl groups can later be removed under acidic or basic conditions to yield the parent 1,4,5-oxadiazepane core if desired.[3]

Part 2: Mass Spectrometry - The First Glimpse

Mass spectrometry (MS) provides the crucial initial confirmation of the molecular weight and elemental formula of the synthesized compound. Electron Ionization (EI) is a common technique for this class of molecules.

The fragmentation pattern in EI-MS is dictated by the stability of the resulting fragments. For N-acylated 1,4,5-oxadiazepane derivatives, fragmentation is often initiated by cleavage of the weaker bonds, such as the N-acyl bonds or bonds alpha to the heteroatoms.[4][5] Understanding the fragmentation of the acyclic precursors, such as diacylhydrazines, can provide valuable clues. Studies on deprotonated diacylhydrazines have shown that cleavage of the amide bond is a major fragmentation pathway.[6]

Predicted Fragmentation Pathways for 4,5-diacetyl-2,7-dimethyl-1,4,5-oxadiazepane:
m/z Value Proposed Fragment Fragmentation Pathway
[M]+•Molecular IonElectron Ionization
M-43[M - COCH₃]⁺Loss of an acetyl radical
M-57[M - CH₃C(O)N]⁺Cleavage of the N-acyl bond
M-87[M - COCH₃ - CO]⁺Sequential loss of acetyl and carbonyl groups
43[CH₃CO]⁺Acetyl cation (often a base peak)

Note: This table presents plausible fragmentation pathways based on established principles. The actual spectrum would need to be acquired for confirmation.

Visualization: Fragmentation Logic

M Molecular Ion [M]+• F1 [M - COCH₃]⁺ M->F1 - •COCH₃ F2 [M - CH₃C(O)N]⁺ M->F2 - •CH₃C(O)N F3 [CH₃CO]⁺ M->F3 Cleavage

Caption: Key fragmentation pathways in EI-MS.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Architectural Blueprint

NMR spectroscopy provides the detailed connectivity and spatial arrangement of atoms within the molecule. A combination of 1D (¹H, ¹³C) and 2D NMR experiments is essential for the complete structural elucidation of novel 1,4,5-oxadiazepane derivatives.

1D NMR: The Fundamental Signals
  • ¹H NMR: This spectrum will reveal the number of different proton environments and their multiplicities. For our example, we would expect to see signals for the methyl groups on the ring, the acetyl methyl groups, and the methylene protons of the ring. Due to the conformational flexibility and potential for diastereotopicity, the methylene protons may appear as complex multiplets.

  • ¹³C NMR: This provides the number of unique carbon environments. Key signals will include those for the carbonyl carbons of the acetyl groups, the carbons of the heterocyclic ring, and the methyl carbons.

2D NMR: Connecting the Dots

Two-dimensional NMR experiments are indispensable for assembling the molecular structure from the 1D data.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, typically through two or three bonds. It is invaluable for tracing out the spin systems within the molecule, for example, connecting the protons on adjacent carbons in the ring.[7]

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms.[8] This allows for the unambiguous assignment of which protons are attached to which carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This is crucial for identifying quaternary carbons (those with no attached protons) and for piecing together the different fragments of the molecule. For instance, a correlation from the acetyl methyl protons to the carbonyl carbon would confirm the acetyl group.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are connected through bonds. For a flexible seven-membered ring, NOESY/ROESY is critical for determining the through-space proximity of protons, which in turn helps to deduce the preferred conformation of the ring (e.g., chair vs. boat).[9] For example, observing a NOE between a proton on C2 and a proton on C7 could indicate a specific folded conformation.

Visualization: 2D NMR Elucidation Workflow

H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (¹H-¹³C Direct Bonds) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range) H1->HMBC NOESY NOESY/ROESY (Through-Space Proximity) H1->NOESY C13 ¹³C NMR (Carbon Environments) C13->HSQC C13->HMBC Structure Definitive Structure & Conformation COSY->Structure Scaffold Assembly HSQC->Structure Assignments HMBC->Structure Quaternary Carbons & Fragment Linking NOESY->Structure 3D Conformation

Caption: Integrated workflow for NMR-based structural elucidation.

Protocol: 2D NMR Data Acquisition and Interpretation
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.

  • Acquisition: Acquire standard ¹H and ¹³C spectra. Following this, acquire COSY, HSQC, HMBC, and NOESY/ROESY spectra using standard pulse programs on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).

  • Interpretation:

    • Start by assigning the most downfield and upfield signals in the ¹H and ¹³C spectra.

    • Use the HSQC spectrum to correlate proton and carbon signals.

    • Use the COSY spectrum to trace out the connectivity of the proton spin systems.

    • Use the HMBC spectrum to connect the different spin systems and to assign quaternary carbons.

    • Finally, use the NOESY/ROESY spectrum to establish through-space proximities and deduce the most stable conformation of the seven-membered ring.

Part 4: X-ray Crystallography - The Ultimate Confirmation

While NMR provides an excellent picture of the molecule's structure in solution, single-crystal X-ray crystallography provides the definitive, unambiguous solid-state structure.[1] This technique is the gold standard for confirming connectivity, stereochemistry, and the precise conformation of the molecule in the crystalline state.

Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and torsion angles.

The resulting crystal structure will definitively confirm the constitution of the 1,4,5-oxadiazepane derivative and provide invaluable insight into its preferred solid-state conformation, which can be compared to the solution-phase conformation determined by NMR.

Conclusion: A Self-Validating System for Structural Integrity

The structural elucidation of novel 1,4,5-oxadiazepane derivatives requires a synergistic application of multiple analytical techniques. Mass spectrometry provides the initial molecular formula, a comprehensive suite of 2D NMR experiments maps out the intricate atomic connectivity and solution-phase conformation, and X-ray crystallography offers the final, unambiguous solid-state structure. Each step in this workflow serves to validate the others, creating a self-validating system that ensures the highest level of confidence in the final structural assignment. This rigorous approach is not merely an academic exercise; it is a critical prerequisite for advancing these promising scaffolds in the fields of medicinal chemistry and drug discovery.

References

  • Cai, Y. et al. (2013). Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry: Generation of Acid Anions via Intramolecular Rearrangement. PLoS ONE, 8(5), e63126. Available at: [Link]

  • The Royal Society of Chemistry. SUPPLEMENTARY DATA. Available at: [Link]

  • Faraj, I. et al. (2025). Identification of the conformational type of seven-membered rings. ResearchGate. Available at: [Link]

  • Kuznetsov, V.V. et al. (2010). Rules for Predicting the Conformational Behavior of Saturated Seven-Membered Heterocycles. ResearchGate. Available at: [Link]

  • Stankiewicz, A. & Rys, B. CONFORMATIONAL ANALYSIS OF BENZANNELATED NINE-MEMBERED RING LACTONES. Available at: [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]

  • Organic Chemistry Tutor (2023). Fragmentation in Mass Spectrometry. Available at: [Link]

  • LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • ChemBK. 1,4,5-Oxadiazepine, hexahydro-, dihydrochloride. Available at: [Link]

  • Katritzky, A.R. et al. (2002). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. ResearchGate. Available at: [Link]

  • Alcaide, B. et al. (2006). 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). ResearchGate. Available at: [Link]

  • Diva-Portal.org. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of Tetrahydropyrazolodione Herbicides via a 1,4,5-Oxadiazepane Intermediate

Abstract This technical guide provides a detailed exposition on the synthesis of tetrahydropyrazolodione-type herbicides, a critical class of agrochemicals, utilizing 1,4,5-oxadiazepane as a key heterocyclic building blo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed exposition on the synthesis of tetrahydropyrazolodione-type herbicides, a critical class of agrochemicals, utilizing 1,4,5-oxadiazepane as a key heterocyclic building block. We will elucidate the strategic synthesis of the 1,4,5-oxadiazepane intermediate through a two-step process involving the cyclization of an N,N'-diacylhydrazine followed by a robust base-mediated deacylation. Subsequently, the guide details the condensation of this intermediate to form the final bicyclic pyrazolone herbicide, with Pinoxaden serving as a primary example. The protocols provided are synthesized from authoritative patent literature, offering researchers a validated and reproducible methodology. The causality behind experimental choices, reaction mechanisms, and process optimization is discussed to provide a comprehensive understanding for agrochemical research and development.

Introduction: The Role of Bicyclic Pyrazolones in Agriculture

Pyrazole-containing compounds are foundational in the development of modern agrochemicals due to their diverse biological activities and structural versatility.[1][2] Within this class, bicyclic tetrahydropyrazolodione herbicides have emerged as highly effective agents for controlling grass weeds in cereal crops.[3] A prime example is Pinoxaden, a potent and selective herbicide that functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in grasses.[4]

The core of these complex molecules is often constructed through the strategic assembly of heterocyclic intermediates. The seven-membered 1,4,5-oxadiazepane ring is a crucial precursor, providing the necessary scaffold for the subsequent annulation to form the final active herbicide.[4][5] This application note details the efficient and scalable synthesis of this key intermediate and its subsequent conversion into a model tetrahydropyrazolodione herbicide.

Scientific Rationale and Reaction Mechanism

The synthesis of the target herbicides is logically divided into two main stages:

  • Formation of the 1,4,5-Oxadiazepane Intermediate: This is itself a two-step process. First, an N,N'-diacylhydrazine is reacted with a suitable dielectrophile, such as 2,2'-dichlorodiethyl ether, to form the cyclic 4,5-diacyl-[4][6][7]-oxadiazepane.[6][7] The acyl groups serve as protecting groups for the hydrazine nitrogens and facilitate the cyclization. The second step is the critical deprotection (de-acylation) to yield the free 1,4,5-oxadiazepane. While historically performed with hydrohalic acids, a surprisingly effective and milder method utilizes a strong base, such as potassium hydroxide, at elevated temperatures.[5][8] This base-mediated hydrolysis avoids the harsh acidic conditions that can lead to side products and is more amenable to industrial scale-up.

  • Construction of the Tetrahydropyrazolodione Core: The synthesized 1,4,5-oxadiazepane, containing two secondary amine functionalities, is then reacted with a substituted malonic acid derivative. This condensation reaction forms the final bicyclic pyrazolone structure characteristic of herbicides like Pinoxaden.[4]

The overall synthetic pathway is visualized below.

cluster_step1 Stage 1: Intermediate Synthesis cluster_step2 Stage 2: Final Product Formation Start1 N,N'-Diacetylhydrazine Intermediate1 4,5-Diacetyl-[1,4,5]-oxadiazepane Start1->Intermediate1 Base (e.g., KOH) Polar Solvent (e.g., DMSO) Heat Start2 2,2'-Dichlorodiethyl Ether Start2->Intermediate1 Base (e.g., KOH) Polar Solvent (e.g., DMSO) Heat Intermediate2 [1,4,5]-Oxadiazepane Intermediate1->Intermediate2 Base (e.g., KOH) Water/Solvent Heat (De-acetylation) FinalProduct Tetrahydropyrazolodione Herbicide (e.g., Pinoxaden) Intermediate2->FinalProduct Condensation Reaction Start3 Substituted Malonyl Chloride Derivative Start3->FinalProduct Condensation Reaction

Figure 1: Reaction scheme for the synthesis of tetrahydropyrazolodione herbicides.

Experimental Protocols

Protocol 1: Synthesis of 4,5-Diacetyl-[4][6][7]-oxadiazepane

This protocol is based on the cyclization reaction described in patent literature, which provides high purity and good yields.[6][7]

3.1. Materials and Reagents

  • N,N'-Diacetylhydrazine

  • Potassium hydroxide (KOH), finely pulverized, 85%

  • Dimethyl sulfoxide (DMSO)

  • 2,2'-Dichlorodiethyl ether

  • Isopropanol (for precipitation)

  • Deionized water

3.2. Equipment

  • Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel

  • Heating mantle with temperature controller

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

3.3. Procedure

  • To a solution of N,N'-diacetylhydrazine (9.3 g) in DMSO (141 g) in the reaction flask, add finely pulverized 85% potassium hydroxide (10.6 g) portion-wise, ensuring the temperature does not exceed 33°C.

  • Heat the resulting suspension to 80-85°C with stirring.

  • Add 2,2'-dichlorodiethyl ether (23 g) dropwise via the dropping funnel over a period of 50 minutes, maintaining the reaction temperature at 80-85°C.

  • After the addition is complete, maintain the reaction mixture at this temperature for an additional 2 to 4 hours to ensure the reaction goes to completion.

  • Cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate using a rotary evaporator to obtain a crude oil.

  • Add isopropanol (157 g) to the oil and cool the mixture to -10°C to induce crystallization.

  • Collect the crystalline product by filtration, wash with cold isopropanol, and dry under vacuum.

3.4. Expected Outcome This procedure typically yields 4,5-diacetyl-[4][6][7]-oxadiazepane as a crystalline solid with a purity of >95%.[7] Yields are generally in the range of 60-75%.

Protocol 2: Synthesis of[4][6][7]-Oxadiazepane via Basic Hydrolysis

This protocol utilizes a surprisingly efficient base-mediated de-acetylation, avoiding the use of harsh acids.[8][9]

3.1. Materials and Reagents

  • 4,5-Diacetyl-[4][6][7]-oxadiazepane (from Protocol 1)

  • Potassium acetate

  • Potassium hydroxide (KOH) solution, 50% aqueous

  • Chlorobenzene (for extraction)

  • Deionized water

3.2. Equipment

  • Three-neck round-bottom flask with a mechanical stirrer, thermometer, and dropping funnel

  • Heating mantle with temperature controller

  • Separatory funnel

3.3. Procedure

  • Prepare a solution of water (67.2 g) and potassium acetate (100 g) in the reaction flask.

  • Introduce 4,5-diacetyl-[4][6][7]-oxadiazepane (96.6 g, 96.5% purity) into the flask and heat the mixture to 75-80°C.

  • At the same temperature, add 50% aqueous potassium hydroxide solution (134.4 g) dropwise over 30 minutes. An exothermic reaction may be observed.

  • After the addition, increase the temperature and maintain the reaction mixture at 90-100°C for 4 hours.

  • Cool the reaction mixture to 70-75°C.

  • Transfer the mixture to a separatory funnel and perform an extraction with chlorobenzene (1 x 225 g, followed by 2 x 112 g).

  • Combine the organic (chlorobenzene) extracts. The resulting solution contains the[4][6][7]-oxadiazepane product. This solution can be used directly in the next step or concentrated to isolate the intermediate.

3.4. Expected Outcome The combined chlorobenzene extracts typically contain the[4][6][7]-oxadiazepane product in high yield (80-90%).[8][9] The purity is generally around 90%.

Data Presentation: Comparative Synthesis Conditions

The synthesis of the[4][6][7]-oxadiazepane intermediate has been optimized under various conditions as documented in the patent literature. The following table summarizes key parameters from different examples.

ReferenceStarting MaterialBaseSolventTemperature (°C)Time (h)Yield (%)
EP 1838683 B1[9]4,5-Diacetyl-[4][6][7]-oxadiazepane50% aq. KOHWater / K-Acetate90-100480.9
CA 2579742 A1[8]4,5-Diacetyl-[4][6][7]-oxadiazepane60% aq. KOHWater / K-Acetate95-100486.4
CA 2579742 A1[8]4,5-Diacetyl-[4][6][7]-oxadiazepane95% KOHSulfolane120-1255.5~65 (isolated)
CA 2579742 A1[8]4,5-Dibenzoyl-[4][6][7]-oxadiazepane95% KOHWater95-110>6Not specified

Note: Yields are often reported for the product in an extract solution and may not reflect isolated yields.

Overall Experimental Workflow

The entire process from starting materials to the final product involves a series of sequential synthetic and purification steps. The logical flow is critical for achieving high purity and yield.

Start Starting Materials (N,N'-Diacetylhydrazine, etc.) Step1 Protocol 1: Cyclization Reaction Start->Step1 Purify1 Purification 1: Filtration & Crystallization Step1->Purify1 Intermediate1 Intermediate: 4,5-Diacetyl-[1,4,5]-oxadiazepane Purify1->Intermediate1 Step2 Protocol 2: Base-Mediated Hydrolysis Intermediate1->Step2 Purify2 Purification 2: Liquid-Liquid Extraction Step2->Purify2 Intermediate2 Intermediate: [1,4,5]-Oxadiazepane Solution Purify2->Intermediate2 Step3 Final Step: Condensation Reaction Intermediate2->Step3 Purify3 Final Purification: Chromatography / Recrystallization Step3->Purify3 Final Final Product: Tetrahydropyrazolodione Herbicide Purify3->Final

Figure 2: Overall workflow for the synthesis of tetrahydropyrazolodione herbicides.

Conclusion

The synthetic route via a 1,4,5-oxadiazepane intermediate represents a robust and scalable method for producing tetrahydropyrazolodione herbicides. The key innovation highlighted in modern patents is the shift from acidic to basic conditions for the de-acylation step, which improves yield and process safety. The protocols and data presented in this guide provide researchers with a solid foundation for the laboratory-scale synthesis of this important class of agrochemicals, enabling further research into novel herbicide discovery and development.

References

  • Benchchem. (n.d.). 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro- | 83598-13-4.
  • Google Patents. (n.d.). CN102260267A - Pyrazolidone-tetrahydropyrazole compounds and synthesis method thereof.
  • Google Patents. (n.d.). CA2579742A1 - A process for the preparation of[4][6][7]-oxadiazepane derivatives. Retrieved from

  • Google Patents. (n.d.). Process for the preparation of[4][6][7]-oxadiazepine derivatives. Retrieved from

  • Google Patents. (n.d.). EP1458696A1 - Process for the preparation of (1,4,5)-oxadiazepine derivatives.
  • Google Patents. (n.d.). WO2006045587A1 - A process for the preparation of[4][6][7]-oxadiazepine derivatives. Retrieved from

  • Lamberth, C. (2007). PYRAZOLE CHEMISTRY IN CROP PROTECTION. Syngenta AG.
  • European Patent Office. (2009). A PROCESS FOR THE PREPARATION[4][6][7]-OXADIAZEPINE DERIVATIVES - EP 1838683 B1. Retrieved from

  • PubMed. (2025). Synthesis and Biological Evaluation of Bicyclic Pyrazolines with Promising Antimicrobial Activities.
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  • National Institutes of Health. (n.d.). Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl.
  • Google Patents. (n.d.). US6541424B2 - Manufacture and use of a herbicide formulation.
  • PubMed. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.

Sources

Application

Application Notes and Protocols: 1,4,5-Oxadiazepane as a Scaffold for Novel Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of a Versatile Seven-Membered Heterocycle In the landscape of medicinal chemistry, the quest for novel molecular scaff...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Seven-Membered Heterocycle

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional arrangements and opportunities for diverse functionalization is perpetual. Seven-membered heterocyclic systems are of growing interest due to their conformational flexibility, which allows them to interact with biological targets in ways that smaller, more rigid ring systems cannot.[1] Among these, the 1,4,5-oxadiazepane scaffold, a seven-membered ring containing one oxygen and two nitrogen atoms, presents a compelling yet underexplored framework for the development of new therapeutic agents.

While the primary documented application of 1,4,5-oxadiazepane derivatives has been in the agrochemical sector, notably as key intermediates in the synthesis of herbicides like Pinoxaden, their potential in drug discovery remains largely untapped.[2] The inherent structural features of the 1,4,5-oxadiazepane core, including multiple sites for substitution and a flexible ring system, make it an attractive starting point for the generation of diverse chemical libraries for biological screening.[3]

These application notes provide a comprehensive guide for researchers to explore the therapeutic potential of the 1,4,5-oxadiazepane scaffold. We will detail robust synthetic protocols for the core structure and its derivatization, outline a strategic approach for library development, and propose a workflow for in vitro screening and hit validation.

I. Synthesis of the 1,4,5-Oxadiazepane Core and its Derivatives

The synthesis of the 1,4,5-oxadiazepane scaffold is primarily achieved through a two-step process involving the cyclization of an N,N'-diacylhydrazine followed by deprotection of the nitrogen atoms. This approach allows for the introduction of various acyl groups, which can be later removed to yield the free diamine for further functionalization.

Protocol 1: Synthesis of 4,5-Diacetyl-1,4,5-oxadiazepane

This protocol is adapted from established methods and provides a reliable route to the protected 1,4,5-oxadiazepane core.[4]

Materials:

  • N,N'-diacetylhydrazine

  • 2,2'-dichlorodiethyl ether

  • Potassium hydroxide (KOH)

  • Dimethyl sulfoxide (DMSO)

  • Methanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N'-diacetylhydrazine (1 equivalent) in DMSO.

  • Add finely pulverized potassium hydroxide (2.2 equivalents) to the solution while maintaining the temperature below 30°C.

  • Heat the mixture to 80-85°C.

  • Slowly add 2,2'-dichlorodiethyl ether (1.1 equivalents) dropwise to the reaction mixture.

  • Maintain the reaction at 80-85°C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure to remove the majority of the DMSO.

  • The crude product is then precipitated by the addition of methanol.

  • The solid 4,5-diacetyl-1,4,5-oxadiazepane is collected by filtration, washed with cold methanol, and dried under vacuum.

Expected Yield: 60-75%[2]

Protocol 2: Deprotection to Yield 1,4,5-Oxadiazepane

The removal of the acetyl groups can be achieved under either acidic or basic conditions to provide the parent 1,4,5-oxadiazepane, often as a salt.[5]

A. Basic Hydrolysis:

  • Suspend 4,5-diacetyl-1,4,5-oxadiazepane (1 equivalent) in a solution of water or a high-boiling point alcohol.[2]

  • Add a solution of potassium hydroxide (2-2.5 equivalents) and heat the mixture to 90-100°C.[4]

  • The reaction is typically maintained at this temperature for 4-6 hours.[4]

  • After cooling, the free base can be extracted with an organic solvent like chlorobenzene.[4]

B. Acidic Hydrolysis:

  • Dissolve 4,5-diacetyl-1,4,5-oxadiazepane (1 equivalent) in a high-boiling point alcohol such as diethylene glycol.[2]

  • Pass anhydrous hydrogen chloride gas through the solution for 8-10 hours at 40-45°C.[2]

  • The resulting hydrochloride salt precipitates from the solution and can be collected by filtration.[2]

Expected Yield: 80-95%[2]

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Deprotection N,N'-diacetylhydrazine N,N'-diacetylhydrazine KOH, DMSO KOH, DMSO N,N'-diacetylhydrazine->KOH, DMSO 2,2'-dichlorodiethyl ether 2,2'-dichlorodiethyl ether 2,2'-dichlorodiethyl ether->KOH, DMSO 4,5-Diacetyl-1,4,5-oxadiazepane 4,5-Diacetyl-1,4,5-oxadiazepane KOH, DMSO->4,5-Diacetyl-1,4,5-oxadiazepane 80-85°C Deprotection Reagent Basic or Acidic Hydrolysis 4,5-Diacetyl-1,4,5-oxadiazepane->Deprotection Reagent 1,4,5-Oxadiazepane 1,4,5-Oxadiazepane Deprotection Reagent->1,4,5-Oxadiazepane

Caption: General workflow for the synthesis of the 1,4,5-oxadiazepane core.

II. Building a Diverse Chemical Library

The therapeutic potential of the 1,4,5-oxadiazepane scaffold can be explored by creating a library of diverse derivatives. The two secondary amine functionalities of the deprotected core are ideal handles for introducing a wide range of substituents.

Strategy 1: N,N'-Disubstitution

The free 1,4,5-oxadiazepane can be readily functionalized through standard N-alkylation and N-acylation reactions.

  • N-Alkylation: Reaction with various alkyl halides in the presence of a non-nucleophilic base can introduce a wide array of alkyl and substituted alkyl groups.

  • N-Acylation: Acylation with different acid chlorides or anhydrides will yield a series of N,N'-diacyl derivatives.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can introduce further diversity.

By employing a combinatorial approach with a diverse set of building blocks (alkyl halides, acid chlorides, aldehydes/ketones), a large and structurally varied library can be rapidly assembled.

Strategy 2: Monosubstitution and Orthogonal Protection

For more controlled derivatization and to explore the effects of unsymmetrical substitution, a mono-protected 1,4,5-oxadiazepane intermediate is desirable. This can be achieved by using an orthogonal protecting group strategy during the initial synthesis, for example, by starting with a mono-N-Boc-N'-acylhydrazine. This would allow for the selective deprotection and functionalization of one nitrogen atom, followed by the removal of the second protecting group and subsequent derivatization.

III. In Vitro Screening Cascade

With a library of 1,4,5-oxadiazepane derivatives in hand, a systematic screening cascade is essential to identify potential biological activities.

Screening_Cascade Library 1,4,5-Oxadiazepane Library Primary_Screening Primary Screening (e.g., Cytotoxicity, Antimicrobial) Library->Primary_Screening Inactive Inactive Compounds Primary_Screening->Inactive Active_Hits Active Hits Primary_Screening->Active_Hits Secondary_Screening Secondary Screening (Target-based assays) Active_Hits->Secondary_Screening Non-selective Non-selective Hits Secondary_Screening->Non-selective Selective_Hits Selective Hits Secondary_Screening->Selective_Hits Lead_Op Lead Optimization (SAR studies) Selective_Hits->Lead_Op

Sources

Method

Application Notes and Protocols: Strategic Deprotection of N-Acylated 1,4,5-Oxadiazepane Intermediates

Introduction: The Pivotal Role of 1,4,5-Oxadiazepanes and the Deprotection Hurdle The 1,4,5-oxadiazepane scaffold is a privileged seven-membered heterocyclic motif of increasing importance in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of 1,4,5-Oxadiazepanes and the Deprotection Hurdle

The 1,4,5-oxadiazepane scaffold is a privileged seven-membered heterocyclic motif of increasing importance in medicinal chemistry and drug development. Its unique three-dimensional structure and the strategic placement of heteroatoms make it an attractive framework for the design of novel therapeutics. The synthesis of functionalized 1,4,5-oxadiazepanes often proceeds through N-acylated intermediates, where the acyl groups serve a dual purpose: they act as protecting groups for the nitrogen atoms and modulate the reactivity and solubility of the molecule during synthetic transformations.[1]

The subsequent removal of these N-acyl groups is a critical step, unveiling the core amine functionalities for further elaboration or to yield the final active pharmaceutical ingredient. The choice of deprotection strategy is paramount and must be carefully considered to ensure high yields, preserve the integrity of the heterocyclic core, and maintain the stereochemistry of adjacent chiral centers. This application note provides a comprehensive guide to the primary strategies for the deprotection of N-acylated 1,4,5-oxadiazepane intermediates, offering detailed protocols and mechanistic insights to aid researchers in this crucial synthetic step.

Core Deprotection Strategies: A Comparative Overview

The deprotection of the N-acyl groups in 1,4,5-oxadiazepanes is fundamentally an amide bond cleavage reaction. The principal methodologies to achieve this transformation fall into three main categories:

  • Acidic Hydrolysis: Protonation of the amide carbonyl oxygen enhances its electrophilicity, facilitating nucleophilic attack by water.[2]

  • Basic Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon initiates the cleavage.[2][3]

  • Reductive Cleavage: Conversion of the amide carbonyl to a methylene group using a strong reducing agent.[4][5]

The selection of the optimal strategy is dictated by the nature of the acyl group and the overall functionality of the 1,4,5-oxadiazepane derivative.

I. Acidic Hydrolysis: A Direct and Effective Approach

Acid-catalyzed hydrolysis is a robust and widely employed method for the deprotection of N-acylated heterocycles.[6] For 1,4,5-oxadiazepanes, this approach has been successfully utilized to remove simple acyl groups like acetyl.[7]

Mechanistic Rationale

The mechanism of acid-catalyzed amide hydrolysis proceeds through a series of well-defined steps:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the amide carbonyl oxygen by a strong acid. This increases the electrophilicity of the carbonyl carbon.[8]

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the amide.

  • Leaving Group Departure: The protonated amine is now a good leaving group and is expelled, regenerating the carbonyl group of the carboxylic acid.

  • Deprotonation: The final step involves the deprotonation of the carbonyl to yield the carboxylic acid and the protonated amine of the 1,4,5-oxadiazepane.[8]

Acidic_Hydrolysis cluster_0 Acidic Hydrolysis Mechanism A N-Acylated Oxadiazepane B Protonated Amide A->B + H+ C Tetrahedral Intermediate B->C + H2O D Protonated Tetrahedral Intermediate C->D Proton Transfer E Deprotected Oxadiazepane (Ammonium Salt) + Carboxylic Acid D->E - RCOOH, - H+

Caption: Mechanism of Acidic N-Acyl Deprotection.

Experimental Protocol: Acidic Deprotection of 4,5-Diacetyl-1,4,5-Oxadiazepane

This protocol is adapted from established procedures for the deacylation of related heterocyclic systems.[7]

Materials:

  • 4,5-Diacetyl-1,4,5-oxadiazepane

  • Hydrochloric Acid (HCl) or other suitable hydrohalic acid

  • An appropriate alcohol solvent with a boiling point above 100°C (e.g., diethylene glycol)[7]

  • Methyl acetate (for washing)

  • Round-bottom flask equipped with a reflux condenser and a gas inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve the 4,5-diacetyl-1,4,5-oxadiazepane in the high-boiling alcohol solvent in the round-bottom flask.

  • With stirring, pass anhydrous hydrogen chloride gas into the solution over a period of 8 to 10 hours.[7] Alternatively, a solution of concentrated hydrohalic acid can be used.

  • Heat the reaction mixture to a temperature of 43-45°C and maintain for 10-12 hours.[7]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, degas the reaction suspension at 40-45°C.[7]

  • Cool the reaction mixture to 10°C and filter the resulting precipitate.[7]

  • Wash the solid product with cold methyl acetate.[7]

  • Dry the product under vacuum to yield the deprotected 1,4,5-oxadiazepane as its hydrohalic acid salt.

Causality Behind Experimental Choices:

  • High-Boiling Solvent: The use of a high-boiling solvent like diethylene glycol allows the reaction to be conducted at elevated temperatures, which is often necessary for the hydrolysis of stable amides, without significant loss of solvent.[7]

  • Anhydrous HCl: The use of anhydrous HCl ensures that the acid concentration remains high and minimizes the introduction of excess water, which can sometimes lead to side reactions.

  • Controlled Temperature: Maintaining a specific temperature range ensures a controlled reaction rate and minimizes potential degradation of the starting material or product.

II. Basic Hydrolysis: A Complementary Strategy

Basic hydrolysis offers an alternative deprotection route, particularly when the substrate is sensitive to strong acids. This method has been shown to be effective for the deacylation of 4,5-diacyl-[2][3][9]-oxadiazepanes.[10][11]

Mechanistic Rationale

The base-catalyzed hydrolysis of amides is initiated by the direct nucleophilic attack of a hydroxide ion:

  • Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the amide, forming a tetrahedral intermediate.[2][3]

  • Leaving Group Expulsion: The tetrahedral intermediate collapses, and the amide anion is expelled as the leaving group. This is generally the rate-determining step as the amide anion is a poor leaving group.[3]

  • Acid-Base Reaction: A rapid acid-base reaction occurs between the carboxylic acid formed and the amide anion, generating a carboxylate salt and the neutral deprotected amine.[2][3]

  • Workup: An acidic workup is required to protonate the carboxylate and isolate the carboxylic acid byproduct, and to potentially protonate the liberated amine for purification.

Basic_Hydrolysis cluster_1 Basic Hydrolysis Mechanism A N-Acylated Oxadiazepane B Tetrahedral Intermediate A->B + OH- C Deprotected Oxadiazepane (Free Base) + Carboxylate B->C Elimination D Deprotected Oxadiazepane + Carboxylic Acid C->D Acidic Workup

Caption: Mechanism of Basic N-Acyl Deprotection.

Experimental Protocol: Basic Deprotection of 4,5-Diacetyl-1,4,5-Oxadiazepane

This protocol is based on patented procedures for the synthesis of 1,4,5-oxadiazepine derivatives.[10][11]

Materials:

  • 4,5-Diacetyl-1,4,5-oxadiazepane

  • Potassium hydroxide (KOH) or other alkali metal hydroxide

  • Water or a suitable polar solvent

  • Chlorobenzene or other suitable organic solvent for extraction

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Introduce the 4,5-diacetyl-1,4,5-oxadiazepane into a solution of water and potassium acetate (optional, acts as a buffer) at 75-80°C.[10]

  • Add a 50% aqueous solution of potassium hydroxide dropwise over 30 minutes while maintaining the temperature.[10]

  • Heat the reaction mixture to 90-100°C and maintain for 4 hours.[10]

  • Monitor the reaction by a suitable analytical technique.

  • After completion, cool the reaction mixture to 50-75°C.[10]

  • Extract the aqueous layer with chlorobenzene (3x).[10]

  • Combine the organic extracts, which contain the deprotected 1,4,5-oxadiazepane.

  • The product can be further purified by distillation or crystallization.

Causality Behind Experimental Choices:

  • Elevated Temperature: As with acidic hydrolysis, heating is crucial to overcome the activation energy for the cleavage of the stable amide bond.[6]

  • Concentrated Base: A high concentration of hydroxide ions is necessary to drive the reaction forward, as the hydroxide ion is both the nucleophile and the base in the subsequent acid-base reaction.[3]

  • Extraction: The use of an organic solvent like chlorobenzene allows for the efficient separation of the deprotected, more nonpolar product from the aqueous solution containing inorganic salts and the carboxylate byproduct.[10]

III. Reductive Cleavage: A Milder Alternative for Sensitive Substrates

For substrates containing functionalities that are sensitive to harsh acidic or basic conditions, reductive cleavage of the N-acyl group can be an excellent alternative. While this method does not cleave the amide bond in the same way as hydrolysis, it effectively removes the carbonyl functionality. The most common reagent for this transformation is Lithium Aluminum Hydride (LiAlH₄).[4][5][9] This method converts the N-acyl group to an N-alkyl group (e.g., N-acetyl to N-ethyl).[1] For complete removal of the acyl group, other reductive methods may be necessary, depending on the nature of the acyl group (e.g., hydrogenolysis for N-Cbz).

Mechanistic Rationale for LiAlH₄ Reduction

The reduction of amides with LiAlH₄ is a powerful transformation that proceeds via a distinct mechanism from hydrolysis:

  • Hydride Attack: A hydride ion (H⁻) from LiAlH₄ attacks the carbonyl carbon of the amide.[5]

  • Coordination and Elimination: The oxygen atom of the resulting tetrahedral intermediate coordinates to the aluminum. This is followed by the elimination of an aluminate species, forming a highly reactive iminium ion intermediate.

  • Second Hydride Attack: A second equivalent of hydride attacks the electrophilic carbon of the iminium ion to yield the final amine product.[5]

Reductive_Cleavage cluster_2 Reductive Cleavage with LiAlH4 A N-Acylated Oxadiazepane B Tetrahedral Intermediate A->B + 'H-' (from LiAlH4) C Iminium Ion Intermediate B->C Elimination of Al-O species D N-Alkylated Oxadiazepane C->D + 'H-' (from LiAlH4)

Caption: Mechanism of Reductive N-Acyl Cleavage with LiAlH₄.

Experimental Protocol: Reductive Deprotection (N-Alkylation) of N-Acylated 1,4,5-Oxadiazepane

This is a general protocol for the reduction of amides and should be optimized for the specific 1,4,5-oxadiazepane substrate.

Materials:

  • N-Acylated 1,4,5-oxadiazepane

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous ethereal solvent (e.g., diethyl ether, THF)

  • Round-bottom flask equipped with a reflux condenser and a nitrogen inlet

  • Magnetic stirrer and ice bath

  • Aqueous workup solutions (e.g., water, NaOH solution, Rochelle's salt solution)

Procedure:

  • In a flame-dried, nitrogen-purged round-bottom flask, suspend LiAlH₄ in the anhydrous ethereal solvent.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve the N-acylated 1,4,5-oxadiazepane in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux if necessary.

  • Monitor the reaction by a suitable analytical technique.

  • Upon completion, cool the reaction mixture back to 0°C.

  • Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the precipitate and wash it thoroughly with the ethereal solvent.

  • Combine the filtrate and washings, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude N-alkylated 1,4,5-oxadiazepane.

  • Purify the product by chromatography or distillation as needed.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: LiAlH₄ reacts violently with water, so stringent anhydrous conditions are essential for safety and to prevent quenching of the reagent.

  • Controlled Addition at Low Temperature: The reaction of LiAlH₄ with amides is highly exothermic. Slow addition at 0°C helps to control the reaction rate and prevent dangerous temperature increases.

  • Careful Quenching: The quenching procedure is critical for safely destroying the excess reactive hydride and for precipitating the aluminum salts in a filterable form.

Data Summary: Comparison of Deprotection Strategies

StrategyReagentsConditionsAdvantagesDisadvantages
Acidic Hydrolysis Strong acids (e.g., HCl, HBr)[7]Elevated temperature[7]Effective for simple acyl groups; straightforward workup.Not suitable for acid-sensitive substrates; can be harsh.
Basic Hydrolysis Strong bases (e.g., KOH, NaOH)[10][11]Elevated temperature[10][11]Good for acid-sensitive substrates; high yields reported.[10]Not suitable for base-sensitive substrates; can be harsh.
Reductive Cleavage (LiAlH₄) LiAlH₄[4]Anhydrous conditions; often requires heating.Mild conditions; good for sensitive substrates.Reduces acyl to alkyl, not complete removal; requires careful handling of pyrophoric reagent.

Conclusion

The successful deprotection of N-acylated 1,4,5-oxadiazepane intermediates is a critical step in the synthesis of many potentially therapeutic compounds. The choice between acidic hydrolysis, basic hydrolysis, and reductive cleavage must be made based on a careful analysis of the substrate's stability and the nature of the acyl protecting group. This application note provides the foundational knowledge, mechanistic understanding, and practical protocols to guide researchers in selecting and implementing the most appropriate deprotection strategy for their specific synthetic needs.

References

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Application

application of 1,4,5-Oxadiazepane in agrochemical intermediate synthesis

Application Notes & Protocols: The Strategic Role of 1,4,5-Oxadiazepane in the Synthesis of Advanced Agrochemical Intermediates Introduction: The Significance of Heterocyclic Scaffolds in Modern Agrochemicals The relentl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: The Strategic Role of 1,4,5-Oxadiazepane in the Synthesis of Advanced Agrochemical Intermediates

Introduction: The Significance of Heterocyclic Scaffolds in Modern Agrochemicals

The relentless pursuit of higher crop yields and more resilient agriculture necessitates the continuous development of novel, effective, and environmentally conscious crop protection agents. Within the vast landscape of organic chemistry, heterocyclic compounds—cyclic structures containing atoms of at least two different elements in their rings—form the backbone of a significant portion of modern agrochemicals, including fungicides, insecticides, and herbicides.[1][2][3][4] Their structural diversity, conformational flexibility, and ability to engage in specific biological interactions make them ideal scaffolds for designing active ingredients with high efficacy and selectivity.[1][5]

This guide focuses on a specific and highly valuable seven-membered heterocycle: 1,4,5-Oxadiazepane . This scaffold has emerged as a critical building block, particularly as a key intermediate in the synthesis of a new generation of potent herbicides.[5][6][7] Its most prominent and well-documented application is in the industrial-scale production of the tetrahydropyrazolodione class of herbicides, exemplified by the commercial graminicide, Pinoxaden.[5][8]

This document provides an in-depth exploration of the synthesis and application of 1,4,5-Oxadiazepane, offering detailed protocols and explaining the chemical principles that underpin its utility for researchers and chemical development professionals in the agrochemical sector.

Core Synthesis Strategy: A Two-Stage Approach to the 1,4,5-Oxadiazepane Intermediate

The industrial synthesis of the 1,4,5-Oxadiazepane core is not a direct, one-pot reaction. Instead, it is a strategic two-stage process designed for efficiency, purity, and yield. The process begins with the formation of a protected, stable intermediate, the 4,5-diacyl-[2][3][5]-oxadiazepine, followed by a deprotection step to yield the reactive parent heterocycle.

Workflow: From Raw Materials to Key Agrochemical Intermediate

G cluster_0 Stage 1: Cyclization cluster_1 Stage 2: De-acylation (Hydrolysis) cluster_2 Stage 3: Final Product Synthesis A N,N'-Diacylhydrazine (e.g., N,N'-Diacetylhydrazine) D 4,5-Diacyl-[1,4,5]-oxadiazepine A->D B 2,2'-Disubstituted Diethyl Ether (e.g., 2,2'-Dichlorodiethyl Ether) B->D C Base & Polar Solvent (e.g., KOH in DMSO) C->D Reaction Conditions: ~80-85°C, 2-4 hours E 4,5-Diacyl-[1,4,5]-oxadiazepine G [1,4,5]-Oxadiazepane (Parent Heterocycle) E->G F Base or Acid (e.g., aq. KOH or HCl) F->G Reaction Conditions: ~90-100°C, 4 hours H [1,4,5]-Oxadiazepane J Final Agrochemical (e.g., Pinoxaden) H->J I Other Intermediates (e.g., Phenyl Malonic Ester Derivatives) I->J Condensation & Acylation G cluster_reactants cluster_product N,N'-Diacetylhydrazine N,N'-Diacetylhydrazine 4,5-Diacetyl-[1,4,5]-oxadiazepine 4,5-Diacetyl-[1,4,5]-oxadiazepine N,N'-Diacetylhydrazine->4,5-Diacetyl-[1,4,5]-oxadiazepine + 2,2'-Dichlorodiethyl Ether (Base, DMSO, ~85°C) img1 img1 img2 img2 img3 img3

Caption: Stage 1: Cyclization Reaction.

Stage 2: De-acylation to Yield-[2][3][5]Oxadiazepane

Once the stable, diacetylated ring is formed and isolated, the protecting acetyl groups must be removed to yield the parent 1,4,5-Oxadiazepane. This is a hydrolysis reaction that can be catalyzed by either acid or, more surprisingly and efficiently, by a base. [9][10] The Causality Behind the Method:

  • Base-Catalyzed Hydrolysis: While amide hydrolysis is traditionally acid-catalyzed, patents reveal a robust process using a base like aqueous potassium hydroxide at elevated temperatures (~90-100°C). [9][10][11][12]This method is advantageous in an industrial setting as it can be more cost-effective and less corrosive than using strong acids. The base attacks the electrophilic carbonyl carbon of the acetyl group, leading to the cleavage of the amide bond.

  • Acid-Catalyzed Hydrolysis: Alternatively, a hydrohalic acid (like HCl) can be used. [13]In this case, the acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The final product is isolated as a salt (e.g., 1,4,5-Oxadiazepane hydrochloride). [5][6][13] The resulting parent heterocycle is the versatile intermediate, ready for the final stage of agrochemical synthesis.

Detailed Experimental Protocols

The following protocols are synthesized from publicly available patent literature and are intended for research and development purposes by qualified professionals. [9][11][12][13]

Protocol 1: Synthesis of 4,5-Diacetyl--[2][3][5]oxadiazepine

Objective: To synthesize the protected oxadiazepane ring via cyclization.

Materials:

  • N,N'-Diacetylhydrazine (9.3 g)

  • Potassium Hydroxide (KOH), 85% pulverized (10.6 g)

  • Dimethyl Sulfoxide (DMSO) (141 g)

  • 2,2'-Dichlorodiethyl Ether (23 g)

  • Isopropanol (for precipitation)

  • Reaction vessel with overhead stirrer, thermometer, and addition funnel.

Procedure:

  • Charge the reaction vessel with N,N'-diacetylhydrazine and dimethyl sulfoxide.

  • Begin stirring and slowly add the finely pulverized potassium hydroxide. Maintain the temperature below 33°C during the addition, using an ice bath if necessary. Causality: This exothermic deprotonation step must be controlled to prevent side reactions.

  • Once the addition is complete, heat the reaction mixture to 80-85°C.

  • Add the 2,2'-dichlorodiethyl ether dropwise via the addition funnel over approximately 50 minutes, maintaining the temperature at 80-85°C.

  • After the addition is complete, maintain the reaction mixture at 70-75°C for an additional 2 hours to ensure the reaction goes to completion.

  • Cool the mixture to room temperature (20-25°C) and filter to remove inorganic salts (KCl). Wash the filter cake with a small amount of DMSO.

  • Combine the filtrates and concentrate them by evaporation under reduced pressure to yield a crude oil.

  • Add isopropanol (157 g) to the oil to induce precipitation of the product.

  • Cool the suspension to -10°C to maximize crystallization.

  • Filter the crystalline product and wash the cake with cold isopropanol.

  • Dry the product under vacuum to yield 4,5-diacetyl--[2][3][5]oxadiazepine.

Protocol 2: Synthesis of-[2][3][5]Oxadiazepane via Base-Catalyzed Hydrolysis

Objective: To deprotect the diacetyl intermediate to form the parent heterocycle.

Materials:

  • 4,5-Diacetyl--[2][3][5]oxadiazepine (96.6 g, 96.5% purity)

  • Potassium Acetate (100 g)

  • Potassium Hydroxide (KOH) solution, 50% aqueous (123.2 g)

  • Water (10.8 g)

  • Chlorobenzene (for extraction)

  • Reaction vessel equipped for heating, stirring, and extraction.

Procedure:

  • Prepare a solution of water, potassium acetate, and the 50% aqueous KOH solution in the reaction vessel. Causality: Potassium acetate is added to increase the ionic strength of the aqueous phase, which helps to "salt out" the organic product, improving phase separation and extraction efficiency later. [9]2. Heat the solution to 80-85°C.

  • Introduce the 4,5-diacetyl--[2][3][5]oxadiazepine over 15 minutes while maintaining the temperature.

  • After the addition is complete, maintain the reaction mixture at 90-100°C for 4 hours to drive the hydrolysis.

  • Cool the mixture to 50-75°C. This temperature is chosen to be low enough to handle safely but high enough to prevent the product from solidifying and to ensure good solubility during extraction.

  • Perform a liquid-liquid extraction with chlorobenzene (1 x 200 g, followed by 2 x 100 g).

  • Combine the organic (chlorobenzene) extracts. This solution contains the desired-[2][3][5]Oxadiazepane product.

  • The solvent can be distilled off to isolate the product, which can then be used directly in the subsequent synthesis step.

Data Summary: Representative Yields

The following table summarizes typical yields reported in the literature for the key synthetic steps.

StepReactantsProductReported YieldPuritySource
Cyclization N,N'-Diacetylhydrazine + 2,2'-Dichlorodiethyl ether4,5-Diacetyl--[2][3][5]oxadiazepine~65.1%~97.6%[13]
Base-Catalyzed De-acylation 4,5-Diacetyl--[2][3][5]oxadiazepine + aq. KOH-[2][3][5]Oxadiazepane~80.9%~90%[10][11]
Acid-Catalyzed De-acylation 4,5-Diacetyl--[2][3][5]oxadiazepine + HCl-[2][3][5]Oxadiazepane Hydrochloride~85.0%~90.0%[13]

Application in Pinoxaden Synthesis: The Final Step

The synthesized 1,4,5-Oxadiazepane is a nucleophilic building block. In the synthesis of the herbicide Pinoxaden, it undergoes a condensation reaction with a substituted phenyl malonic ester derivative, followed by acylation, to form the final, biologically active molecule. [5]The 1,4,5-Oxadiazepane ring becomes a central structural feature of the final herbicide, influencing its overall shape, stability, and interaction with the target enzyme in grass weeds (acetyl-CoA carboxylase). [8]

References

  • Benchchem. (n.d.). 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro- | 83598-13-4.
  • ResearchGate. (2022). Recent advancements in heterocyclic compounds as agrochemicals – A review. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of-[2][3][5]oxadiazepine derivatives - EP1458696A1. Retrieved from

  • SciSpace. (n.d.). A Review on Synthetic Hetrocyclic Compounds in Agricultural and other Applications. Retrieved from a publicly available academic paper repository.
  • Journal of Modern Chemistry & Chemical Technology. (n.d.). Application of Heterocyclic Compounds in Everyday Life. Retrieved from a publicly available academic journal.
  • IARJSET. (n.d.). A Study the overview of Heterocyclic Composites Compounds in Nitrogen. Retrieved from a publicly available academic journal.
  • Google Patents. (n.d.). A process for the preparation of-[2][3][5]oxadiazepine derivatives - WO2006045587A1. Retrieved from

  • PubMed. (2013). Heterocyclic chemistry in crop protection. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of-[2][3][5]oxadiazepane derivatives - CA2579742A1. Retrieved from

  • Google Patents. (n.d.). A process for the preparation of-[2][3][5]oxadiazepine derivatives - WO2006045587A1. An alternative view of the patent, retrieved from

  • European Patent Office. (2009). A PROCESS FOR THE PREPARATION-[2][3][5]OXADIAZEPINE DERIVATIVES - EP 1838683 B1. Retrieved from [Link]

  • Benchchem. (n.d.). 1,4,5-Oxadiazepane Hydrochloride|CAS 329704-29-2.
  • Google Patents. (n.d.). Process for the preparation of (1,4,5)-oxadiazepine derivatives - EP1458696A1.
  • ResearchGate. (2009). Aryldiones incorporating ao[2][3][5]xadiazepane ring. Part I: Discovery of the novel cereal herbicide pinoxaden. Retrieved from [Link]

Sources

Method

functionalization of the 1,4,5-Oxadiazepane ring at nitrogen atoms

An Application Guide to the Strategic N-Functionalization of the 1,4,5-Oxadiazepane Scaffold Introduction: The 1,4,5-Oxadiazepane Core in Modern Chemistry The 1,4,5-oxadiazepane ring is a seven-membered heterocycle featu...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic N-Functionalization of the 1,4,5-Oxadiazepane Scaffold

Introduction: The 1,4,5-Oxadiazepane Core in Modern Chemistry

The 1,4,5-oxadiazepane ring is a seven-membered heterocycle featuring one oxygen and two nitrogen atoms. This scaffold is gaining significant attention in medicinal and agricultural chemistry due to its unique combination of properties. The inherent flexibility and three-dimensional geometry of the seven-membered ring allow for strategic placement of substituents, enabling chemists to interact with biological targets in ways that smaller, more rigid rings cannot[1][2]. The nitrogen and oxygen heteroatoms provide sites for hydrogen bonding and other crucial intermolecular interactions for binding to enzymes and receptors[1].

Functionalization of the nitrogen atoms at the N-4 and N-5 positions is a primary strategy for modulating the physicochemical properties of molecules based on this scaffold. Such modifications can fine-tune solubility, lipophilicity, polarity, and metabolic stability, which are critical for optimizing the efficacy and safety of drug candidates and agrochemicals[1]. A prominent example of its application is in the synthesis of the herbicide Pinoxaden, where the hexahydro-1,4,5-oxadiazepane ring serves as a crucial building block[1].

This guide provides a detailed overview of the synthesis of the core 1,4,5-oxadiazepane ring and presents protocols for its subsequent functionalization at the nitrogen atoms, focusing on N-acylation and N-alkylation strategies.

Part 1: Synthesis of the Key Intermediate: Hexahydro-1,4,5-oxadiazepane

The most common pathway to a functionalizable 1,4,5-oxadiazepane ring involves a two-stage process: first, the synthesis of a 4,5-diacyl protected intermediate, followed by deprotection to yield the parent hexahydro-1,4,5-oxadiazepane, which possesses two reactive secondary amine groups.

Synthesis_Workflow cluster_0 Stage 1: Ring Formation cluster_1 Stage 2: Deprotection cluster_2 Stage 3: N-Functionalization Diacylhydrazine Diacylhydrazine Cyclization Cyclization Reaction Diacylhydrazine->Cyclization Dielectrophile 2,2'-Disubstituted Diethyl Ether Dielectrophile->Cyclization Diacyl_Oxadiazepane 4,5-Diacyl-1,4,5-oxadiazepane Cyclization->Diacyl_Oxadiazepane Deprotection De-acylation (Acidic or Basic) Diacyl_Oxadiazepane->Deprotection Parent_Ring Hexahydro-1,4,5-oxadiazepane Deprotection->Parent_Ring N_Functionalization N-Acylation or N-Alkylation Parent_Ring->N_Functionalization Final_Product N-Functionalized Product N_Functionalization->Final_Product N_Acylation Parent_Ring Hexahydro-1,4,5-oxadiazepane Reaction N-Acylation Parent_Ring->Reaction Acylating_Agent Acylating Agent (e.g., R-COCl, (R-CO)₂O) Acylating_Agent->Reaction Base Base (e.g., Triethylamine, Pyridine) Base->Reaction Acylated_Product 4,5-Diacyl-1,4,5-oxadiazepane Reaction->Acylated_Product N_Alkylation Parent_Ring Hexahydro-1,4,5-oxadiazepane Reaction N-Alkylation Parent_Ring->Reaction Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Reaction Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction Alkylated_Product 4,5-Dialkyl-1,4,5-oxadiazepane Reaction->Alkylated_Product

Sources

Application

Application Notes and Protocols for the Large-Scale Synthesis and Purification of 1,4,5-Oxadiazepane

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, in-depth technical guide for the large-scale synthesis and purification of 1,4,5-Oxadiazep...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, in-depth technical guide for the large-scale synthesis and purification of 1,4,5-Oxadiazepane, a crucial seven-membered heterocyclic intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] This guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale for key experimental choices, ensuring a thorough understanding for researchers, scientists, and drug development professionals. The protocols detailed herein are designed to be self-validating, with an emphasis on safety, scalability, and reproducibility. All key claims and procedural standards are supported by authoritative citations.

Introduction: The Significance of the 1,4,5-Oxadiazepane Scaffold

Seven-membered heterocyclic compounds, such as 1,4,5-Oxadiazepane, represent a unique and valuable class of molecules in medicinal and agricultural chemistry.[2] Their inherent conformational flexibility allows for intricate interactions with biological targets. The 1,4,5-oxadiazepane core, featuring one oxygen and two nitrogen atoms, is a key structural motif in the development of novel bioactive molecules. Its most prominent application is as a key intermediate in the production of the herbicide Pinoxaden.[3]

This guide will detail a robust and scalable two-step synthesis of 1,4,5-Oxadiazepane, commencing with the cyclization of N,N'-diacetylhydrazine with 2,2'-dichlorodiethyl ether to form the intermediate, 4,5-diacetyl-[3][4][5]-oxadiazepine. This is followed by a deacetylation step to yield the target compound, which is then purified as its hydrochloride salt.

PART 1: Large-Scale Synthesis of 1,4,5-Oxadiazepane

The overall synthetic strategy is a two-step process, which is outlined in the workflow diagram below. This approach is advantageous for large-scale production due to the availability of starting materials and the relatively straightforward nature of the transformations.

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Deacetylation cluster_purification Purification A N,N'-Diacetylhydrazine C 4,5-Diacetyl-[1,4,5]-oxadiazepine A->C B 2,2'-Dichlorodiethyl Ether B->C D 1,4,5-Oxadiazepane C->D E 1,4,5-Oxadiazepane Dihydrochloride D->E Cyclization_Mechanism cluster_reactants Reactants cluster_intermediates Key Steps cluster_product Product Reactants N,N'-Diacetylhydrazine + 2,2'-Dichlorodiethyl Ether Deprotonation Deprotonation by Base Reactants->Deprotonation Base (e.g., KOH) Nucleophilic_Attack Intramolecular Nucleophilic Attack Deprotonation->Nucleophilic_Attack Ring_Closure Ring Closure Nucleophilic_Attack->Ring_Closure Product 4,5-Diacetyl-[1,4,5]-oxadiazepine Ring_Closure->Product

Caption: Simplified mechanism of the base-catalyzed cyclization.

Protocol 2: Large-Scale Synthesis of 4,5-Diacetyl--[3][4][5]oxadiazepine

Materials:

  • N,N'-Diacetylhydrazine

  • 2,2'-Dichlorodiethyl ether

  • Potassium hydroxide (KOH), finely pulverized

  • Dimethyl sulfoxide (DMSO)

  • n-Pentanol

Equipment:

  • Large, jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.

  • Filtration apparatus.

  • Drying oven.

Procedure:

  • Charge the reactor with N,N'-diacetylhydrazine (1.0 eq) and DMSO.

  • Slowly add finely pulverized potassium hydroxide (85%, ~2.2 eq) while maintaining the temperature below 33°C.

  • Heat the reaction mixture to 80-85°C.

  • Add 2,2'-dichlorodiethyl ether (~2.5 eq) dropwise over 50 minutes.

  • Maintain the reaction at 80-90°C for 5 hours.

  • Cool the mixture to 20°C and filter to remove inorganic salts.

  • Remove the solvent from the filtrate by distillation.

  • Add n-pentanol to the residual oil to induce crystallization of the product.

  • Filter the crystalline product, wash with cold n-pentanol, and dry under vacuum. This process typically yields 4,5-diacetyl--[3][4][5]oxadiazepine with a purity of >97%.

Trustworthiness: This protocol is based on established patent literature, ensuring its viability for large-scale production. The yields for this step are reported to be in the range of 65-76%.

Step 2: Synthesis of 1,4,5-Oxadiazepane (Deacetylation)

The deacetylation of 4,5-diacetyl--[3][4][5]oxadiazepine can be achieved under either acidic or basic conditions. For the preparation of the hydrochloride salt, acidic hydrolysis is the preferred method.

Protocol 3: Large-Scale Synthesis of 1,4,5-Oxadiazepane Hydrochloride

Materials:

  • 4,5-Diacetyl--[3][4][5]oxadiazepine

  • Diethylene glycol

  • Hydrogen chloride (anhydrous gas)

  • Methyl acetate

Equipment:

  • Jacketed glass reactor with overhead stirring, temperature probe, and gas inlet tube.

  • Filtration apparatus suitable for handling corrosive materials.

  • Drying oven.

Procedure:

  • Charge the reactor with 4,5-diacetyl--[3][4][5]oxadiazepine (1.0 eq) and diethylene glycol.

  • Pass anhydrous hydrogen chloride gas into the solution over a period of 8-10 hours, maintaining the temperature at 43-45°C.

  • Continue to stir the reaction mixture at this temperature for an additional 10-12 hours.

  • Degas the reaction suspension at 40-45°C.

  • Cool the mixture to 10°C and filter the resulting precipitate.

  • Wash the filter cake with cold methyl acetate.

  • Dry the residue to obtain 1,4,5-Oxadiazepane hydrochloride. The expected yield is 85-95% with a purity of approximately 90%.

Expertise & Experience: The use of a high-boiling alcohol like diethylene glycol as a solvent is advantageous for this step. The deacetylation reaction can also be performed using a strong base like potassium hydroxide in an aqueous solution at elevated temperatures (90-100°C). [6][7]However, the acidic route is more direct for obtaining the hydrochloride salt.

PART 2: Large-Scale Purification of 1,4,5-Oxadiazepane Dihydrochloride

The crude 1,4,5-Oxadiazepane dihydrochloride obtained from the synthesis typically has a purity of around 90%. For many applications, further purification is necessary. Recrystallization is the most effective method for large-scale purification of this compound.

Protocol 4: Large-Scale Recrystallization of 1,4,5-Oxadiazepane Dihydrochloride

Materials:

  • Crude 1,4,5-Oxadiazepane dihydrochloride

  • 2-Propanol

  • Diethyl ether

Equipment:

  • Large, jacketed glass reactor with overhead stirring and reflux condenser.

  • Filtration apparatus.

  • Vacuum drying oven.

Procedure:

  • Charge the reactor with the crude 1,4,5-Oxadiazepane dihydrochloride.

  • Add a minimal amount of hot 2-propanol to dissolve the salt completely.

  • Slowly cool the solution with stirring to induce crystallization.

  • If crystallization is slow, diethyl ether can be added as an anti-solvent to promote precipitation. [7]5. Once crystallization is complete, filter the purified product.

  • Wash the filter cake with a cold mixture of 2-propanol and diethyl ether.

  • Dry the purified 1,4,5-Oxadiazepane dihydrochloride under vacuum.

Trustworthiness: The choice of 2-propanol is based on the principle that many hydrochloride salts have lower solubility in it compared to more polar alcohols like ethanol, facilitating higher recovery yields. [7]

PART 3: Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 1,4,5-Oxadiazepane and its intermediate.

Table 1: Key Analytical Techniques and Expected Observations

Technique Intermediate: 4,5-Diacetyl--[3][4][5]oxadiazepine Final Product: 1,4,5-Oxadiazepane Dihydrochloride
¹H NMR Sharp singlets for the methyl protons of the two acetyl groups. Methylene protons of the ring will show distinct signals. [1]Absence of acetyl proton signals. Methylene protons of the ring will be present, likely shifted downfield due to the protonation of the nitrogen atoms.
¹³C NMR Carbonyl carbons of the acetyl groups will resonate downfield. Methylene carbons of the ring will have distinct chemical shifts, with those bonded to oxygen appearing at a lower field than those bonded to nitrogen. [1]Absence of acetyl and carbonyl carbon signals. Methylene carbon signals will be present.
FT-IR Strong absorption bands corresponding to the amide and ether functionalities.Absence of amide carbonyl stretch. Presence of N-H stretching and bending vibrations.
Mass Spec. Molecular ion peak corresponding to the calculated molecular weight.Molecular ion peak corresponding to the free base.
HPLC A single major peak indicating high purity.A single major peak indicating high purity.

PART 4: Safety and Handling

The synthesis of 1,4,5-Oxadiazepane involves the use of hazardous materials, particularly hydrazine derivatives. Strict adherence to safety protocols is mandatory.

  • Hydrazine Derivatives: N,N'-diacetylhydrazine is a derivative of hydrazine, which is toxic and a suspected carcinogen. [5][8]Handle this material in a well-ventilated fume hood at all times. [5][8]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), splash-proof safety goggles, and a lab coat. [5][8]A face shield is recommended when there is a potential for splashing. [5][8]* Incompatible Materials: Avoid contact of hydrazine derivatives with strong oxidizing agents, acids, and metal oxides. [1][9]* Spill and Waste Disposal: Have a spill kit readily available. In case of a spill, evacuate the area and follow established laboratory procedures for hazardous material cleanup. [4]All waste containing hydrazine derivatives must be labeled as hazardous and disposed of according to institutional and governmental regulations. [4]

PART 5: Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Low yield in Step 1 (Cyclization) - Incomplete reaction.- Side reactions.- Impure starting materials.- Ensure the reaction goes to completion by monitoring with TLC or LC-MS.- Optimize reaction temperature and time.- Use high-purity, dry reagents and solvents.
Difficulty in isolating the product in Step 1 - Product is too soluble in the crystallization solvent.- Try a different anti-solvent or a mixture of solvents.- Cool the solution to a lower temperature to decrease solubility.
Incomplete deacetylation in Step 2 - Insufficient acid or base.- Reaction time is too short.- Increase the amount of acid or base.- Extend the reaction time and monitor progress by TLC or NMR.
Product is an oil instead of a solid - Presence of impurities.- Residual solvent.- Attempt to purify a small sample by column chromatography to identify impurities.- Ensure the product is thoroughly dried under vacuum.
Low purity of the final product - Inefficient purification.- Repeat the recrystallization step.- Consider using a different solvent system for recrystallization.

References

  • Risk Management and Safety. (n.d.). Hydrazine. Retrieved January 20, 2026, from [Link]

  • Environmental Health & Safety. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). EP1458696A1 - Process for the preparation of (1,4,5)-oxadiazepine derivatives.
  • Google Patents. (n.d.). Process for the preparation of-[3][4][5]oxadiazepine derivatives. Retrieved January 20, 2026, from

  • Google Patents. (n.d.). US20100204470A1 - method for salt preparation.
  • Google Patents. (n.d.). CN114516819A - Preparation method of N, N' -diacetyl hydrazine.
  • Google Patents. (n.d.). CA2579742A1 - A process for the preparation of-[3][4][5]oxadiazepane derivatives. Retrieved January 20, 2026, from

  • Pharmaceutical Technology. (2011). In-Process Control Methods for the Manufacture of APIs. Retrieved January 20, 2026, from [Link]

  • ACS Publications. (2016). Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved January 20, 2026, from [Link]

  • Chemical Society Reviews. (2017). Multi-step continuous-flow synthesis. Retrieved January 20, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved January 20, 2026, from [Link]

  • NPCS. (n.d.). How to Start an Acetyl Hydrazine Manufacturing Business?. Retrieved January 20, 2026, from [Link]

  • University of Baghdad Digital Repository. (n.d.). Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 4,5-Diacetyl--[3][4][5]oxadiazepine. Retrieved January 20, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of N,N'-Diacylhydrazines and their Use in Various Synthetic Transformations. Retrieved January 20, 2026, from [Link]

  • YouTube. (2021). 10 - Strategy for Heterocycle Synthesis: Cyclisation and Dehydration. Retrieved January 20, 2026, from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2019). Synthesis of Heterocyclic Compounds. Retrieved January 20, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2016). 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). US20100204470A1 - method for salt preparation.
  • Wikipedia. (n.d.). Nazarov cyclization reaction. Retrieved January 20, 2026, from [Link]

  • Marcel Dekker, Inc. (1994). A New and Novel Process for Separation of Salts, Scale Salts and Norm Contaminant Salts From Saline Waters and Solutions. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2016). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme 5. Base-Assisted Cyclization of an N-Chloroacetyl Dipeptide Derivative a. Retrieved January 20, 2026, from [Link]

  • PubMed Central. (2014). Beyond the Divinyl Ketone: Innovations in the Generation and Nazarov Cyclization of Pentadienyl Cation Intermediates. Retrieved January 20, 2026, from [Link]

  • NIH. (2021). Salt-Mediated Organic Solvent Precipitation for Enhanced Recovery of Peptides Generated by Pepsin Digestion. Retrieved January 20, 2026, from [Link]

  • ScholarSpace. (n.d.). Chapter 1: The Nazarov Cyclization. Retrieved January 20, 2026, from [Link]

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Method

The Versatile Scaffold: Harnessing 1,4,5-Oxadiazepanes in Synthetic Chemistry

Introduction: Unveiling the Potential of a Unique Heterocycle In the vast landscape of heterocyclic chemistry, the exploration of novel scaffolds that offer unique three-dimensional arrangements and diverse functionaliza...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Unique Heterocycle

In the vast landscape of heterocyclic chemistry, the exploration of novel scaffolds that offer unique three-dimensional arrangements and diverse functionalization capabilities is paramount for the advancement of drug discovery and materials science. The 1,4,5-oxadiazepane, a seven-membered saturated heterocycle containing an oxygen and two adjacent nitrogen atoms, represents a promising yet underexplored class of compounds. Its inherent structural features, including a flexible ring system and two nucleophilic nitrogen centers, position it as a valuable building block for the synthesis of complex molecular architectures.

This comprehensive guide delves into the synthetic accessibility of the 1,4,5-oxadiazepane core and provides detailed protocols for its preparation. Furthermore, we will explore its potential as a versatile synthon in organic synthesis, drawing parallels with the well-established chemistry of analogous saturated heterocycles to illuminate untapped opportunities for innovation.

I. The Genesis of a Scaffold: Synthesis of the 1,4,5-Oxadiazepane Core

The most documented and robust method for constructing the 1,4,5-oxadiazepane ring system involves a two-step process: the cyclization of an N,N'-diacylhydrazine with a suitable dielectrophile to form a 4,5-diacyl-1,4,5-oxadiazepane, followed by the removal of the acyl protecting groups.

A. Step 1: Cyclization to 4,5-Diacyl-1,4,5-oxadiazepanes

The key transformation in this step is the reaction of an N,N'-diacylhydrazine with a 2,2'-disubstituted diethyl ether in the presence of a base.[1][2] This reaction proceeds via a proposed sequential nucleophilic substitution pathway. The base deprotonates the N,N'-diacylhydrazine, enhancing its nucleophilicity and initiating the cyclization cascade.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product Diacylhydrazine N,N'-Diacylhydrazine Product_Acyl 4,5-Diacyl-1,4,5-oxadiazepane Diacylhydrazine->Product_Acyl Cyclization Diethyl_Ether 2,2'-Disubstituted Diethyl Ether Diethyl_Ether->Product_Acyl Base Base (e.g., KOH, K2CO3) Solvent Polar Solvent (e.g., DMSO, NMP) Temp Elevated Temperature

Caption: General workflow for the synthesis of 4,5-diacyl-1,4,5-oxadiazepanes.

Protocol 1: Synthesis of 4,5-Diacetyl-1,4,5-oxadiazepane

This protocol is adapted from patented procedures and provides a reliable method for the synthesis of the diacetylated intermediate.[2]

Materials:

  • N,N'-Diacetylhydrazine

  • 2,2'-Dichlorodiethyl ether

  • Potassium hydroxide (85%, finely pulverized)

  • Dimethyl sulfoxide (DMSO)

  • Methanol (for precipitation)

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer and a temperature probe, dissolve N,N'-diacetylhydrazine (9.3 g) in dimethyl sulfoxide (141 g).

  • Carefully add finely pulverized 85% potassium hydroxide (10.6 g) to the solution, ensuring the temperature does not exceed 33°C.

  • Heat the reaction mixture to 80-85°C.

  • Add 2,2'-dichlorodiethyl ether (23 g) dropwise over 50 minutes, maintaining the temperature in the specified range.

  • After the addition is complete, continue stirring the reaction mixture at 80-85°C for an additional 2-4 hours.

  • Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Precipitate the product by adding methanol.

  • Isolate the 4,5-diacetyl-1,4,5-oxadiazepane by filtration, wash with cold methanol, and dry under vacuum.

Expected Yield: 40-76%[2]

B. Step 2: Deprotection to the Parent 1,4,5-Oxadiazepane

The removal of the acyl groups from the 4,5-diacyl-1,4,5-oxadiazepane can be achieved under either acidic or basic conditions to yield the free base or the corresponding salt.[3]

Protocol 2: Basic Hydrolysis of 4,5-Diacetyl-1,4,5-oxadiazepane

This method utilizes a strong base to hydrolyze the amide bonds, yielding the parent 1,4,5-oxadiazepane.[4][5]

Materials:

  • 4,5-Diacetyl-1,4,5-oxadiazepane

  • Potassium acetate

  • Potassium hydroxide solution (50% aqueous)

  • Chlorobenzene (for extraction)

  • Water

Procedure:

  • In a reaction vessel, prepare a solution of water (67.2 g) and potassium acetate (100 g).

  • Add 4,5-diacetyl-1,4,5-oxadiazepane (96.6 g, 96.5% purity) to the solution at 75-80°C.

  • At the same temperature, add 50% aqueous potassium hydroxide solution (134.4 g) dropwise over 30 minutes.

  • Maintain the reaction mixture at 90-100°C for 4 hours.

  • After cooling to 50-75°C, extract the aqueous layer with chlorobenzene (1 x 200 g, then 2 x 100 g).

  • The combined organic extracts contain the 1,4,5-oxadiazepane product. The solvent can be removed under reduced pressure to yield the product.

Expected Yield: 65-81%[4][5]

Protocol 3: Acidic Hydrolysis to 1,4,5-Oxadiazepane Dihydrohalide Salt

This protocol employs a hydrohalic acid to cleave the acyl groups, directly affording the dihydrohalide salt of the parent heterocycle.[2]

Materials:

  • 4,5-Diacetyl-1,4,5-oxadiazepane

  • High-boiling alcohol (e.g., n-butanol, glycol)

  • Hydrohalic acid (e.g., HCl or HBr gas, or concentrated aqueous solution)

Procedure:

  • Dissolve or suspend the 4,5-diacetyl-1,4,5-oxadiazepane in a high-boiling alcohol.

  • Heat the mixture to approximately 50°C.

  • Introduce an excess of the hydrohalic acid (2-5 equivalents) into the mixture.

  • Maintain the reaction temperature for 12-14 hours.

  • After the reaction is complete, cool the mixture and collect the precipitated dihydrohalide salt by filtration.

  • Wash the salt with a cold solvent and dry under vacuum.

Expected Yield: 80-95% for the salt formation step.[2]

II. A Scaffold for Innovation: Potential Applications in Organic Synthesis

While the primary documented application of 1,4,5-oxadiazepane is as a key intermediate in the synthesis of the herbicide Pinoxaden, its structural features suggest a much broader utility as a versatile building block.[3] By examining the chemistry of the analogous and more extensively studied 1,4-diazepanes, we can infer a rich reaction landscape for the 1,4,5-oxadiazepane core.

G cluster_apps Potential Synthetic Transformations Scaffold 1,4,5-Oxadiazepane Scaffold N_Func N-Functionalization (Alkylation, Arylation, Acylation) Scaffold->N_Func Diversification at N4, N5 Fused_Sys Synthesis of Fused Heterocyclic Systems Scaffold->Fused_Sys Annulation Reactions DOS Diversity-Oriented Synthesis Scaffold->DOS Library Synthesis

Caption: Conceptual overview of the potential synthetic utility of the 1,4,5-oxadiazepane scaffold.

A. N-Functionalization: A Gateway to Molecular Diversity

The two secondary amine functionalities of the 1,4,5-oxadiazepane ring are prime sites for chemical modification.[1] N-alkylation and N-acylation are fundamental transformations that allow for the introduction of a wide array of substituents, thereby tuning the physicochemical properties of the molecule.[1]

  • N-Alkylation: The reaction of the 1,4,5-oxadiazepane with alkyl halides in the presence of a base can lead to mono- or di-alkylated products. The degree of alkylation can be controlled by stoichiometry and reaction conditions. This opens the door to introducing various side chains, including those with additional functional groups for further elaboration.

  • N-Arylation: Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of C-N bonds. While not explicitly reported for 1,4,5-oxadiazepanes, the successful N-arylation of related 1,4-diazepanes suggests the feasibility of this transformation. This would allow for the incorporation of (hetero)aromatic moieties, a common feature in many biologically active compounds.

  • Reductive Amination: Condensation of the 1,4,5-oxadiazepane with aldehydes or ketones, followed by reduction of the resulting aminal or enamine, provides another route to N-alkylated derivatives.

B. Construction of Fused Heterocyclic Systems

The 1,4,5-oxadiazepane scaffold can serve as a template for the synthesis of more complex, fused heterocyclic systems. For instance, the condensation of the diamine moiety with diketones or their equivalents could lead to the formation of novel polycyclic structures. The synthesis of fused ring compounds such as triazolo-, oxadiazolo-, and oxazino-benzodiazepines from 1,5-benzodiazepine precursors highlights the potential for analogous transformations with 1,4,5-oxadiazepanes.[3]

C. A Platform for Diversity-Oriented Synthesis

The ability to perform selective mono- or di-functionalization at the nitrogen atoms makes the 1,4,5-oxadiazepane an attractive scaffold for diversity-oriented synthesis (DOS). By employing a range of different electrophiles in N-alkylation or N-acylation reactions, large libraries of compounds with diverse substitution patterns can be rapidly generated for biological screening.

III. Summary and Future Outlook

The 1,4,5-oxadiazepane ring system, while currently underutilized, presents a compelling opportunity for synthetic chemists. Its synthesis from readily available starting materials is well-documented, providing a solid foundation for its broader application. By leveraging the known reactivity of analogous saturated heterocycles, a wide range of synthetic transformations can be envisioned, positioning the 1,4,5-oxadiazepane as a valuable and versatile building block for the construction of novel and complex molecules. The exploration of its chemistry is a fertile ground for the discovery of new bioactive compounds and functional materials.

IV. References

  • Google Patents. (n.d.). Process for the preparation of[3][4][6]-oxadiazepine derivatives. Retrieved from

  • Google Patents. (n.d.). CA2579742A1 - A process for the preparation of[3][4][6]-oxadiazepane derivatives. Retrieved from

  • MDPI. (2022). Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of oxazepine and thiazepine-fused carbocycles and heterocycles. Retrieved from [Link]

  • KTU ePubl. (2022). Convenient synthesis of N-heterocycle-fused tetrahydro-1,4-diazepinones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A New Class of Heterocycles: 1,4,3,5-Oxathiadiazepane 4,4-dioxides. Retrieved from [Link]

  • ChemBK. (2024). 1,4,5-Oxadiazepine, hexahydro-, dihydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Copper-catalyzed N-arylation of 1,2,4-oxadiazin-5(6H)-ones by diaryliodonium salts. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006045587A1 - A process for the preparation of[3][4][6]-oxadiazepine derivatives. Retrieved from

  • National Center for Biotechnology Information. (n.d.). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Retrieved from [Link]

  • ChemRxiv. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Retrieved from [Link]

  • European Patent Office. (2009). A PROCESS FOR THE PREPARATION[3][4][6]-OXADIAZEPINE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of novel hexahydrodibenzo[b,e][3][6]diazepin-1-one derivatives. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). Hexahydro-1,4,5-Oxadiazepine hydrobroMideHexahydro-1,4,5-Oxadiazepine hydrobroMide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4,5-Oxadiazepane. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving the Yield and Purity of 1,4,5-Oxadiazepane Synthesis

Welcome to the technical support center for the synthesis of 1,4,5-oxadiazepane and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,4,5-oxadiazepane and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot and optimize this valuable synthetic pathway. As a key intermediate in the production of agrochemicals, such as the herbicide Pinoxaden, achieving high yield and purity is critical[1]. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your own lab.

The common synthetic route is a robust two-step process: an initial cyclization to form a protected intermediate, followed by a deprotection step to yield the final product. However, nuances in reaction conditions can significantly impact the outcome. This guide addresses the most common challenges encountered during this synthesis.

Section 1: The Synthetic Pathway at a Glance

The synthesis of 1,4,5-oxadiazepane is typically achieved through a two-stage process. Understanding this workflow is the first step in effective troubleshooting.

  • Step 1: Cyclization to form 4,5-Diacyl-[2][3][4]-oxadiazepine. This step involves the reaction of an N,N'-diacylhydrazine with a 2,2'-disubstituted diethyl ether (commonly 2,2'-dichlorodiethyl ether) in the presence of a base. This forms the stable, N-protected heterocyclic intermediate[2][5].

  • Step 2: Deacylation to form[2][3][4]-Oxadiazepane. The acyl protecting groups are removed from the intermediate. This can be accomplished under either acidic (using hydrohalic acid) or, more advantageously, basic conditions to yield the final product, often as a free base or a salt[6][7][8].

Synthesis_Workflow cluster_start Starting Materials Start1 N,N'-Diacylhydrazine Step1 Step 1: Cyclization (Base, Polar Solvent, Heat) Start1->Step1 Start2 2,2'-Disubstituted Diethyl Ether Start2->Step1 Intermediate Intermediate: 4,5-Diacyl-[1,4,5]-oxadiazepine Step1->Intermediate Step2 Step 2: Deacylation (Acid or Base, Heat) Intermediate->Step2 Purification Isolation & Purification (Precipitation/Extraction) Intermediate->Purification Optional Isolation FinalProduct Final Product: [1,4,5]-Oxadiazepane Step2->FinalProduct

Caption: General two-step workflow for 1,4,5-oxadiazepane synthesis.

Section 2: Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help you resolve common experimental hurdles.

Problem Area: Low Yield in Step 1 (Cyclization)

Question: My yield of 4,5-diacyl-[2][3][4]-oxadiazepine is consistently low (<50%). What are the primary factors I should investigate?

Answer: A low yield in the initial cyclization step is a frequent challenge that caps the overall process efficiency. Yields for this step are typically in the 40-76% range, so anything significantly lower warrants investigation[2][9]. Here are the critical parameters to optimize:

  • Solvent Choice: The polarity and aprotic nature of the solvent are paramount. While older methods used DMFA, modern procedures have shown that solvents like DMSO, sulfolane, NMP, or DMA significantly improve both yield and purity[2][5][9].

    • Causality: These solvents effectively solvate the cationic species formed during the reaction and have high boiling points, allowing for the necessary elevated reaction temperatures (typically 70-90°C) without pressurization[2][8]. Their ability to dissolve the base and the hydrazine derivative facilitates a homogenous reaction environment, promoting the desired bimolecular reaction.

  • Base Selection and Stoichiometry: The base is crucial for deprotonating the N,N'-diacylhydrazine, making it sufficiently nucleophilic to attack the diethyl ether.

    • Recommended Bases: Alkali metal hydroxides (e.g., KOH), carbonates, or alcoholates are effective[2]. Powdered KOH is a common and cost-effective choice.

    • Causality: The strength of the base must be sufficient to deprotonate the amide N-H protons. Using an excess of the base can drive the reaction forward, but a large excess may promote side reactions.

  • Phase Transfer Catalyst (PTC): For reactions that are not fully homogenous, the addition of a PTC can dramatically increase yield.

    • Recommended PTCs: Tetrabutylammonium chloride (TBAC), tetrabutylammonium bromide (TBABr), or tetramethylammonium chloride (TMAC) are excellent choices[3][4][6].

    • Causality: A PTC facilitates the transfer of the deprotonated hydrazine anion from the solid or aqueous phase (if using aqueous base) into the organic phase where the diethyl ether resides. This enhances the reaction rate by overcoming phase boundary limitations, leading to a more efficient cyclization.

  • Water Removal: If using a hydroxide base, water is formed during the reaction. Continuously distilling off this water can improve yield[3][6].

    • Causality: Removing water shifts the equilibrium towards the products, in accordance with Le Châtelier's principle, and can prevent potential side reactions involving hydrolysis.

Problem Area: Incomplete Reaction or Low Purity

Question: My final product is contaminated with the 4,5-diacyl intermediate, and the overall purity is below 90%. How can I improve this?

Answer: This is a common issue that can often be solved by focusing on two key areas: the purity of the intermediate and the efficiency of the deacylation step.

  • Isolate and Purify the Intermediate: While it's possible to perform a one-pot reaction, isolating the 4,5-diacyl-[2][3][4]-oxadiazepine intermediate is a critical control point.

    • Protocol: After the cyclization reaction, the intermediate can be precipitated from the reaction mixture by adding an alcohol like isopropanol, methanol, or ethanol[2][9]. The resulting solid can be filtered and washed.

    • Causality: This step is highly effective, often yielding the intermediate in >95% purity[2][9]. Starting the deacylation (Step 2) with a highly pure intermediate is the most reliable way to ensure a clean final product. It removes unreacted starting materials, salts, and byproducts from the first step that could interfere with the deacylation or complicate the final purification.

  • Optimize the Deacylation (Step 2): Incomplete deacylation is the other major cause of intermediate carry-over. Basic hydrolysis is often cited as an improvement over acidic methods for its cleaner reaction profile and simpler workup[6][7].

    • Base Stoichiometry: Use 1 to 1.3 equivalents of base (e.g., 50-60% aqueous KOH) per acyl group to be removed[7]. This ensures a sufficient, but not excessive, amount of hydroxide to drive the saponification of the amide bonds.

    • Temperature and Time: The deacylation requires elevated temperatures, typically between 90°C and 110°C, for 2 to 6 hours to proceed to completion[3][4][6]. Insufficient heating or time will result in an incomplete reaction.

    • Workup: After basic deacylation, the free-base 1,4,5-oxadiazepane is typically isolated by extraction into an aromatic solvent like chlorobenzene at 60-80°C[3][4]. This is often simpler than isolating the corresponding hydrohalide salts from acidic deprotection, which can form viscous crystal suspensions that are difficult to handle[6].

Section 3: Frequently Asked Questions (FAQs)

Q1: Should I use acidic or basic conditions for the deacylation step?

While both methods are documented, basic deacylation using a strong base like KOH is often preferred. It is reported to offer improved process reliability, simpler isolation via extraction, and avoids the formation of thick crystal suspensions associated with the hydrohalide salts produced under acidic conditions[6][8].

Q2: What is the mechanistic basis for the cyclization reaction?

The reaction proceeds via a double nucleophilic substitution. The base deprotonates the N,N'-diacylhydrazine, which then acts as a nucleophile, attacking one of the electrophilic carbons of the 2,2'-disubstituted diethyl ether and displacing the first leaving group. A subsequent intramolecular cyclization occurs when the second nitrogen attacks the other electrophilic carbon, closing the seven-membered ring and displacing the second leaving group[5].

Mechanism cluster_mech Step 1: Cyclization Mechanism Hydrazine N,N'-Diacylhydrazine Anion Deprotonated Hydrazine (Nucleophile) Hydrazine->Anion + Base Intermediate1 Open-Chain Intermediate Anion->Intermediate1 SN2 Attack Ether Cl-CH₂CH₂-O-CH₂CH₂-Cl Ether->Intermediate1 Product 4,5-Diacyl-[1,4,5]-oxadiazepine Intermediate1->Product Intramolecular SN2 Attack Cl1 Cl⁻ Intermediate1->Cl1 - Cl⁻ Cl2 Cl⁻ Product->Cl2 - Cl⁻ Base Base (e.g., KOH)

Caption: Simplified mechanism for the base-catalyzed cyclization step.

Q3: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is a straightforward method. Use an appropriate solvent system (e.g., ethyl acetate/hexane mixtures) to track the disappearance of the starting N,N'-diacylhydrazine and the appearance of the more polar diacyl-oxadiazepane intermediate. For the deacylation step, monitor the disappearance of the intermediate and the appearance of the final, often very polar, product. LC-MS can provide more definitive tracking of all species involved.

Section 4: Optimized Experimental Protocols

The following protocols are synthesized from established patent literature to provide a reliable starting point for optimization.

Protocol 1: Synthesis of 4,5-Diacetyl-[2][3][4]-oxadiazepine (Step 1)
ParameterValue/ReagentRationale
Reactant 1 N,N'-Diacetylhydrazine1.0 equivalent
Reactant 2 2,2'-Dichlorodiethyl ether1.5 - 2.0 equivalents
Base Potassium Hydroxide (powdered)~2.0 equivalents
Solvent Dimethyl Sulfoxide (DMSO)High-boiling polar aprotic solvent for optimal reactivity[2].
Temperature 80-90°CProvides sufficient energy for reaction without significant decomposition[2].
Time 3-5 hoursTypical duration to drive the reaction to completion.
Expected Yield 65-75%A good target yield for this cyclization step[2].
Expected Purity >95% (after precipitation)High purity is achievable with proper workup[2].

Step-by-Step Methodology:

  • To a stirred mixture of N,N'-diacetylhydrazine (1.0 eq) and dimethyl sulfoxide (DMSO), add powdered potassium hydroxide (2.0 eq).

  • Allow the initial heat of reaction to subside.

  • Add 2,2'-dichlorodiethyl ether (2.0 eq) to the mixture.

  • Heat the reaction mixture to 80-90°C and maintain for 5 hours. Monitor by TLC.

  • Cool the mixture to room temperature and filter to remove inorganic salts. Wash the residue with a small amount of DMSO.

  • Combine the filtrates and add isopropanol (~1.5x the volume of DMSO) to precipitate the product.

  • Cool the suspension to -10°C to maximize crystallization.

  • Filter the crystalline product, wash with cold isopropanol, and dry under vacuum to yield 4,5-diacetyl-[2][3][4]-oxadiazepine as a white solid[2].

Protocol 2: Basic Deacylation to[2][3][4]-Oxadiazepane (Step 2)
ParameterValue/ReagentRationale
Reactant 4,5-Diacetyl-[2][3][4]-oxadiazepine1.0 equivalent
Base 50% Aqueous KOH Solution2.5 - 2.6 equivalents
Co-solvent Water & Potassium AcetatePotassium acetate helps maintain solubility and control the reaction[4][6].
Temperature 90-100°CNecessary for efficient saponification of the amide bonds[4][6].
Time 4 hoursEnsures complete deacylation.
Extraction ChlorobenzeneEfficiently extracts the free-base product from the aqueous mixture[4][6].
Expected Yield 80-90%A high-yielding and reliable deprotection method[4][6].
Expected Purity ~90% (in extract)Good purity is achievable prior to final isolation/distillation[3][7].

Step-by-Step Methodology:

  • Prepare a solution of water and potassium acetate in a reaction vessel.

  • Introduce 4,5-diacetyl-[2][3][4]-oxadiazepine (1.0 eq) into the solution and heat to 80-85°C.

  • Add 50% aqueous potassium hydroxide solution (2.6 eq) dropwise over 15-30 minutes.

  • Increase the temperature to 90-100°C and maintain for 4 hours.

  • Cool the reaction mixture to 50-75°C.

  • Perform a liquid-liquid extraction with chlorobenzene (e.g., 1 x large volume, 2 x medium volume).

  • Combine the organic extracts. The resulting solution contains the[2][3][4]-oxadiazepine product, which can be isolated by distillation of the solvent[4][6].

References

  • A process for the preparation of[2][3][4]-oxadiazepine derivatives. (Google Patents).

  • A process for the preparation of[2][3][4]-oxadiazepane derivatives. (Google Patents).

  • A process for the preparation of[2][3][4]-oxadiazepine derivatives. (Google Patents).

  • A PROCESS FOR THE PREPARATION[2][3][4]-OXADIAZEPINE DERIVATIVES. (European Patent Office). [Link]

  • A process for the preparation of[2][3][4]-oxadiazepine derivatives. (WIPO). [Link]

Sources

Optimization

challenges and side reactions in 1,4,5-Oxadiazepane synthesis

Welcome to the technical support center for the synthesis of 1,4,5-oxadiazepanes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reaction...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,4,5-oxadiazepanes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established literature and field-proven insights.

I. Overview of 1,4,5-Oxadiazepane Synthesis

The 1,4,5-oxadiazepane ring system is a seven-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold is of growing interest in medicinal chemistry and agrochemistry. The most commonly employed synthetic strategy involves a two-step procedure: the formation of a 4,5-diacyl-[1][2][3]-oxadiazepane intermediate, followed by deacylation to yield the desired product. This guide will primarily focus on troubleshooting this widely used method, while also addressing potential alternative routes.

II. Troubleshooting Guide & FAQs: The Diacylhydrazine Route

This primary synthetic route is a two-step process. Let's break down the challenges you might face at each stage.

Step 1: Formation of 4,5-Diacyl-[1][2][3]-oxadiazepane

This step typically involves the reaction of an N,N'-diacylhydrazine with a 2,2'-disubstituted diethyl ether in the presence of a base.

cluster_reactants Reactants cluster_conditions Conditions reactant1 N,N'-Diacylhydrazine product 4,5-Diacyl-[1,4,5]-oxadiazepane reactant1->product reactant2 2,2'-Dichlorodiethyl Ether reactant2->product base Base (e.g., KOH, K2CO3) base->product solvent Polar Aprotic Solvent (e.g., DMSO, NMP) solvent->product temp Elevated Temperature (80-130°C) temp->product caption Workflow for 4,5-Diacyl-[1,4,5]-oxadiazepane Synthesis

Workflow for 4,5-Diacyl-[1][2][3]-oxadiazepane Synthesis

FAQs and Troubleshooting:

Question: My reaction yield is consistently low (<40%). What are the likely causes and how can I improve it?

Answer:

Low yields in this step can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials: Ensure your N,N'-diacylhydrazine and 2,2'-dichlorodiethyl ether are of high purity. Impurities in the diacylhydrazine can lead to side reactions, while residual water can quench the base.

  • Base Strength and Stoichiometry: The choice and amount of base are critical.

    • Insight: Strong bases like potassium hydroxide are often more effective than weaker bases like potassium carbonate. An excess of base is typically used to drive the reaction to completion.[1][4]

    • Troubleshooting:

      • Try switching from K₂CO₃ to KOH.

      • Increase the molar equivalents of the base. Patents often describe using an excess.[4]

  • Solvent Choice: Polar aprotic solvents like DMSO, NMP, or DMA are generally preferred.[1]

    • Insight: These solvents effectively dissolve the reactants and facilitate the SN2 reaction by solvating the cation of the base.

    • Troubleshooting: If you are using a different solvent system, consider switching to DMSO or NMP.

  • Temperature and Reaction Time: The reaction is typically performed at elevated temperatures (80-130°C) for several hours.[1][4]

    • Insight: Insufficient temperature or time will lead to incomplete conversion.

    • Troubleshooting:

      • Ensure your reaction is reaching the target temperature.

      • Extend the reaction time and monitor the progress by TLC or LC-MS.

  • Phase Transfer Catalysis: The addition of a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB) or a crown ether, can significantly improve yields, especially in two-phase systems.[5]

Question: I am observing multiple spots on my TLC plate, and purification by crystallization is difficult. What are the potential side products?

Answer:

The formation of multiple products is a common challenge. Here are some likely side reactions and byproducts:

  • Incomplete Cyclization: The reaction may stall after the first substitution, leading to a linear intermediate.

  • Oligomerization: The reactants can potentially form linear oligomers instead of the desired cyclic product.

  • Side Reactions of the Diacylhydrazine: N,N'-diacylhydrazines can undergo various transformations, including hydrolysis if water is present, or rearrangement under harsh basic conditions.

  • Elimination Reactions: Depending on the substituents on the diethyl ether derivative, elimination reactions can compete with the desired substitution.

Troubleshooting Purification:

  • Column Chromatography: While crystallization is often reported, column chromatography on silica gel can be an effective method for separating the desired product from impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone) is a good starting point.

  • Recrystallization Solvent: Experiment with different solvent systems for recrystallization. Alcohols like methanol, ethanol, or isopropanol are often used.[1]

Step 2: Deacylation of 4,5-Diacyl-[1][2][3]-oxadiazepane

This step involves the removal of the acyl protecting groups to yield the final 1,4,5-oxadiazepane, typically as a salt or free base. This can be achieved under either acidic or basic conditions.

cluster_acidic Acidic Conditions cluster_basic Basic Conditions start 4,5-Diacyl-[1,4,5]-oxadiazepane acid_reagent Hydrohalic Acid (e.g., HCl, HBr) start->acid_reagent base_reagent Alkali Metal Hydroxide (e.g., KOH) start->base_reagent product_salt [1,4,5]-Oxadiazepane Salt acid_reagent->product_salt acid_solvent High-Boiling Alcohol (e.g., Diethylene Glycol) acid_solvent->product_salt acid_temp ~50°C acid_temp->product_salt product_base [1,4,5]-Oxadiazepane (free base) base_reagent->product_base base_solvent Polar Solvent (e.g., Water, Alcohol) base_solvent->product_base base_temp 90-100°C base_temp->product_base caption Deacylation Workflow

Deacylation Workflow

FAQs and Troubleshooting:

Question: My deacylation reaction is incomplete. How can I drive it to completion?

Answer:

Incomplete deacylation is a common issue. Consider the following:

  • Acidic Deacylation:

    • Reagent Stoichiometry: An excess of the hydrohalic acid (2-5 equivalents) is often necessary.[1]

    • Reaction Time: These reactions can be slow, sometimes requiring 12-14 hours.[1]

    • Temperature: Ensure the reaction is maintained at the optimal temperature (around 50°C).[1]

  • Basic Deacylation:

    • Base Concentration and Equivalents: Using a concentrated solution of a strong base like KOH is crucial. Typically, 1 to 2 equivalents of base per acyl group are used.[5]

    • Temperature: Higher temperatures (90-100°C) are generally required for basic hydrolysis.[5]

    • Water Content: The presence of water is essential for the hydrolysis of the amide bonds.

Question: The purity of my final product is low (~90%), and I'm having trouble with the final purification. What are the likely impurities?

Answer:

The most common impurity is the mono-deacylated intermediate. Other possibilities include residual starting material and byproducts from side reactions.

Troubleshooting Final Purification:

  • Extraction: After basic deacylation, the free base can be extracted into an organic solvent like chlorobenzene.[5] Subsequent washing of the organic layer can help remove inorganic salts and other water-soluble impurities.

  • Crystallization of the Salt: If you performed an acidic deacylation, the resulting hydrohalide salt can often be purified by crystallization. Experiment with different solvent systems.

  • Conversion to Free Base and Distillation: In some cases, it may be advantageous to convert the salt to the free base and purify it by distillation under reduced pressure, if the compound is thermally stable.

III. Alternative Synthetic Routes

While the diacylhydrazine route is prevalent, it's important to be aware of other potential strategies for forming the 1,4,5-oxadiazepane ring.

1. Intramolecular Cyclization of a Linear Precursor:

This approach involves the synthesis of a linear precursor containing the necessary functionalities for a subsequent ring-closing reaction. For example, a molecule with a terminal hydrazine and a terminal leaving group separated by the appropriate diether linker could undergo intramolecular cyclization.

precursor Linear Precursor (e.g., Hydrazino-diether-halide) base Base precursor->base product 1,4,5-Oxadiazepane base->product caption Intramolecular Cyclization Route

Intramolecular Cyclization Route

Challenges and Considerations:

  • Synthesis of the Precursor: The synthesis of the linear precursor can be multi-step and may have its own set of challenges.

  • Intramolecular vs. Intermolecular Reactions: The intramolecular cyclization must compete with intermolecular side reactions, such as dimerization or polymerization. High dilution conditions can favor the desired intramolecular reaction.

IV. Data Interpretation

Accurate characterization of your product is crucial. Here are some general expectations for spectroscopic data:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR:

    • 4,5-Diacyl-[1][2][3]-oxadiazepane: Expect to see signals for the acyl groups (e.g., sharp singlets for acetyl methyl protons) and the methylene protons of the seven-membered ring. The ring protons will likely appear as complex multiplets due to the conformational flexibility of the seven-membered ring.

    • 1,4,5-Oxadiazepane: The signals for the acyl groups will be absent. The N-H protons will appear as broad singlets, and their chemical shift will be dependent on the solvent and concentration.

  • ¹³C NMR:

    • 4,5-Diacyl-[1][2][3]-oxadiazepane: Look for the carbonyl carbons of the acyl groups in the downfield region (typically >160 ppm) and the methylene carbons of the ring.

    • 1,4,5-Oxadiazepane: The carbonyl signals will be absent.

Mass Spectrometry (MS):

  • The molecular ion peak (M+) should be consistent with the calculated molecular weight of your target compound.

  • Fragmentation patterns can be complex but may show characteristic losses of the acyl groups or fragments of the diethyl ether linker.

V. Experimental Protocols

Protocol 1: Synthesis of 4,5-Diacetyl-[1][2][3]-oxadiazepane [1]

  • To a stirred solution of N,N'-diacetylhydrazine in a polar aprotic solvent (e.g., DMSO), add an excess of a base (e.g., potassium hydroxide).

  • Heat the mixture to the desired reaction temperature (e.g., 80-90°C).

  • Add 2,2'-dichlorodiethyl ether (typically in excess) dropwise to the reaction mixture.

  • Maintain the reaction at the elevated temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by precipitation from an alcohol (e.g., methanol, ethanol) or by column chromatography.

Protocol 2: Acidic Deacylation of 4,5-Diacetyl-[1][2][3]-oxadiazepane [1]

  • Dissolve or suspend the 4,5-diacetyl-[1][2][3]-oxadiazepane in a high-boiling alcohol (e.g., diethylene glycol).

  • At approximately 50°C, pass a hydrohalic acid (e.g., anhydrous HCl gas) into the solution.

  • Maintain the reaction at this temperature for 12-14 hours.

  • Degas the reaction mixture, cool, and filter the resulting precipitate.

  • Wash the solid with a cold solvent to yield the hydrogen halide salt of the 1,4,5-oxadiazepane.

Protocol 3: Basic Deacylation of 4,5-Diacetyl-[1][2][3]-oxadiazepane [5]

  • Heat a mixture of 4,5-diacetyl-[1][2][3]-oxadiazepane in a polar solvent (e.g., water or an alcohol).

  • Add a stoichiometric excess of a strong base (e.g., a 50% aqueous solution of potassium hydroxide).

  • Maintain the reaction at 90-100°C for 2-6 hours.

  • After cooling, extract the reaction mixture with a suitable organic solvent (e.g., chlorobenzene).

  • Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain the 1,4,5-oxadiazepane free base.

VI. Safety Considerations

  • Reagents: Many of the reagents used in these syntheses are hazardous. Always consult the Safety Data Sheet (SDS) for each chemical before use. 2,2'-Dichlorodiethyl ether is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood. Strong bases and acids are corrosive.

  • Reactions: The reactions are often run at elevated temperatures and may be exothermic. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Conduct reactions behind a blast shield, especially when working on a larger scale.

VII. References

  • A process for the preparation of[1][2][3]-oxadiazepine derivatives. Google Patents. (URL: )

  • A process for the preparation of[1][2][3]-oxadiazepane derivatives. Google Patents. (URL: )

  • Process for the preparation of[1][2][3]-oxadiazepine derivatives. Google Patents. (URL: )

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 4,5-Diacyl-1,3,4-Oxadiazepane Hydrolysis

Welcome to the technical support center for the hydrolysis of 4,5-diacyl-1,3,4-oxadiazepanes. This guide is designed for researchers, scientists, and professionals in drug development who are working with this class of c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the hydrolysis of 4,5-diacyl-1,3,4-oxadiazepanes. This guide is designed for researchers, scientists, and professionals in drug development who are working with this class of compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and overcome common experimental challenges.

Introduction to 4,5-Diacyl-1,3,4-Oxadiazepane Hydrolysis

The hydrolysis of 4,5-diacyl-1,3,4-oxadiazepanes involves the cleavage of the two acyl groups to yield the corresponding 1,3,4-oxadiazepane core. This reaction is a critical deprotection step in various synthetic pathways. The stability of the diacyl-oxadiazepane starting material and the lability of the target product can present unique challenges. This guide provides a structured approach to troubleshooting and optimizing this transformation.

The general hydrolysis reaction is depicted below:

Hydrolysis_Reaction start 4,5-Diacyl-1,3,4-Oxadiazepane product 1,3,4-Oxadiazepane start->product Hydrolysis reagents + H2O (Acid or Base Catalyst) reagents->product side_product + 2 R-COOH

Caption: General scheme of 4,5-diacyl-1,3,4-oxadiazepane hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for the hydrolysis of a 4,5-diacyl-1,3,4-oxadiazepane?

A1: A good starting point for the hydrolysis is to use either acidic or basic conditions, depending on the stability of your scaffold to these reagents. For base-catalyzed hydrolysis, 1 to 2 equivalents of a base like potassium hydroxide per acyl group can be effective.[1] The reaction is often carried out in a polar solvent such as water, an alcohol, or a mixture thereof, at an elevated temperature, typically between 80 to 100°C.[1] For acid-catalyzed hydrolysis, a hydrohalic acid like HCl or HBr in a high-boiling polar solvent can be employed.[2][3]

Q2: How do I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] When using TLC, co-spot your starting material with the reaction mixture to observe the disappearance of the starting material spot and the appearance of a new, more polar product spot. For HPLC, developing a method that resolves the starting material, any intermediates, and the final product is crucial for accurate monitoring.[5]

Q3: My hydrolysis is very slow or incomplete. What should I do?

A3: If the reaction is sluggish, consider the following adjustments:

  • Increase Temperature: Elevating the temperature will increase the reaction rate. However, be mindful of potential side reactions or product degradation at higher temperatures. A range of 50-150°C is generally explored.[1]

  • Increase Catalyst Concentration: For base-catalyzed reactions, you can increase the equivalents of the base. For acid-catalyzed reactions, a stronger acid or a higher concentration may be beneficial.

  • Change the Solvent: The choice of solvent can significantly impact the reaction rate. A more polar solvent or the addition of a co-solvent might improve the solubility of your starting material and enhance the rate of hydrolysis.

  • Consider a Phase Transfer Catalyst: In biphasic systems, a phase transfer catalyst like tetrabutylammonium chloride (TBAC) can improve the reaction yield and rate.[1]

Q4: I am observing significant side product formation. How can I minimize this?

A4: Side product formation often arises from the degradation of the starting material or the product under the reaction conditions.

  • Lower the Temperature: If you suspect product degradation, reducing the reaction temperature may improve the selectivity towards the desired product, even if it slows down the reaction.

  • Use a Milder Catalyst: If strong acids or bases are causing decomposition, consider using milder conditions. For example, a weaker base like potassium carbonate could be an alternative to potassium hydroxide.

  • Optimize Reaction Time: Over-running the reaction can lead to the accumulation of side products. Monitor the reaction closely and quench it as soon as the starting material is consumed.

Troubleshooting Guide

This section provides a more in-depth look at specific problems you might encounter and offers a systematic approach to resolving them.

Problem 1: Low Yield of the Hydrolyzed Product

A low yield can be attributed to incomplete reaction, product degradation, or issues during workup and purification.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting cluster_incomplete Optimizing Reaction Conditions cluster_complete Investigating Product Loss start Low Yield Observed check_completion Is the reaction going to completion? (Check via TLC/HPLC) start->check_completion incomplete No check_completion->incomplete Incomplete complete Yes check_completion->complete Complete increase_temp Increase Temperature incomplete->increase_temp check_degradation Are there degradation products? (Analyze crude mixture) complete->check_degradation increase_catalyst Increase Catalyst Concentration increase_temp->increase_catalyst change_solvent Change Solvent System increase_catalyst->change_solvent degradation_yes Yes check_degradation->degradation_yes Degradation degradation_no No check_degradation->degradation_no No Degradation lower_temp Lower Reaction Temperature degradation_yes->lower_temp milder_catalyst Use Milder Catalyst degradation_yes->milder_catalyst workup_issue Investigate Workup/Purification (e.g., product solubility, stability on silica) degradation_no->workup_issue

Caption: Decision tree for troubleshooting low product yield.

Problem 2: Formation of an Unexpected Major Byproduct

The identity of a major byproduct can provide valuable clues about the underlying issue.

Potential Byproducts and Their Causes:

Byproduct TypePlausible CauseSuggested Solution
Ring-Opened Products The oxadiazepane ring itself may not be stable under the harsh hydrolytic conditions. Ring-opening reactions of heterocycles can be promoted by strong acids or nucleophiles.[6][7][8][9]Use milder reaction conditions (lower temperature, weaker acid/base). Screen a variety of catalysts to find one that is selective for deacylation.
Partially Hydrolyzed Product Insufficient catalyst, water, or reaction time. One acyl group may be more sterically hindered or electronically less reactive than the other.Increase the equivalents of the catalyst and ensure sufficient water is present. Prolong the reaction time and monitor for the disappearance of the mono-hydrolyzed intermediate.
Rearrangement Products The reaction conditions might be promoting a skeletal rearrangement of the oxadiazepane core.Alter the solvent or catalyst to disfavor the rearrangement pathway. Computational studies could provide insight into the stability of potential intermediates.
Problem 3: Difficulty in Product Purification

The final hydrolyzed product may be highly polar and water-soluble, making extraction and purification challenging.

Purification Strategies:

  • Lyophilization: If the product is water-soluble and non-volatile, removing the aqueous solvent by lyophilization after neutralizing the reaction mixture can be an effective isolation method.

  • Ion-Exchange Chromatography: For products that are charged (e.g., as an ammonium salt after acidic workup), ion-exchange chromatography can be a powerful purification technique.

  • Reverse-Phase Chromatography: If the product has sufficient hydrophobic character, reverse-phase HPLC or flash chromatography can provide excellent separation from polar impurities.

  • Crystallization: If the product is a solid, screening for a suitable crystallization solvent system can be an efficient way to achieve high purity.

Experimental Protocols

General Protocol for Base-Catalyzed Hydrolysis
  • Reaction Setup: To a solution of the 4,5-diacyl-1,3,4-oxadiazepane (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or water), add the base (e.g., KOH, NaOH, 2.0-4.0 eq).

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and monitor the progress by TLC or HPLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

    • If the product is organic-soluble, neutralize the mixture with an acid (e.g., 1M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • If the product is water-soluble, neutralize the mixture and concentrate it under reduced pressure. The product can then be purified from the resulting solid mixture.

  • Purification: Purify the crude product by an appropriate method (e.g., column chromatography, crystallization, or lyophilization).

General Protocol for Acid-Catalyzed Hydrolysis
  • Reaction Setup: Dissolve the 4,5-diacyl-1,3,4-oxadiazepane (1.0 eq) in a high-boiling polar solvent (e.g., n-butanol, diethylene glycol).[2][3]

  • Acid Addition: Add the hydrohalic acid (e.g., concentrated HCl or HBr) to the solution.

  • Heating: Heat the mixture to the desired temperature and monitor the reaction progress.

  • Workup: After completion, cool the reaction mixture. The product may precipitate as a hydrochloride or hydrobromide salt. The precipitate can be collected by filtration. Alternatively, the mixture can be neutralized with a base, and the product can be isolated by extraction.

  • Purification: Purify the product as required.

Summary of Key Reaction Parameters

ParameterRange/OptionsEffect on ReactionKey Considerations
Catalyst Base: KOH, NaOH, LiOH, K2CO3Acid: HCl, HBrThe choice and concentration of the catalyst are primary drivers of the reaction rate.Stronger catalysts may lead to faster reactions but also increase the risk of side reactions and degradation.
Temperature 50 - 150°CHigher temperatures increase the reaction rate.Product and starting material stability at elevated temperatures must be considered.
Solvent Water, Methanol, Ethanol, DMSO, NMP, Diethylene GlycolSolvent polarity and boiling point are important. The solvent must solubilize the starting material and be stable under the reaction conditions.High-boiling point solvents are useful for high-temperature reactions.[2][3]
Reaction Time 1 - 24 hoursShould be optimized to ensure complete conversion without significant product degradation.Monitor the reaction closely to determine the optimal endpoint.

References

  • Monitoring the amount of chlordiazepoxide and oxazepam and their main degradation products for 24 h. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 21, 2026, from [Link]

  • Analytical methods for determination of benzodiazepines. A short review. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Chen, W., et al. (2014). Lipase-catalyzed hydrolysis of linseed oil: optimization using response surface methodology. Journal of Oleo Science, 63(6), 619-628. [Link]

  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2014). Bioinorganic Chemistry and Applications. [Link]

  • Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). Molecules. [Link]

  • Ring Opening Reactions of Epoxides. A Review. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Process for the preparation of[5][10][11]-oxadiazepine derivatives. (n.d.). Google Patents. Retrieved January 21, 2026, from

  • A PROCESS FOR THE PREPARATION[5][10][11]-OXADIAZEPINE DERIVATIVES. (2009). European Patent Office. [Link]

  • (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. (2016). ResearchGate. [Link]

  • Process for the preparation of (1,4,5)-oxadiazepine derivatives. (n.d.). Google Patents.
  • Epoxides Ring-Opening Reactions. (n.d.). Chemistry Steps. Retrieved January 21, 2026, from [Link]

  • Design and synthesis of 4-(2,4,5-trifluorophenyl)butane-1,3-diamines as dipeptidyl peptidase IV inhibitors. (2013). ChemMedChem. [Link]

  • 18.5 Reactions of Epoxides: Ring-Opening. (n.d.). Organic Chemistry: A Tenth Edition. Retrieved January 21, 2026, from [Link]

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. (2020). Molecules. [Link]

Sources

Optimization

Technical Support Center: Byproduct Identification in 1,4,5-Oxadiazepane Reactions

Welcome to the technical support center for troubleshooting 1,4,5-oxadiazepane synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important hete...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting 1,4,5-oxadiazepane synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges related to byproduct formation, providing in-depth, experience-driven advice to help you identify, characterize, and ultimately minimize unwanted side reactions in your experiments.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: My reaction to form a 4,5-diacyl-1,4,5-oxadiazepane from N,N'-diacylhydrazine and a 2,2'-disubstituted diethyl ether is showing a lower than expected yield and multiple spots on TLC. What are the likely byproducts?

The synthesis of 4,5-diacyl-1,4,5-oxadiazepanes, often a precursor to the parent 1,4,5-oxadiazepane, can be accompanied by several side reactions.[1][2] The most common issues arise from the reactivity of the reagents and intermediates.

Plausible Byproducts and Their Origins:

  • Incomplete Cyclization: The reaction may stall at an intermediate stage where only one of the hydrazine nitrogens has reacted with the diethyl ether derivative. This can lead to linear, acyclic intermediates that may be difficult to separate from the desired product.

  • Oligomerization: Under certain conditions, particularly with high concentrations of starting materials, intermolecular reactions can occur, leading to the formation of dimers or higher-order oligomers.

  • Side Reactions of the Diethyl Ether: The 2,2'-disubstituted diethyl ether, especially if it is a dihalide like 2,2'-dichlorodiethyl ether, can undergo elimination reactions in the presence of a base to form vinyl ethers.[2] These can then participate in other undesired reactions.

  • Degradation of Starting Material: N,N'-diacylhydrazines can be susceptible to hydrolysis, especially if there is residual water in the solvent or if the reaction is run for an extended period at elevated temperatures.

Troubleshooting Steps:

  • Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried and that solvents are anhydrous. The presence of water can lead to hydrolysis of the acyl groups.

  • Control of Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of the diethyl ether derivative can sometimes favor the desired cyclization, but a large excess may promote side reactions.[1]

  • Choice of Base and Solvent: The choice of base and solvent is critical. A strong, non-nucleophilic base is often preferred. Polar aprotic solvents like DMSO, DMF, or NMP are commonly used.[1]

  • Temperature Control: Maintain the recommended reaction temperature. Excessively high temperatures can lead to degradation and the formation of tars.

FAQ 2: During the deprotection of a 4,5-diacyl-1,4,5-oxadiazepane to the parent 1,4,5-oxadiazepane using acidic or basic hydrolysis, I'm observing impurities. What could these be?

The deprotection step is a common source of byproducts. The specific impurities will depend on whether you are using acidic or basic conditions.[3][4]

Under Acidic Conditions (e.g., using hydrohalic acids):

  • Incomplete Deprotection: The most common "impurity" is simply one of the starting materials, the mono-deacylated intermediate, or the di-acylated starting material.

  • Ring Opening: Strong acidic conditions, especially at high temperatures, can lead to the cleavage of the ether linkage within the seven-membered ring. This would result in acyclic byproducts.

  • Salt Formation: The product is typically isolated as a salt (e.g., dihydrochloride or dihydrobromide).[5] Impurities can arise from the incomplete formation of the desired salt or the presence of mixed salts.

Under Basic Conditions (e.g., using KOH or NaOH):

  • Incomplete Deprotection: Similar to acidic conditions, incomplete hydrolysis can leave mono-acylated or starting di-acylated material in the product mixture.[4]

  • Base-Induced Rearrangements: While less common for this specific ring system, strong basic conditions can sometimes induce rearrangements in heterocyclic compounds.

  • Hydrolysis of Other Functional Groups: If your molecule contains other base-labile functional groups (e.g., esters), they may also be hydrolyzed.

Troubleshooting Steps:

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time for complete deprotection while minimizing degradation.

  • Controlled Addition of Reagents: Add the acid or base slowly and control the temperature to prevent localized overheating, which can promote side reactions.

  • Purification Strategy: The purity of the final product is often around 90% after initial isolation.[3][4] Recrystallization or chromatographic purification may be necessary to remove persistent impurities.

FAQ 3: My NMR spectrum of the purified 1,4,5-oxadiazepane product shows some unexpected signals. How can I begin to identify these unknown byproducts?

NMR spectroscopy is a powerful tool for structural elucidation of both the desired product and any impurities.[6]

Initial NMR Analysis Strategy:

  • Compare with Expected Spectrum: First, carefully compare your experimental spectrum to the expected spectrum of the 1,4,5-oxadiazepane. Identify the signals that correspond to your product.

  • Analyze Residual Solvent Peaks: Ensure that any minor peaks are not simply due to residual solvents from your workup or purification (e.g., ethyl acetate, dichloromethane, etc.).

  • Look for Characteristic Signals of Starting Materials: Check for the presence of signals corresponding to your starting materials or intermediates (e.g., acetyl methyl peaks if you started with a diacetylated compound).

  • Integrate the Signals: The integration of the unknown signals relative to your product signals can give you an idea of the concentration of the impurity.

Further Characterization Workflow:

If you have a significant unknown impurity (generally >0.1% in pharmaceutical applications), a more detailed characterization is necessary.[7][8]

Byproduct_Identification_Workflow Start Crude Product with Unknown Impurity LCMS LC-MS Analysis Start->LCMS Initial Assessment HRMS High-Resolution Mass Spectrometry (HRMS) LCMS->HRMS Determine Molecular Formula Isolation Impurity Isolation (e.g., Prep-HPLC) LCMS->Isolation If impurity >0.1% Structure_Elucidation Structure Elucidation HRMS->Structure_Elucidation NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_2D->Structure_Elucidation Isolation->NMR_2D Pure Impurity End Identified Byproduct Structure_Elucidation->End

Caption: Workflow for the identification and characterization of unknown byproducts.

Section 2: Troubleshooting Guides

Guide 1: Characterizing Byproducts Using Mass Spectrometry

Mass spectrometry (MS) is an essential technique for determining the molecular weight of byproducts and can provide clues about their structure through fragmentation patterns.[6]

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Dissolve a small amount of your crude reaction mixture or purified product in a suitable solvent (e.g., methanol, acetonitrile).

  • Chromatographic Separation: Inject the sample onto an HPLC system coupled to a mass spectrometer. A C18 column is a good starting point for many organic molecules. Use a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid) to separate the components of your mixture.

  • Mass Analysis: As each component elutes from the column, it will be ionized (e.g., by electrospray ionization - ESI) and its mass-to-charge ratio (m/z) will be detected.

  • Data Interpretation:

    • Identify the peak corresponding to your expected product's molecular weight.[9][10]

    • Analyze the m/z values of the other peaks. These are your potential byproducts.

    • If possible, use high-resolution mass spectrometry (HRMS) to obtain an accurate mass, which can help you determine the elemental composition of the impurity.[11]

Table 1: Common Byproducts and Their Expected Mass Spectral Signatures

Potential ByproductPlausible OriginExpected [M+H]⁺ (for a simple hexahydro-1,4,5-oxadiazepane)
Mono-acylated intermediateIncomplete deprotectionVaries with acyl group
Acyclic hydrolyzed productRing openingProduct MW + 18 (H₂O)
DimerOligomerization(Product MW x 2)
Guide 2: Advanced Structural Elucidation with 2D NMR

When 1D NMR is not sufficient to fully characterize a byproduct, 2D NMR techniques are invaluable.

Experimental Protocol: Acquiring 2D NMR Spectra

This protocol assumes the impurity has been isolated.

  • Sample Preparation: Dissolve a sufficient amount of the isolated impurity in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire Key Spectra:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings (¹H-¹H correlations), helping to piece together spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C one-bond correlations).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (¹H-¹³C long-range correlations). This is crucial for connecting different fragments of the molecule.

  • Data Analysis: Systematically analyze the cross-peaks in each spectrum to build up the structure of the byproduct. For example, an HMBC correlation between a methyl proton singlet and a carbonyl carbon can confirm the presence of an acetyl group.

NMR_Analysis_Logic Start Isolated Impurity Proton_NMR ¹H NMR Start->Proton_NMR Carbon_NMR ¹³C NMR Start->Carbon_NMR COSY COSY Proton_NMR->COSY Identify Spin Systems HSQC HSQC Proton_NMR->HSQC Assign Protons to Carbons Carbon_NMR->HSQC HMBC HMBC COSY->HMBC HSQC->HMBC Connect Fragments Structure Proposed Structure HMBC->Structure

Caption: Logical flow for structure elucidation using 2D NMR techniques.

Section 3: Minimizing Byproduct Formation

Ultimately, the goal is to prevent the formation of byproducts in the first place. The synthesis of seven-membered rings can be challenging due to entropic factors and potential transannular interactions.[12][13][14]

Key Considerations for a Clean Reaction:

  • High-Purity Starting Materials: Impurities in your starting materials can be carried through the reaction and may even act as catalysts for side reactions.[8]

  • Optimization of Reaction Conditions: Systematically screen reaction parameters such as temperature, reaction time, solvent, and base to find the optimal conditions for your specific substrate.

  • Use of Phase Transfer Catalysts: In some cases, the use of a phase transfer catalyst can improve the yield and purity of the product by facilitating the reaction between reactants in different phases.[15]

  • Inert Atmosphere: For sensitive reactions, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related byproducts.

By understanding the potential side reactions and employing systematic troubleshooting and characterization techniques, you can significantly improve the outcome of your 1,4,5-oxadiazepane syntheses.

References

  • Process for the preparation of[1][2][12]-oxadiazepine derivatives. Google Patents.

  • A process for the preparation of[1][2][12]-oxadiazepane derivatives. Google Patents.

  • A process for the preparation of[1][2][12]-oxadiazepine derivatives. Google Patents.

  • Yu, X.-C., et al. (2022). The synthesis of seven- and eight-membered rings by radical strategies. Organic Chemistry Frontiers. [Link]

  • A PROCESS FOR THE PREPARATION[1][2][12]-OXADIAZEPINE DERIVATIVES. European Patent Office. [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. Arkivoc. [Link]

  • The synthesis of seven- and eight-membered rings by radical strategies. ResearchGate. [Link]

  • [Synthesis of 4,5-dihydro-1,2,4-oxadiazoles from N-unsubstituted amidoximes]. Pharmazie. [Link]

  • Seven-Membered Rings through Metal-Free Rearrangement Mediated by Hypervalent Iodine. Molecules. [Link]

  • Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry. [Link]

  • 1,4,5-Oxadiazepane. PubChem. [Link]

  • Synthesis of Seven- and Eight-Membered Rings by a Brønsted Acid Catalyzed Cationic Carbocyclization of Biphenyl Embedded Enynes. Organic Letters. [Link]

  • Chemical and analytical characterization of related organic impurities in drugs. Analytical and Bioanalytical Chemistry. [Link]

  • Seven-Membered Rings. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • A process for the preparation of[1][2][12]-oxadiazepine derivatives. WIPO. [Link]

  • Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Impurity Profiling In Pharmaceuticals: A Review. International Journal of Pharmaceutical Research and Applications. [Link]

  • Structural reassignment of a dibenz[b,f][1][2]oxazepin-11(10H)-one with potent antigiardial activity. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. [Link]

  • Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. Iraqi National Journal of Chemistry. [Link]

  • 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro-. PubChem. [Link]

Sources

Troubleshooting

stability of 1,4,5-Oxadiazepane under acidic and basic conditions

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1,4,5-oxadiazepane and its derivatives. This guide provides in-depth troubleshooting advice and answe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1,4,5-oxadiazepane and its derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of the 1,4,5-oxadiazepane core under acidic and basic conditions, drawing from established synthetic protocols and mechanistic principles. As Senior Application Scientists, our goal is to explain the causality behind experimental choices to ensure your success.

The stability of the 1,4,5-oxadiazepane ring system is a critical consideration, particularly during the synthesis of the parent heterocycle from its common N,N'-diacylated precursors. The most frequently encountered step where stability comes into play is the de-acylation (or deprotection) of 4,5-diacyl-[1][2][3]-oxadiazepanes. This process can be achieved under both acidic and basic conditions, and the choice of method dictates the final product form (salt or free base) and can influence yield and purity.[1][2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the de-acylation of N,N'-diacyl-1,4,5-oxadiazepanes.

Issue 1: Low Yield or Incomplete Reaction During Acid-Catalyzed De-acylation

Question: I am attempting to remove the N-acetyl groups from 4,5-diacetyl-[1][2][3]-oxadiazepane using hydrogen chloride, but my yields are consistently low, and I see a significant amount of starting material remaining. What could be the cause?

Answer: This is a common issue that typically points to suboptimal reaction conditions. The acid-mediated hydrolysis of the amide bonds is an equilibrium-driven process that requires careful control of reagents, temperature, and time.

Possible Causes & Solutions:

  • Insufficient Acid Stoichiometry: The reaction requires a sufficient amount of hydrohalic acid to protonate both amide carbonyls, making them more susceptible to nucleophilic attack, and to form the final dihydrohalide salt.

    • Recommendation: Use 2 to 5 equivalents of the hydrohalic acid (e.g., HCl or HBr) relative to the diacyl-oxadiazepane substrate.[4] This ensures the reaction is driven to completion.

  • Inappropriate Temperature: The reaction requires thermal energy but is also sensitive to overheating, which can cause degradation.

    • Recommendation: Maintain a moderately elevated temperature, typically between 30°C and 60°C. A common procedure involves maintaining the reaction at 43-45°C for an extended period (10-12 hours) to ensure completion without significant byproduct formation.

  • Incorrect Solvent: The choice of solvent is critical for both reactant solubility and achieving the necessary reaction temperature.

    • Recommendation: High-boiling polar alcohols such as diethylene glycol are preferred solvents for this reaction.[1][4] They effectively dissolve the starting material and the acid, and their high boiling points allow for stable temperature control.

  • Reaction Monitoring: Without monitoring, it is difficult to determine the optimal reaction time.

    • Recommendation: Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine when the starting material has been fully consumed.

Experimental Protocol: Acid-Catalyzed De-acetylation

Acid_Deacylation_Workflow Start 4,5-Diacetyl- [1,4,5]-oxadiazepane Reagents 2-5 eq. Hydrohalic Acid (HCl/HBr) High-boiling alcohol (e.g., Diethylene Glycol) Start->Reagents Add Reaction Stir at 30-60 °C Monitor by TLC/HPLC Reagents->Reaction Heat Workup Cool reaction mixture (e.g., 10 °C) Filter suspension Wash with cold solvent Reaction->Workup Upon completion Product [1,4,5]-Oxadiazepane Dihydrohalide Salt Workup->Product Isolate

Caption: Workflow for acid-catalyzed de-acylation.

Issue 2: Product Degradation or Side-Reactions During Base-Catalyzed De-acylation

Question: I'm using potassium hydroxide to hydrolyze my diacyl-oxadiazepane to get the free base, but I'm observing poor recovery and evidence of decomposition. How can I improve this process?

Answer: Basic hydrolysis (saponification) is a powerful method for de-acylation but can be aggressive, potentially leading to ring degradation if not properly controlled.[2] The key is to balance reactivity with selectivity.

Possible Causes & Solutions:

  • Excessively High Temperature: While elevated temperatures are necessary, extreme heat can promote side reactions or decomposition of the target free base. The thermal stability of the free base is better than its hydrohalide salt, but it is not limitless.[5]

    • Recommendation: Maintain the reaction temperature in the range of 80°C to 110°C.[5][6] A typical protocol involves heating at 90-100°C for several hours.[7]

  • Incorrect Base Concentration: Using a large excess of a strong base can promote undesired pathways.

    • Recommendation: Use 1 to 1.3 equivalents of base (e.g., KOH) per acyl group.[7] This provides a slight excess to drive the reaction without being overly harsh. The base can be used as a solid or as a concentrated aqueous solution (e.g., 50-60% KOH).[6][7]

  • Inefficient Reaction/Phase Transfer: If the reaction is slow, prolonged exposure to harsh conditions can lead to degradation.

    • Recommendation: The addition of a phase transfer catalyst, such as tetramethylammonium chloride, can improve reaction efficiency and yields, especially in two-phase systems.[5][7]

  • Suboptimal Workup: The free base product must be efficiently separated from the aqueous reaction mixture to prevent loss.

    • Recommendation: After cooling, perform an extraction with a suitable organic solvent that is poorly miscible with water, such as chlorobenzene or toluene.[5][7] This is a simpler and often more efficient isolation method than filtering the salt from the acidic route.

Experimental Protocol: Base-Catalyzed De-acetylation

Base_Deacylation_Workflow Start 4,5-Diacyl- [1,4,5]-oxadiazepane Reagents 2-2.6 eq. Base (e.g., KOH) Polar Solvent (e.g., Water) Optional: Phase Transfer Catalyst Start->Reagents Add Reaction Stir at 80-110 °C Monitor by TLC/HPLC Reagents->Reaction Heat Workup Cool reaction mixture Extract with organic solvent (e.g., Chlorobenzene) Reaction->Workup Upon completion Product [1,4,5]-Oxadiazepane Free Base Workup->Product Isolate Degradation_Pathway Oxadiazepane O HN NH Protonation Protonated Ether Oxadiazepane->Protonation H+ (Strong Acid) Cleavage Ring-Opened Product (Hypothetical) Protonation->Cleavage Nucleophile (e.g., H2O) High Temp.

Caption: Potential acid-catalyzed ring-opening pathway.

Q4: What are the recommended storage conditions for 1,4,5-oxadiazepane and its derivatives?

For long-term stability, both the parent 1,4,5-oxadiazepane (as a free base or salt) and its acylated precursors should be stored in a cool, dry, and well-ventilated area. Keep containers tightly sealed and away from strong oxidizing agents, acids, and bases to prevent gradual degradation.

References

  • 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro- | 83598-13-4 | Benchchem. (URL: google.com)
  • Process for the preparation of-[1][2][3]oxadiazepine derivatives - Google Patents. (URL: )

  • Seven-membered Rings with Three Heteroatoms: Chemistry of 1,3,4-thiadiazepines. Current Organic Chemistry. (URL: [Link])

  • Seven-membered Rings with Three Heteroatoms: Chemistry of 1,3,4-thiadiazepines. (URL: [Link])

  • CA2579742A1 - A process for the preparation of-[1][2][3]oxadiazepane derivatives - Google Patents. (URL: )

  • Seven-membered Rings with Three Heteroatoms: Chemistry of 1,3,4-thiadiazepines. (URL: [Link])

  • Seven-membered Rings with Three Heteroatoms: Chemistry of 1,2,5- and 1,4,5- Thiadiazepines | Bentham Science Publishers. (URL: [Link])

  • WO2006045587A1 - A process for the preparation of-[1][2][3]oxadiazepine derivatives - Google Patents. (URL: )

  • Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences. (URL: [Link])

  • Seven-Membered Rings with Three Heteroatoms 1,2,4 | Request PDF - ResearchGate. (URL: [Link])

  • A PROCESS FOR THE PREPARATION-[1][2][3]OXADIAZEPINE DERIVATIVES - European Patent Office - EP 1838683 B1 - EPO. (URL: [Link])

  • Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (URL: [Link])

  • Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. (URL: [Link])

  • Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes -..:: DESWATER ::... (URL: [Link])

  • Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes - List of references. (URL: [Link])

  • Degradation of 1,4-dioxane using advanced oxidation processes - PubMed. (URL: [Link])

  • 1,4-Dioxane Degradation Pathway - Eawag-BBD. (URL: [Link])

Sources

Optimization

troubleshooting guide for the cyclization step in 1,4,5-Oxadiazepane synthesis

A Troubleshooting Guide for the Critical Cyclization Step Welcome to our dedicated technical support center for the synthesis of 1,4,5-oxadiazepane derivatives. This guide, curated by Senior Application Scientists, provi...

Author: BenchChem Technical Support Team. Date: February 2026

A Troubleshooting Guide for the Critical Cyclization Step

Welcome to our dedicated technical support center for the synthesis of 1,4,5-oxadiazepane derivatives. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting for the pivotal cyclization step, addressing common challenges encountered by researchers in both academic and industrial settings. Our goal is to equip you with the expertise and practical insights needed to navigate this synthesis with confidence and achieve high-yield, high-purity outcomes.

Frequently Asked Questions (FAQs)

My cyclization reaction is not proceeding to completion, resulting in a low yield of the desired 4,5-diacyl-[1][2][3]-oxadiazepane. What are the likely causes and how can I improve the conversion?

Low conversion is a frequent hurdle in this synthesis. The root cause often lies in suboptimal reaction conditions or reagent quality. Here’s a systematic approach to troubleshooting:

  • Reagent Purity and Stoichiometry:

    • N,N'-Diacylhydrazine Quality: Ensure your starting diacylhydrazine is pure and dry. Impurities can interfere with the reaction.

    • Diethyl Ether Derivative: The 2,2'-disubstituted diethyl ether should be of high purity. For reactive ethers like 2,2'-dichlorodiethyl ether, ensure it has not degraded.

    • Base Strength and Stoichiometry: The choice and amount of base are critical. Use a strong base like potassium carbonate or potassium hydroxide. An excess of the base is often required to drive the reaction forward.[1] A molar ratio of 2.1 equivalents of base to 1 equivalent of diacetylhydrazine has been reported to be effective.[1]

  • Solvent Selection and Purity:

    • Polar Aprotic Solvents are Key: The reaction requires a polar, high-boiling solvent to facilitate the dissolution of the reactants and achieve the necessary reaction temperature.[1] Dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), sulfolane, and dimethylacetamide (DMA) are excellent choices.[1]

    • Anhydrous Conditions: The presence of water can be detrimental, especially when using reactive bases. Ensure your solvent is anhydrous.

  • Reaction Temperature and Duration:

    • Elevated Temperatures are Necessary: The cyclization is typically conducted at elevated temperatures, often in the range of 80-100°C.[1] Insufficient temperature will lead to a sluggish reaction.

    • Reaction Time: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS). Reaction times of 2 to 6 hours are commonly reported.[1][2]

  • Phase Transfer Catalysis for Enhanced Reactivity:

    • In cases of poor solubility or reactivity, the addition of a phase transfer catalyst can significantly improve the reaction rate and yield.[3][2] Catalysts like tetrabutylammonium chloride (TBAC) or tetrabutylammonium bromide (TBAB) facilitate the transfer of the base into the organic phase where the reaction occurs.[2]

I am observing the formation of significant side products in my reaction mixture, complicating purification. What are these impurities and how can I minimize their formation?

The formation of side products is often a consequence of competing reaction pathways. Understanding these pathways is key to suppressing them.

  • Potential Side Reactions:

    • Incomplete Cyclization: The mono-alkylated intermediate may persist if the second intramolecular substitution is slow.

    • Polymerization: Under certain conditions, intermolecular reactions can lead to the formation of polymeric byproducts.

    • Hydrolysis: If water is present, hydrolysis of the diacylhydrazine or the product can occur, especially at elevated temperatures.

  • Strategies for Minimizing Side Products:

    • Controlled Addition of Reagents: Adding the 2,2'-disubstituted diethyl ether dropwise to the heated mixture of the diacylhydrazine and base can help maintain a low concentration of the electrophile, minimizing intermolecular side reactions.

    • Strict Anhydrous Conditions: As mentioned previously, excluding water is crucial to prevent hydrolysis.

    • Optimized Reaction Temperature: While high temperatures are needed, excessive heat can promote decomposition and side reactions. Finding the optimal temperature for your specific substrates is important.

The purification of my 4,5-diacyl-[1][2][3]-oxadiazepane is challenging. What are the recommended procedures for obtaining a high-purity product?

Effective purification is essential for obtaining the desired product in high purity. The choice of method depends on the physical properties of your compound.[1]

  • Direct Precipitation/Crystallization:

    • This is often the simplest method. The product can sometimes be precipitated by cooling the reaction mixture or by adding an anti-solvent. Alcohols such as methanol, ethanol, or isopropanol are often effective for this purpose.[1]

    • For example, one reported procedure involves cooling the reaction mixture to room temperature and filtering to isolate the product.[1]

  • Extraction followed by Crystallization:

    • If direct precipitation is not feasible, an extractive workup may be necessary. The reaction mixture can be diluted with water and the product extracted into a suitable organic solvent.

    • Subsequent concentration of the organic phase and crystallization from an appropriate solvent system should yield the pure product.

  • Isolation as a Salt (for the de-acylated product):

    • The final 1,4,5-oxadiazepane is often isolated as a hydrohalide salt after the de-acylation step.[1][4] This is achieved by treating the 4,5-diacyl intermediate with a hydrohalic acid in a high-boiling alcohol.[1] The resulting salt often has good crystallinity and can be easily filtered and washed.

Experimental Protocols

General Procedure for the Cyclization to form 4,5-Diacetyl-[1][2][3]-oxadiazepane

This protocol is a synthesis of information from established methods.[1][3]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add N,N'-diacetylhydrazine (1.0 eq) and anhydrous dimethyl sulfoxide (DMSO).

  • Addition of Base: Add ground potassium carbonate (2.1 eq) to the suspension.

  • Heating: Heat the mixture to 80°C with vigorous stirring.

  • Addition of Diethyl Ether Derivative: Slowly add 2,2'-dichlorodiethyl ether (1.2 eq) to the reaction mixture over a period of 1 hour.

  • Reaction Monitoring: Maintain the temperature at 80-85°C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove inorganic salts.

    • The filtrate can be concentrated under reduced pressure to yield the crude product.

    • Purify the crude product by crystallization from a suitable solvent (e.g., ethanol or isopropanol).

ParameterRecommended ValueRationale
Solvent DMSO, NMP, SulfolaneHigh boiling point, good solubility for reactants.[1]
Base K₂CO₃, KOHStrong, readily available bases.[1]
Temperature 80 - 100 °CProvides sufficient energy for cyclization.[1]
Reactant Ratio 1.2 eq. of diethyl ether derivativeA slight excess of the electrophile can drive the reaction.[1]
Phase Transfer Catalyst TBAC, TBAB (optional)Enhances reaction rate in heterogeneous mixtures.[2]

Visualizing the Reaction and Troubleshooting Logic

Reaction Mechanism

The cyclization proceeds via a double nucleophilic substitution mechanism.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Diacylhydrazine N,N'-Diacylhydrazine Anion Diacylhydrazide Anion Diacylhydrazine->Anion Base Diethyl_Ether 2,2'-Disubstituted Diethyl Ether Intermediate Mono-alkylated Intermediate Anion->Intermediate + Diethyl Ether (SN2) Product 4,5-Diacyl-[1,4,5]-oxadiazepane Intermediate->Product Intramolecular SN2 Cyclization

Caption: The reaction mechanism for the synthesis of 4,5-diacyl-[1][3][5]-oxadiazepane.

Troubleshooting Workflow

A logical approach to diagnosing and solving common issues in the cyclization step.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Reagents Verify Reagent Purity and Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Side_Products Significant Side Products? Check_Reagents->Side_Products Check_Conditions->Side_Products Consider_Catalyst Add Phase Transfer Catalyst? Optimize_Purification Optimize Purification Strategy Consider_Catalyst->Optimize_Purification Success Improved Yield and Purity Optimize_Purification->Success Side_Products->Consider_Catalyst No Control_Addition Control Reagent Addition Rate Side_Products->Control_Addition Yes Anhydrous Ensure Anhydrous Conditions Side_Products->Anhydrous Yes Control_Addition->Consider_Catalyst Anhydrous->Consider_Catalyst

Caption: A systematic workflow for troubleshooting the cyclization step.

References

  • A process for the preparation of[1][3][5]-oxadiazepine derivatives. Google Patents.

  • A process for the preparation of[1][3][5]-oxadiazepane derivatives. Google Patents.

  • A process for the preparation[1][3][5]-oxadiazepine derivatives. European Patent Office. [Link]

Sources

Troubleshooting

Technical Support Center: Managing Viscous Crystal Suspensions in 1,4,5-Oxadiazepane Salt Formation

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the management of viscous crystal suspensions, a common challenge encountered during the salt formation of 1,4,5-Oxadiazepane derivatives. Our goal is to equip you with the scientific understanding and practical techniques to overcome these challenges and achieve robust and efficient crystallization processes.

Introduction: The Challenge of Viscosity in 1,4,5-Oxadiazepane Salt Crystallization

The formation of crystalline salts of 1,4,5-Oxadiazepane derivatives is a critical step in many pharmaceutical development pipelines, often employed for purification and to obtain a stable solid form.[1][2][3] However, these crystallization processes can be plagued by the formation of highly viscous suspensions or even gel-like phases. This elevated viscosity presents significant downstream processing challenges, including poor mixing, inefficient filtration, and difficulties in washing and drying, ultimately impacting yield, purity, and the overall efficiency of the manufacturing process.[4][5]

This guide is designed to provide a structured approach to diagnosing and resolving these viscosity-related issues, drawing upon fundamental principles of crystallization, rheology, and process analytical technology (PAT).

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may be encountering in your experiments.

Q1: My 1,4,5-Oxadiazepane salt crystallization has turned into an unmanageable, thick slurry that is difficult to stir. What is happening and how can I fix it?

A1: This is a classic sign of uncontrolled nucleation and/or the formation of small, high-aspect-ratio crystals which can entrain large amounts of solvent, leading to a dramatic increase in slurry viscosity.[6][7] High supersaturation is often the primary culprit.[8][9]

Immediate Corrective Actions:

  • Temperature Adjustment: Gently warming the slurry by a few degrees can increase the solubility of your 1,4,5-Oxadiazepane salt, dissolving some of the finer particles and reducing the overall solid's volume, which in turn lowers the viscosity.[4][10] Be cautious not to dissolve too much of your product.

  • Solvent Addition: A small, controlled addition of the crystallization solvent can also reduce the supersaturation and viscosity. This should be done judiciously to avoid significant yield loss.

Long-Term Process Optimization:

  • Control Supersaturation: This is the most critical parameter. Instead of rapid cooling or fast anti-solvent addition, employ a slower, controlled profile. This encourages crystal growth over nucleation, leading to larger, more equant crystals that form less viscous slurries.[8][9]

  • Seeding: Introduce a small quantity of pre-formed crystals (seeds) at a low level of supersaturation. This provides a surface for crystal growth to occur, bypassing the need for primary nucleation and allowing for better control over the final particle size distribution.

  • Process Analytical Technology (PAT): Implement in-situ monitoring tools to gain a deeper understanding of your crystallization process.[11][12][13]

    • FTIR/Raman Spectroscopy: Can track the concentration of the 1,4,5-Oxadiazepane salt in the solution in real-time, allowing for precise control of supersaturation.

    • Focused Beam Reflectance Measurement (FBRM): Provides real-time information on particle size and count, enabling you to observe the onset of nucleation and monitor crystal growth.[14]

Q2: I am experiencing very slow filtration times and the resulting filter cake of my 1,4,5-Oxadiazepane salt is wet and difficult to handle. How can I improve this?

A2: Slow filtration and a wet cake are direct consequences of a viscous mother liquor and a filter cake with low permeability, often composed of fine or needle-like crystals.[4][5]

Strategies for Improvement:

  • Optimize Crystal Habit:

    • Solvent Selection: The choice of solvent can significantly influence the crystal habit.[15][16][17] Experiment with different solvent systems to find one that promotes the growth of more equant (less needle-like) crystals.

    • Cooling/Anti-solvent Addition Rate: As mentioned in A1, slower rates generally lead to larger, more easily filterable crystals.[9]

  • Pre-Filtration Slurry Treatment:

    • Temperature Adjustment: Heating the slurry just before filtration can significantly lower the viscosity of the mother liquor, leading to faster filtration rates.[4][10]

    • Dilution: Adding a small amount of an appropriate anti-solvent in which the product has very low solubility but which is miscible with the mother liquor can reduce the mother liquor viscosity without dissolving the product.

  • Filtration Equipment and Technique:

    • Filter Media Selection: Ensure the filter cloth has the appropriate pore size for your crystal size distribution to avoid blinding.

    • Pressure/Vacuum Optimization: Start with a lower pressure differential to form an initial, permeable cake layer, then gradually increase the pressure.[4]

Q3: My crystallization process for the 1,4,5-Oxadiazepane salt seems to "oil out" or form a liquid-liquid phase separation before crystallization. This results in a very viscous and problematic system. What causes this and how can I prevent it?

A3: "Oiling out" or liquid-liquid phase separation occurs when the supersaturation is so high that the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This amorphous, often sticky, phase can be very difficult to crystallize and leads to high viscosity.

Prevention and Mitigation:

  • Reduce the Rate of Supersaturation Generation: This is the most effective preventative measure. Use slower cooling rates or a much slower addition of anti-solvent.

  • Increase the Crystallization Temperature: Operating at a slightly higher temperature can often keep the system outside of the liquid-liquid phase separation region.

  • Solvent System Modification: The choice of solvent can influence the propensity for oiling out. A solvent in which the 1,4,5-Oxadiazepane salt is slightly more soluble at the crystallization temperature can sometimes prevent this phenomenon.

  • Effective Seeding: Seeding the solution at a point of moderate supersaturation, before the oiling out region is reached, can provide a pathway for crystallization to occur directly, bypassing the liquid-liquid phase separation.[14]

Frequently Asked Questions (FAQs)

Q: What are the key process parameters to monitor to prevent excessive viscosity in 1,4,5-Oxadiazepane salt crystallization? A: The most critical parameters are:

  • Supersaturation: The driving force for crystallization.[9]

  • Temperature: Affects solubility and solution viscosity.[9][18]

  • Agitation Rate: Influences mass transfer and can impact secondary nucleation.

  • Cooling/Anti-solvent Addition Rate: Directly controls the rate of supersaturation generation.

Q: How does the choice of solvent affect the viscosity of the crystal suspension? A: The solvent has a multi-faceted impact:

  • Intrinsic Viscosity: The viscosity of the pure solvent itself is a baseline.

  • Solubility: This dictates the concentration of the solute and the amount of solid phase for a given yield, which in turn affects the slurry viscosity.

  • Crystal Habit: The solvent can influence the shape of the crystals.[15][16][17] Needle-like or dendritic crystals tend to form more viscous slurries than more compact, equant crystals.

Q: Can Process Analytical Technology (PAT) help in managing viscous crystallizations? A: Absolutely. PAT tools are invaluable for understanding and controlling crystallization processes.[11][12][13] They provide real-time data on critical quality attributes (CQAs) and critical process parameters (CPPs), enabling a more controlled and robust process.[14] For instance, PAT can help you maintain a consistent level of supersaturation, which is key to avoiding the formation of excessively viscous slurries.[14]

Experimental Protocols

Protocol 1: Optimizing Anti-Solvent Addition to Control Crystal Size and Viscosity
  • Determine the Solubility Curve: Accurately measure the solubility of the 1,4,5-Oxadiazepane salt in the chosen solvent system at various temperatures.

  • Establish a Seeding Point: Identify a level of supersaturation where nucleation is slow but growth is favorable. This is typically at a supersaturation ratio (C/C_sat) of 1.1-1.3.

  • Prepare the Saturated Solution: Dissolve the 1,4,5-Oxadiazepane salt in the primary solvent at a temperature that ensures complete dissolution.

  • Cool to Seeding Temperature: Cool the solution to the desired seeding temperature and hold.

  • Introduce Seed Crystals: Add a small, well-characterized amount of seed crystals (typically 0.1-1% of the expected final yield).

  • Controlled Anti-Solvent Addition: Begin the slow, controlled addition of the anti-solvent. The addition rate should be calculated to maintain a relatively constant, low level of supersaturation. This can be monitored in real-time using PAT tools like FTIR or Raman.

  • Hold and Isolate: Once the anti-solvent addition is complete, hold the slurry at the final temperature for a period to allow for further crystal growth and maturation before proceeding to filtration.

Protocol 2: In-situ Viscosity Measurement during Crystallization
  • Equipment: A crystallization reactor equipped with an in-line viscometer or a rheometer with a suitable probe.

  • Procedure:

    • Set up the crystallization experiment as you normally would.

    • Insert the viscometer/rheometer probe into the reactor, ensuring it is properly positioned.

    • Begin data logging for both viscosity and temperature.

    • Initiate the crystallization process (e.g., cooling or anti-solvent addition).

    • Continuously monitor the viscosity as a function of time and temperature.

  • Data Analysis: Correlate the viscosity data with other process parameters (e.g., temperature, solute concentration) and final crystal properties (e.g., particle size, morphology). This will provide a quantitative understanding of how your process choices affect the slurry rheology.

Data Presentation & Visualization

Table 1: Effect of Cooling Rate on Crystal Size and Slurry Viscosity
Cooling Rate (°C/min)Average Crystal Size (µm)Final Slurry Viscosity (cP at 100 s⁻¹)
2.025850
1.060420
0.5150150
0.228065

Note: Data is illustrative and will vary depending on the specific 1,4,5-Oxadiazepane salt and solvent system.

Diagrams

G cluster_0 Troubleshooting Workflow for High Viscosity Start High Viscosity Slurry Observed Check_SS Is Supersaturation High? Start->Check_SS Check_Morphology Are Crystals Acicular (Needle-like)? Check_SS->Check_Morphology No Reduce_SS Reduce Supersaturation Rate (Slower Cooling/Addition) Check_SS->Reduce_SS Yes Change_Solvent Screen Different Solvents Check_Morphology->Change_Solvent Yes Optimize_Agitation Optimize Agitation Check_Morphology->Optimize_Agitation No Add_Seed Implement Seeding Strategy Reduce_SS->Add_Seed Solution Improved Slurry Properties Add_Seed->Solution Change_Solvent->Solution Optimize_Agitation->Solution

Caption: A logical workflow for troubleshooting high viscosity issues in crystallization.

G cluster_1 Impact of Supersaturation on Crystal Attributes and Viscosity High_SS High Supersaturation Fast_Nucleation Rapid Primary Nucleation High_SS->Fast_Nucleation Low_SS Low Supersaturation Slow_Nucleation Controlled Nucleation (Seeding) Low_SS->Slow_Nucleation Small_Needles Small, Needle-like Crystals Fast_Nucleation->Small_Needles Slow_Growth Slow Crystal Growth High_Viscosity High Slurry Viscosity Small_Needles->High_Viscosity Fast_Growth Faster Crystal Growth Slow_Nucleation->Fast_Growth Large_Equant Large, Equant Crystals Fast_Growth->Large_Equant Low_Viscosity Low Slurry Viscosity Large_Equant->Low_Viscosity

Caption: Relationship between supersaturation, crystal properties, and final slurry viscosity.

References

  • Process Analytical Technology for Crystallization of Active Pharmaceutical Ingredients. (n.d.). Bentham Science.
  • An Integrated Process Analytical Technology (PAT) Approach for Pharmaceutical Crystallization Process Understanding to Ensure Product Quality and Safety: FDA Scientist's Perspective. (2018).
  • How PAT tools can help improve understanding of the crystallisation process. (n.d.). Sai Life Sciences.
  • Rheology of concentrated crystal suspensions: sucrose fondants as hard particles in soft m
  • Applying simple PAT tools to crystallisation in process chemistry. (2017). Mettler Toledo.
  • Application of process analytical technology (PAT) tools for the better understanding and control of the crystallization of polymorphic and impure systems. (n.d.). CORE.
  • Process for the preparation of[6][11][14]-oxadiazepine derivatives. (n.d.). Google Patents.

  • Rheology of concentrated crystal suspensions: sucrose fondants as hard particles in soft m
  • A process for the preparation of[6][11][14]-oxadiazepane derivatives. (n.d.). Google Patents.

  • A process for the preparation of[6][11][14]-oxadiazepine derivatives. (n.d.). Google Patents.

  • Understanding the role of solvent in regulating the crystal habit. (n.d.). RSC Publishing.
  • Viscosity effect on the strategic kinetic overgrowth of molecular crystals in various morphologies: concave and octapod fullerene crystals. (2021). RSC Publishing.
  • 5 Proven Methods for Improving Filtration for High-Viscosity Slurries in 2025. (2025). Jingjin Filter Press.
  • How slurry viscosity affects filtr
  • Tips for Pumping and Handling High Viscosity Fluids. (2025). Walchem.
  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. (n.d.). MDPI.
  • Impact of Crystal Habit on the Dissolution Rate and In Vivo Pharmacokinetics of Sorafenib Tosyl
  • Effect of Supersaturation on Crystal Size and Number of Crystals Produced in Antisolvent Crystallization. (2025).
  • Crystalliz
  • Influence of Viscosity on Variously Scaled Batch Cooling Crystallization from Aqueous Erythritol, Glucose, Xylitol, and Xylose Solutions. (2024).
  • Understanding the importance of the temperature dependence of viscosity on the crystallization dynamics in the Ge2Sb2Te5 phase-change m

Sources

Optimization

purification techniques for removing starting materials from 1,4,5-Oxadiazepane

Welcome to the technical support center for the purification of 1,4,5-oxadiazepane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1,4,5-oxadiazepane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important heterocyclic scaffold. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your work.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the most common impurities I should expect in my crude 1,4,5-oxadiazepane sample?

A1: The impurity profile of your crude 1,4,5-oxadiazepane is largely dependent on the synthetic route employed. A prevalent method for its synthesis involves the cyclization of an N,N'-diacylhydrazine with a 2,2'-disubstituted diethyl ether, followed by deacylation.[1] Consequently, the most common impurities are:

  • Unreacted Starting Materials: N,N'-diacetylhydrazine and 2,2'-dichlorodiethyl ether are often carried through the reaction.

  • Diacylated Intermediate: Incomplete deacylation will result in the presence of 4,5-diacetyl-1,4,5-oxadiazepane in your final product.[1]

  • Reagents from Deacylation: Residual acids (e.g., HCl) or bases (e.g., KOH) from the deacylation step.

  • Reaction Solvents: High-boiling point solvents such as DMSO or sulfolane can be difficult to remove.

Q2: I have a complex mixture. What is the general workflow for purifying 1,4,5-oxadiazepane?

A2: A general purification strategy involves a multi-step approach that leverages the different physicochemical properties of the product and impurities. The following diagram illustrates a typical workflow:

PurificationWorkflow start Crude Reaction Mixture extraction Liquid-Liquid Extraction (Acid-Base) start->extraction Initial Cleanup chromatography Column Chromatography extraction->chromatography Further Purification distillation Vacuum Distillation chromatography->distillation Removal of Volatiles crystallization Recrystallization distillation->crystallization Final Polishing final_product Pure 1,4,5-Oxadiazepane crystallization->final_product

Caption: General purification workflow for 1,4,5-oxadiazepane.

Q3: Is 1,4,5-oxadiazepane stable to heat?

A3: While specific thermal decomposition data for 1,4,5-oxadiazepane is not extensively published, patent literature suggests that 1,4,5-oxadiazepine derivatives exhibit better thermal stability than their corresponding hydrohalide salts.[2] However, as with many organic molecules, prolonged exposure to high temperatures can lead to degradation. Therefore, it is recommended to use the lowest feasible temperature during any heat-dependent purification steps, such as distillation.

Troubleshooting Guide: Removing Specific Starting Materials

This section provides detailed, question-and-answer-based troubleshooting guides for the removal of common starting materials and intermediates.

Issue 1: Contamination with Unreacted N,N'-Diacetylhydrazine

Q: My NMR analysis shows the presence of residual N,N'-diacetylhydrazine. How can I remove it?

A: N,N'-diacetylhydrazine is a neutral, polar compound. Its removal can be effectively achieved through liquid-liquid extraction by exploiting the basicity of your 1,4,5-oxadiazepane product.

Scientific Rationale: Acid-base extraction is a powerful technique that separates compounds based on their differing solubilities in aqueous and organic phases at different pH values.[3][4] Your 1,4,5-oxadiazepane product, being a secondary amine, is basic and can be protonated by an acid to form a water-soluble salt. In contrast, N,N'-diacetylhydrazine is essentially neutral and will remain in the organic phase.[5]

Step-by-Step Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent that is immiscible with water, such as dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate the basic 1,4,5-oxadiazepane, forming its hydrochloride salt, which will partition into the aqueous layer.

  • Separation: Separate the two layers. The organic layer now contains the neutral N,N'-diacetylhydrazine and other non-basic impurities. The aqueous layer contains your desired product as its salt.

  • Back-Extraction (Optional): To maximize recovery, you can wash the organic layer again with a fresh portion of dilute acid.

  • Neutralization and Extraction: Combine the aqueous layers and basify with a suitable base (e.g., 1M NaOH) until the pH is basic. This will deprotonate the 1,4,5-oxadiazepane salt, regenerating the free base which will precipitate or form an oil. Extract the free base back into an organic solvent.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your purified product.

Troubleshooting:

  • Emulsion Formation: If an emulsion forms at the interface of the two layers, it can often be broken by adding a small amount of brine (saturated NaCl solution).

  • Low Recovery: If you experience low recovery of your product, it may be due to incomplete extraction. Perform multiple extractions with smaller volumes of the acidic solution rather than a single extraction with a large volume.

Issue 2: Presence of Unreacted 2,2'-Dichlorodiethyl Ether

Q: I have a greasy or oily product, and I suspect it is contaminated with 2,2'-dichlorodiethyl ether. What is the best way to remove it?

A: 2,2'-Dichlorodiethyl ether is a relatively nonpolar and volatile compound. Vacuum distillation is an excellent method for its removal, especially if your 1,4,5-oxadiazepane product has a significantly higher boiling point.

Scientific Rationale: Vacuum distillation is a technique used to purify compounds that have high boiling points or are thermally sensitive.[6][7] By reducing the pressure, the boiling point of a liquid is lowered, allowing for distillation at a lower temperature, thus preventing decomposition.[8] This method separates compounds based on differences in their boiling points.

Step-by-Step Protocol: Vacuum Distillation

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and the joints are properly greased.

  • Initial Evaporation: If your crude product is in a solvent, remove the bulk of the solvent using a rotary evaporator.

  • Distillation: Transfer the crude oil to the distillation flask. Apply a vacuum and gently heat the flask. The more volatile 2,2'-dichlorodiethyl ether will distill first and can be collected in a separate receiving flask.

  • Product Collection: Once the 2,2'-dichlorodiethyl ether has been removed, you can increase the temperature (or decrease the pressure further) to distill your 1,4,5-oxadiazepane product, leaving behind any non-volatile impurities.

Troubleshooting:

  • Bumping: To prevent bumping (sudden, violent boiling), use a magnetic stirrer or add boiling chips to the distillation flask.

  • Product Decomposition: If you observe darkening or decomposition of your product, the distillation temperature is too high. Reduce the pressure to allow for distillation at a lower temperature.

Issue 3: Incomplete Deacylation - Removing 4,5-Diacetyl-1,4,5-oxadiazepane

Q: My purification is challenging, and I believe the diacylated intermediate is co-eluting with my product. How can I separate them?

A: The 4,5-diacetyl-1,4,5-oxadiazepane intermediate is a neutral amide, whereas your 1,4,5-oxadiazepane product is a basic amine. This difference in basicity is the key to their separation. Both acid-base extraction and column chromatography are viable options.

Option 1: Acid-Base Extraction

Follow the same acid-base extraction protocol as described for the removal of N,N'-diacetylhydrazine. The neutral diacylated intermediate will remain in the organic layer, while your basic product will be extracted into the aqueous acidic layer.

Option 2: Column Chromatography

Scientific Rationale: Column chromatography separates compounds based on their differential adsorption to a stationary phase.[9][10] Standard silica gel is acidic and can cause peak tailing and poor recovery of basic compounds like amines. To overcome this, the silica gel can be "deactivated" or a basic stationary phase can be used.

Step-by-Step Protocol: Column Chromatography

  • Stationary Phase Selection:

    • Deactivated Silica Gel: Prepare a slurry of silica gel in your chosen eluent and add a small amount of a volatile base, such as triethylamine (~1-2%). This will neutralize the acidic sites on the silica.

    • Basic Alumina: Alternatively, use basic alumina as the stationary phase.

  • Column Packing: Pack the column with your chosen stationary phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a suitable solvent system. The less polar, neutral 4,5-diacetyl-1,4,5-oxadiazepane will elute before the more polar, basic 1,4,5-oxadiazepane.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or another appropriate method to identify the fractions containing your pure product.

Troubleshooting:

  • Peak Tailing: If you still observe peak tailing on TLC or during column chromatography, increase the amount of base in your eluent or switch to a more basic stationary phase.

  • Poor Separation: If the separation between the diacylated intermediate and the product is poor, you may need to optimize your solvent system. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can often improve separation.

Data Summary Table

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)
N,N'-DiacetylhydrazineC₄H₈N₂O₂116.12209 @ 15 mmHg138-140
2,2'-Dichlorodiethyl etherC₄H₈Cl₂O143.01178-58
4,5-Diacetyl-1,4,5-oxadiazepaneC₈H₁₄N₂O₃186.21--
1,4,5-OxadiazepaneC₄H₁₀N₂O102.14--

Purification Technique Selection Guide

TechSelection impurity Identify Primary Impurity neutral Neutral Impurity (e.g., N,N'-diacetylhydrazine, 4,5-diacetyl-1,4,5-oxadiazepane) impurity->neutral volatile Volatile Impurity (e.g., 2,2'-dichlorodiethyl ether) impurity->volatile polar Polar, Non-basic Impurity impurity->polar extraction Acid-Base Extraction neutral->extraction chromatography Column Chromatography neutral->chromatography distillation Vacuum Distillation volatile->distillation polar->chromatography

Caption: Decision tree for selecting a purification technique based on the primary impurity.

References

  • A process for the preparation of[2][3][6]-oxadiazepane derivatives. (n.d.). Google Patents. Retrieved January 20, 2026, from

  • Column Chromatography- Definition, Principle, Parts, Steps, Uses. (2022, January 7). Microbe Notes. Retrieved January 20, 2026, from [Link]

  • Column chromatography. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Acid–base extraction. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Vacuum distillation. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro-. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • 1,4,5-Oxadiazepane. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • N,N'-Diacetylhydrazine. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • 2,2'-Dichlorodiethyl ether. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • What Is Column Chromatography? Principles and Protocols. (2025, April 21). Retrieved January 20, 2026, from [Link]

  • Column Chromatography: Principles, Procedure, and Applications. (2025, December 12). Phenomenex. Retrieved January 20, 2026, from [Link]

  • N,N'-Diacetylhydrazine (HMDB0060496). (n.d.). Human Metabolome Database. Retrieved January 20, 2026, from [Link]

  • Process for the preparation of[2][3][6]-oxadiazepine derivatives. (n.d.). Google Patents. Retrieved January 20, 2026, from

  • A process for the preparation of[2][3][6]-oxadiazepine derivatives. (n.d.). Google Patents. Retrieved January 20, 2026, from

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024, April 27). PubMed. Retrieved January 20, 2026, from [Link]

  • Acid-Base Extraction. (2023, October 17). PSIBERG. Retrieved January 20, 2026, from [Link]

  • Acid-Base Extraction. (2022, June 21). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • What principle is involved in vacuum distillation? (2018, August 12). Quora. Retrieved January 20, 2026, from [Link]

  • Vacuum distillation | Purpose & how it works. (n.d.). H2O GmbH. Retrieved January 20, 2026, from [Link]

  • 4,5-Diacetyl-[2][3][6]-oxadiazepine. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Acid-Base Extraction.1. (n.d.). Retrieved January 20, 2026, from [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester. Retrieved January 20, 2026, from [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews. Retrieved January 20, 2026, from [Link]

  • Recrystallization. (n.d.). Retrieved January 20, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 20, 2026, from [Link]

  • 8.6 - Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved January 20, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved January 20, 2026, from [Link]

  • What is Vacuum Distillation & How Does it Work? (n.d.). Lechler. Retrieved January 20, 2026, from [Link]

  • Vacuum Distillation: Process, Applications & Pump Requirements. (n.d.). BRANDTECH Scientific. Retrieved January 20, 2026, from [Link]

  • A process for the preparation of[2][3][6]-oxadiazepine derivatives. (n.d.). Google Patents. Retrieved January 20, 2026, from

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Troubleshooting

effect of different bases on the deacylation of 4,5-diacyl--oxadiazepane

Welcome to the technical support center for the deacylation of 4,5-diacyl-1,3,4-oxadiazepane. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this chemical tran...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the deacylation of 4,5-diacyl-1,3,4-oxadiazepane. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this chemical transformation in their work. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The information provided is based on established principles of organic chemistry and field-proven insights to ensure scientific integrity and practical utility.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the deacylation of 4,5-diacyl-1,3,4-oxadiazepane?

The deacylation of 4,5-diacyl-1,3,4-oxadiazepane is essentially a base-catalyzed hydrolysis of two amide bonds within the heterocyclic ring system. The reaction involves the nucleophilic attack of a hydroxide ion (or other basic species) on the carbonyl carbon of the acyl groups, leading to the cleavage of the carbon-nitrogen bond and the formation of the deacylated oxadiazepane and carboxylate salts as byproducts. This process is crucial in synthetic pathways where the diacyl derivative is a stable intermediate, such as in the synthesis of certain agrochemicals.[1]

Q2: Can I use acidic conditions for the deacylation?

Yes, acidic hydrolysis is also a viable method for the deacylation of 4,5-diacyl-1,3,4-oxadiazepanes.[1] The mechanism under acidic conditions involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[2][3] The choice between acidic and basic conditions often depends on the overall synthetic strategy, the presence of other functional groups in the molecule, and desired product isolation form (e.g., as a free base or a salt).

Q3: What are the most common bases used for this deacylation?

Strong bases such as sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly employed for this transformation. Weaker bases like sodium carbonate (Na₂CO₃) can also be used, although they may require more forcing conditions (e.g., higher temperatures or longer reaction times). The selection of the base can influence the reaction rate and overall yield.

Troubleshooting Guides

Issue 1: Slow or Incomplete Deacylation Reaction

Q: My deacylation reaction with NaOH is proceeding very slowly, and I'm observing a significant amount of starting material even after prolonged reaction time. What could be the cause, and how can I resolve it?

A: A slow or incomplete deacylation reaction is a common issue that can be attributed to several factors. Let's break down the potential causes and solutions:

  • Insufficient Base Concentration: The rate of base-catalyzed amide hydrolysis is dependent on the concentration of the hydroxide ion. If the concentration of your base is too low, the reaction will proceed slowly.

    • Solution: Increase the molar excess of the base relative to the 4,5-diacyl-1,3,4-oxadiazepane. A common starting point is using 2 to 4 equivalents of the base. It is advisable to perform small-scale optimization experiments to determine the optimal concentration for your specific substrate and reaction conditions.

  • Low Reaction Temperature: Amide hydrolysis is often a thermally activated process.[4] Room temperature reactions may be sluggish and may not go to completion.

    • Solution: Gradually increase the reaction temperature. Monitoring the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS) at different temperatures (e.g., 40°C, 60°C, 80°C) will help you find the optimal balance between reaction rate and potential side reactions. Studies on similar hydrolysis reactions have shown a strong dependence on temperature, with significantly faster rates at elevated temperatures.[4]

  • Poor Solubility: If your starting material is not fully dissolved in the reaction solvent, the reaction will be heterogeneous and thus, slower.

    • Solution: Ensure your 4,5-diacyl-1,3,4-oxadiazepane is fully soluble in the chosen solvent system. If solubility is an issue, consider using a co-solvent that is miscible with your aqueous base solution and can dissolve your substrate. Common choices include polar aprotic solvents like tetrahydrofuran (THF) or dioxane.

  • Inappropriate Choice of Base: While strong bases like NaOH and KOH are generally effective, very weak bases may not be potent enough to drive the reaction to completion under mild conditions.

    • Solution: If you are using a weaker base like sodium carbonate, you will likely need to use higher temperatures and longer reaction times. If the reaction is still incomplete, switching to a stronger base like NaOH or KOH is recommended.

Issue 2: Use of Weaker Bases and Reaction Efficiency

Q: I need to perform the deacylation under milder conditions and want to use sodium carbonate. However, the reaction is not efficient. Why is this, and can I improve the outcome?

A: Sodium carbonate is a weaker base compared to sodium hydroxide. Its lower basicity means a lower concentration of hydroxide ions in solution, leading to a slower rate of nucleophilic attack on the amide carbonyls.

To improve the efficiency of your deacylation using sodium carbonate, you can:

  • Increase the Temperature: As with strong bases, increasing the temperature will significantly accelerate the reaction rate. You may need to heat the reaction to reflux to achieve a reasonable reaction time.

  • Use a Phase-Transfer Catalyst: If your substrate has limited solubility in the aqueous sodium carbonate solution, a phase-transfer catalyst (PTC) can be beneficial. A PTC, such as a quaternary ammonium salt, facilitates the transfer of the carbonate or hydroxide ions from the aqueous phase to the organic phase where the substrate is dissolved, thereby increasing the reaction rate.

  • Increase the Reaction Time: Be prepared for significantly longer reaction times compared to reactions with strong bases. Monitor the reaction progress closely to determine the point of maximum conversion.

It is important to note that while milder, the use of weaker bases may not always be the most efficient approach and may lead to incomplete conversions.

Data Presentation

Table 1: Comparison of Common Bases for Deacylation

BaseChemical FormulaTypeRelative StrengthTypical Reaction ConditionsKey Considerations
Sodium HydroxideNaOHStrong BaseHighModerate to elevated temperaturesCost-effective and highly effective.[5]
Potassium HydroxideKOHStrong BaseHighModerate to elevated temperaturesSimilar reactivity to NaOH, may be slightly more soluble in some organic solvents.
Sodium CarbonateNa₂CO₃Weak BaseLowElevated to high temperatures, longer reaction timesMilder conditions, but may result in incomplete reaction.[6]
Potassium CarbonateK₂CO₃Weak BaseLowElevated to high temperatures, longer reaction timesSimilar to sodium carbonate.

Experimental Protocols

Protocol 1: General Procedure for Deacylation using Sodium Hydroxide

  • Dissolution: Dissolve the 4,5-diacyl-1,3,4-oxadiazepane (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a mixture of THF and water).

  • Addition of Base: To the stirred solution, add a solution of sodium hydroxide (2-4 equivalents) in water.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 60-80°C).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Neutralize the excess base with a suitable acid (e.g., HCl).

  • Extraction and Purification: Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.

Visualization

Diagram 1: Base-Catalyzed Deacylation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_start Dissolve Substrate react_mix Mix Substrate and Base prep_start->react_mix prep_base Prepare Base Solution prep_base->react_mix react_heat Heat to Optimal Temperature react_mix->react_heat react_monitor Monitor Reaction Progress react_heat->react_monitor workup_cool Cool Reaction react_monitor->workup_cool Reaction Complete workup_neutralize Neutralize workup_cool->workup_neutralize workup_extract Extract Product workup_neutralize->workup_extract workup_purify Purify workup_extract->workup_purify finish Isolated Product workup_purify->finish

Caption: A typical experimental workflow for the base-catalyzed deacylation.

Diagram 2: Troubleshooting Logic for Incomplete Deacylation

G cluster_causes Potential Causes cluster_solutions Solutions start Problem: Incomplete Deacylation cause1 Insufficient Base Low Concentration or Weak Base start->cause1 cause2 Low Temperature Reaction is too slow start->cause2 cause3 Poor Solubility Heterogeneous Reaction start->cause3 sol1 Increase Base Equivalents or Switch to a Stronger Base cause1:f1->sol1 sol2 Increase Reaction Temperature cause2:f1->sol2 sol3 Use a Co-solvent or Phase-Transfer Catalyst cause3:f1->sol3

Caption: Troubleshooting flowchart for incomplete deacylation reactions.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics of hydrolysis of NN′-diarylsulphamides. RSC Publishing. Retrieved January 21, 2026, from [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved January 21, 2026, from [Link]

  • PubMed. (n.d.). Mechanistic insights into N-N bond cleavage in catalytic guanylation reactions between 1,2-diarylhydrazines and carbodiimides. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of[7][8][9]-oxadiazepine derivatives. Retrieved January 21, 2026, from

  • Sciforum. (n.d.). Photochemically-Induced N-N Bond Cleavage of N,N-Disubstituted Hydrazides. Retrieved January 21, 2026, from [Link]

  • PubMed. (n.d.). Temperature and base requirements for the alkaline hydrolysis of okadaite's esters. Retrieved January 21, 2026, from [Link]

  • Khan Academy. (2014, March 13). Acid and base-catalyzed hydrolysis of amides. YouTube. Retrieved January 21, 2026, from [Link]

  • Arkat USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved January 21, 2026, from [Link]

  • PubMed. (n.d.). Diboron Reagents in N-N Bond Cleavage of Hydrazines, N-Nitrosamines, and Azides: Reactivity and Mechanistic Insights. Retrieved January 21, 2026, from [Link]

  • Quora. (2019, April 14). What is the reaction amide with NaOH? Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2021, December 11). (PDF) N N Bond Cleavage by Tantalum Hydride Complexes: Mechanistic Insights and Reactivity. Retrieved January 21, 2026, from [Link]

  • YouTube. (2017, March 14). Base Catalyzed Amide Hydrolysis Reactions. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Experimental reaction rates for NaOH and KOH (2 mol. L-1 ) at different temperatures for aluminum foil. Retrieved January 21, 2026, from [Link]

  • Dalton Transactions. (n.d.). Mechanistic investigation of the cleavage of phosphodiester catalyzed by a symmetrical oxyimine-based macrocyclic dinuclear zinc complex: a DFT study. RSC Publishing. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2020, April 22). Comparative study of the effectiveness of Na2CO3 and K2CO3 as base in methylation reaction on eugenol using dimethylcarbonate. Retrieved January 21, 2026, from [Link]

  • ChemRxiv. (2026, January 12). Quantitative Real-Time Fluorine NMR Spectroscopy for Enzyme Kinetics: Hydrolysis of N-trifluoroacetylglycine (TFAG) by Acylase I. Cambridge Open Engage. Retrieved January 21, 2026, from [Link]

  • Reddit. (2022, January 30). Compare hydrolysis rate of ester and amide. r/chemhelp. Retrieved January 21, 2026, from [Link]

  • Sparkl. (n.d.). Revision Notes - Weak Basic Nature of Amides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of temperature on base metal catalysts catalyzing the reaction.... Retrieved January 21, 2026, from [Link]

Sources

Optimization

minimizing dimer formation in nitrile oxide cycloaddition for oxadiazole synthesis

Technical Support Center: Nitrile Oxide Cycloadditions A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for nitrile oxide cycloadditions. This guide is desig...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nitrile Oxide Cycloadditions

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for nitrile oxide cycloadditions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of 1,2,4-oxadiazoles and other heterocycles via nitrile oxide intermediates. My goal is to equip you with the foundational knowledge and practical strategies to overcome common challenges, primarily the undesired dimerization of nitrile oxides into furoxans (1,2,5-oxadiazole-2-oxides).

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Low Yield of the Desired 1,2,4-Oxadiazole Accompanied by Significant Furoxan Formation

This is the most prevalent issue in nitrile oxide cycloadditions. The highly reactive nitrile oxide intermediate, essential for the desired [3+2] cycloaddition with a nitrile to form a 1,2,4-oxadiazole, can readily dimerize with itself.[1][2][3][4] This dimerization is a competing bimolecular process, and its rate is highly dependent on the concentration of the free nitrile oxide in the reaction mixture.[2]

  • High Local Concentration of Nitrile Oxide: The rate of dimerization is second order with respect to the nitrile oxide concentration. Therefore, any experimental condition that leads to a high transient or bulk concentration of the nitrile oxide will favor the formation of the furoxan dimer.

    • Solution: In Situ Generation with Slow Addition. The most effective strategy to minimize dimerization is to generate the nitrile oxide in situ at a rate that is slower than or equal to the rate of its consumption by the dipolarophile (the nitrile).[5][6][7][8] This maintains a very low steady-state concentration of the nitrile oxide.

      • Experimental Protocol: Prepare a solution of the nitrile oxide precursor (e.g., a hydroxamoyl chloride) and the dipolarophile. To this mixture, add the base (e.g., triethylamine) dropwise or via a syringe pump over an extended period.[9] This slow addition is critical for controlling the rate of nitrile oxide generation.

  • Reaction Temperature: The activation energy for dimerization can be comparable to that of the desired cycloaddition. However, in many cases, lowering the reaction temperature can slow the rate of dimerization more significantly than the cycloaddition.

    • Solution: Temperature Optimization. Perform the reaction at 0 °C or even lower temperatures.[2][10] Monitor the reaction progress to ensure that the rate of the desired cycloaddition remains practical. It's a trade-off between reaction time and yield.

  • Inefficient Trapping by the Dipolarophile: If the dipolarophile (nitrile) is not sufficiently reactive, the nitrile oxide will persist in the solution longer, increasing the probability of dimerization.

    • Solution: Increase Dipolarophile Concentration or Use a More Reactive Substrate.

      • Use an excess of the nitrile dipolarophile to increase the likelihood of a productive collision with the nitrile oxide.[5]

      • If possible, choose a nitrile with electron-withdrawing groups, which can enhance its reactivity as a dipolarophile in this context.

  • Method of Nitrile Oxide Generation: The choice of precursor and generation method can influence local concentrations and side reactions.

    • Solution: Explore Alternative Generation Methods. While the dehydrochlorination of hydroxamoyl chlorides with a base is common, other methods can be effective.[11][12][13][14][15]

      • Oxidation of Aldoximes: Using oxidants like Oxone in the presence of NaCl can generate nitrile oxides in situ under mild, often green, conditions.[6][7][16]

      • Dehydration of Nitroalkanes: Reagents like phenyl isocyanate can dehydrate primary nitroalkanes to form nitrile oxides.[17]

Caption: Competing pathways for the in situ generated nitrile oxide.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of nitrile oxide dimerization?

A1: Nitrile oxides dimerize to form furoxans (1,2,5-oxadiazole-2-oxides) primarily through a stepwise mechanism involving a dinitrosoalkene diradical intermediate.[9][18] The initial and often rate-determining step is the formation of a C-C bond between two nitrile oxide molecules.[9] This process is highly favorable due to the reactive nature of the 1,3-dipole.

Q2: How does the structure of the nitrile oxide affect the rate of dimerization?

A2: Steric hindrance plays a crucial role. Bulky substituents (R-group) on the nitrile oxide can significantly retard the rate of dimerization by sterically impeding the approach of two nitrile oxide molecules.[9] For example, using a nitrile oxide with a bulky group like tert-butyl or mesityl can dramatically increase the yield of the desired cycloaddition product.

Q3: Can catalysts be used to favor the cycloaddition over dimerization?

A3: Yes, Lewis acid catalysis has been shown to be effective. Chiral Lewis acids, for instance, can coordinate to the dipolarophile, activating it for cycloaddition and promoting enantioselectivity.[19][20] This catalytic pathway can accelerate the desired reaction, allowing it to outcompete the uncatalyzed dimerization pathway. However, the choice of base for nitrile oxide generation becomes critical, as common amine bases can coordinate with and inhibit the Lewis acid catalyst.[19] Using a solid-supported base like Amberlyst 21 can circumvent this issue.[19]

Q4: Are there any solvent effects I should be aware of?

A4: While the solvent effect on the rates of 1,3-dipolar cycloadditions is typically small, it is a parameter worth optimizing.[21] The choice of solvent can influence the solubility of reagents and intermediates. In some cases, moving to more polar aprotic solvents can subtly alter the reaction rates.[21] More importantly, using "green" solvents like supercritical CO2 or ionic liquids is being explored to make these reactions more environmentally benign.[22]

Q5: I am using an aldoxime as my precursor. What are the best conditions for generating the nitrile oxide in situ?

A5: The oxidation of aldoximes is a very common and effective method. A robust and environmentally friendly protocol involves using Oxone (2KHSO₅·KHSO₄·K₂SO₄) in combination with sodium chloride (NaCl).[6][7][16] This system generates the nitrile oxide efficiently in situ at room temperature and is compatible with a wide range of alkenes and alkynes as dipolarophiles. For 1,2,4-oxadiazole synthesis, it would be compatible with nitriles as well.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Dimerization via Slow Addition

This protocol details the in situ generation of a nitrile oxide from a hydroxamoyl chloride and its reaction with a nitrile dipolarophile using slow addition of the base.

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel (or syringe pump), and a nitrogen inlet, add the hydroxamoyl chloride precursor (1.0 eq) and the nitrile dipolarophile (1.2 - 2.0 eq).

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., THF, CH₂Cl₂, or Toluene) to dissolve the reagents.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice-water bath.

  • Base Preparation: In the dropping funnel, prepare a solution of triethylamine (1.1 eq) in the same anhydrous solvent.

  • Slow Addition: Add the triethylamine solution dropwise to the stirred reaction mixture over a period of 2-4 hours. The rate of addition is the most critical parameter to control.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting material and the formation of the desired 1,2,4-oxadiazole.

  • Workup: Once the reaction is complete, filter the mixture to remove the triethylammonium chloride salt. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.

Visualizing the Workflow

Slow_Addition_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_monitoring 3. Monitoring & Workup A Combine Hydroxamoyl Chloride (1 eq) and Nitrile (1.2-2 eq) in Flask B Add Anhydrous Solvent A->B C Cool to 0 °C B->C E Add Et3N Solution Dropwise over 2-4 hours C->E D Prepare Et3N solution (1.1 eq) in Syringe Pump D->E F Maintain 0 °C and Stir Vigorously E->F G Monitor by TLC/LC-MS F->G H Filter Salt, Aqueous Wash G->H I Dry, Concentrate & Purify H->I

Caption: Step-by-step workflow for the slow addition protocol.

Quantitative Data Summary

The following table summarizes key parameters and their expected impact on minimizing furoxan formation.

ParameterCondition to Minimize DimerRationale
Nitrile Oxide Concentration Keep as low as possibleDimerization is a second-order reaction; its rate is proportional to [NO]².[2]
Addition of Base Slow, dropwise, or via syringe pumpControls the rate of in situ generation to match the rate of consumption.[9]
Temperature Low (e.g., 0 °C or below)Often slows dimerization more significantly than the desired cycloaddition.[2][10]
Dipolarophile (Nitrile) Stoichiometry Use in slight to moderate excess (1.2-2.0 eq)Increases the probability of a productive collision with the nitrile oxide.[5]
Steric Hindrance (R-group on R-CNO) Use bulky groups (e.g., t-Bu, Mesityl)Sterically disfavors the bimolecular dimerization reaction.[9]
Catalyst Lewis Acid (e.g., MgI₂, Ni(ClO₄)₂)Can accelerate the desired cycloaddition to outcompete dimerization.[19][20][23]

References

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  • Chalyk, B. A., et al. (2020). Proposed mechanism for the dimerization of nitrile oxides to furoxans. ResearchGate. [Link]

  • Wang, Y., et al. (2020). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Cogent Chemistry, 6(1), 1794719. [Link]

  • Denmark, S. E., & Collins, W. R. (2012). Catalytic Enantioselective [3 + 2] Cycloaddition of α–Keto Ester Enolates and Nitrile Oxides. PubMed Central. [Link]

  • Yu, Z. X., et al. (2003). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. The Journal of Organic Chemistry, 68(19), 7316-7325. [Link]

  • Belen'kii, L. I. (Ed.). (2004). Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. John Wiley & Sons. [Link]

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  • Liu, K., et al. (2019). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 21(1), 183–187. [Link]

  • Reddy, B. V. S., et al. (2021). Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. Organic Letters, 23(3), 925–929. [Link]

  • Sibi, M. P., Itoh, K., & Jasperse, C. P. (2005). Chiral Lewis Acid Catalysis in Nitrile Oxide Cycloadditions. ResearchGate. [Link]

  • Liu, K., et al. (2018). In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Semantic Scholar. [Link]

  • Padwa, A. (2019). Mini-Review: Organic Catalysts in the 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides. R Discovery. [Link]

  • Krompiec, S., et al. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 27(19), 6667. [Link]

  • Nishio, T. (2017). Catalyst-free Click Polymerization Using Nitrile N-Oxides Applicable to Various Dipolarophiles. Royal Society of Chemistry. [Link]

  • Zhai, H., et al. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Frontiers in Chemistry, 10, 847248. [Link]

  • Fan, X., & Zhang, H. (2007). Factors Affecting Thermally Induced Furan Formation. ResearchGate. [Link]

  • Zhang, Y., et al. (2023). Investigation of the Reaction Mechanism and Theoretical Calculation for the 3,4-Bis(4-nitrofurazan-3-yl)furoxan Synthesis Process: With Insights into Process Optimization. ACS Omega, 8(4), 4053–4062. [Link]

  • Li, J., et al. (2024). Synthesis and Characterization of 3,4-Bis[3(2-azidoethoxy)furazan-4-yl]furoxan (DAeTF): A Novel Low-Melting Insensitive Energetic Material. Molecules, 29(1), 227. [Link]

  • Teleki, A., et al. (2013). Synthesis, Spectroscopy and Structure of the Parent Furoxan (HCNO)2. The Journal of Physical Chemistry A, 117(49), 13079–13088. [Link]

  • Limacher, A., et al. (2013). Kinetics of furan formation from ascorbic acid during heating under reducing and oxidizing conditions. Journal of Agricultural and Food Chemistry, 61(42), 10191-6. [Link]

  • Li, H., et al. (1999). Allosteric inhibitors of inducible nitric oxide synthase dimerization discovered via combinatorial chemistry. Proceedings of the National Academy of Sciences, 96(9), 4994–4999. [Link]

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  • Krompiec, S., et al. (2022). 1,3‐Dipolar cycloaddition reaction of nitrile oxides. ResearchGate. [Link]

  • Pace, A., & Pierro, P. (2009). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Mini-Reviews in Organic Chemistry, 6(4), 377-391. [Link]

  • Chen, J., et al. (2014). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 12(30), 5561-5565. [Link]

  • Kumar, A., et al. (2020). Synthesis of 1,2,4‐oxadiazole‐4‐oxides from nitrile oxides. ResearchGate. [Link]

  • Ryabukhin, S. V., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(11), 3121. [Link]

  • Petricci, E., & Taddei, M. (2020). 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow. ChemPlusChem, 85(10), 2252-2271. [Link]

  • Monge, M., & Jochims, J. C. (2004). Synthesis and Synthetic Applications of 1,2,4-Oxadiazole-4-Oxides. ResearchGate. [Link]

  • Pasinszki, T., & Westwood, N. P. C. (2001). Dimerisation of nitrile oxides: a quantum-chemical study. Physical Chemistry Chemical Physics, 3(19), 4239-4245. [Link]

  • NPTEL-NOC IITM. (2020). Lecture 13: Azomethine Ylides and Nitrile Oxides in 1,3-Dipolar Cycloaddition. YouTube. [Link]

  • da Silva, A. B. F., et al. (2015). Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. Journal of the Brazilian Chemical Society, 26(1), 143-151. [Link]

  • ChemTube3D. (n.d.). Nitrile Oxide Synthesis Via Oxime. ChemTube3D. [Link]

  • US Patent 3706724A. (1972). Process for the dehydrochlorination of chlorinated polyolefins.
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  • German Patent DE2260393B2. (1974). METHOD OF DEHYDROCHLORINATION OF POLYVINYL CHLORIDE.
  • Cooray, B. B., & Scott, G. (1980). The effect of amines on the dehydrochlorination of poly(vinyl chloride). ResearchGate. [Link]

  • Yoshioka, T., et al. (2018). A useful method for thorough dehydrochlorination of Poly(vinylidene chloride-co-vinyl chloride) using Zinc(II) oxide. ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

The Ascendant Scaffold: A Comparative Guide to 1,4,5-Oxadiazepane and Piperazine in Modern Drug Discovery

For Immediate Release to the Scientific Community In the landscape of medicinal chemistry, the selection of a core scaffold is a decision that dictates the trajectory of a drug discovery program. For decades, the piperaz...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

In the landscape of medicinal chemistry, the selection of a core scaffold is a decision that dictates the trajectory of a drug discovery program. For decades, the piperazine ring, a six-membered heterocycle with two nitrogens at the 1 and 4 positions, has been a dominant "privileged scaffold".[1] Its ubiquity in FDA-approved drugs is a testament to its favorable physicochemical and pharmacokinetic properties.[1][2] However, the relentless pursuit of novel chemical space and improved drug-like properties has brought alternative scaffolds to the forefront. Among these, the 1,4,5-oxadiazepane, a seven-membered heterocyclic system, is emerging as a compelling bioisosteric replacement and a valuable scaffold in its own right.

This guide provides a detailed, data-supported comparison of the 1,4,5-oxadiazepane and piperazine scaffolds, offering researchers, scientists, and drug development professionals a comprehensive analysis to inform strategic decisions in molecular design.

At a Glance: Structural and Physicochemical Distinctions

The fundamental difference between the two scaffolds lies in their core structure. Piperazine is a saturated six-membered ring, while 1,4,5-oxadiazepane is a seven-membered ring containing an oxygen atom and a hydrazine-like N-N bond. This seemingly subtle change has profound implications for the molecule's three-dimensional shape, polarity, and potential for interaction with biological targets.

Diagram 1: Comparative Molecular Structures

G cluster_piperazine Piperazine cluster_oxadiazepane 1,4,5-Oxadiazepane p1 p_struct p_formula C₄H₁₀N₂ o1 o_struct o_formula C₄H₁₀N₂O

A direct visual comparison of the piperazine and 1,4,5-oxadiazepane core structures.

The introduction of an oxygen atom and the expanded ring size in 1,4,5-oxadiazepane leads to several key differences in physicochemical properties, which are summarized below.

PropertyPiperazine1,4,5-OxadiazepaneRationale & Implication
Molecular Weight 86.14 g/mol 102.13 g/mol [3]The addition of an oxygen atom increases the molecular weight, a factor to consider in lead optimization.
pKa pKa1 ≈ 5.35, pKa2 ≈ 9.73[4]Not widely reported, but expected to be lower than piperazine's second pKa due to the influence of the adjacent oxygen and nitrogen atoms.Piperazine's two basic nitrogens allow for fine-tuning of solubility and receptor interactions. The altered basicity of 1,4,5-oxadiazepane may offer a different profile for target engagement and off-target effects.
Solubility Freely soluble in water[4]Expected to have good aqueous solubility due to the presence of hydrogen bond donors and acceptors.Both scaffolds generally enhance the solubility of parent compounds, a crucial factor for bioavailability.[2]
Conformational Flexibility Adopts a stable chair conformation.[4]Possesses greater conformational flexibility due to the seven-membered ring.The increased flexibility of 1,4,5-oxadiazepane can allow for better adaptation to larger or more complex binding pockets, but may also come with an entropic penalty upon binding.
Hydrogen Bonding Two N-H donors, two N acceptors.Two N-H donors, two N acceptors, one O acceptor.The additional hydrogen bond acceptor in 1,4,5-oxadiazepane provides an extra point for interaction with biological targets, potentially increasing potency and selectivity.

Synthetic Accessibility: A Tale of Two Scaffolds

A key consideration in scaffold selection is the ease and versatility of synthesis. Here, piperazine has a long-established advantage with numerous well-documented and robust synthetic routes.

Piperazine Synthesis: Piperazine is commercially available and can be readily synthesized by reacting 1,2-dichloroethane or ethanolamine with ammonia.[4] Its derivatives are accessible through standard N-alkylation or N-acylation reactions on the secondary amines.

1,4,5-Oxadiazepane Synthesis: The synthesis of the 1,4,5-oxadiazepane core is more complex but has seen significant methodological advancements. A common approach involves the cyclization of an N,N'-diacylhydrazine with a 2,2'-disubstituted diethyl ether, followed by deprotection.[5][6]

Diagram 2: Generalized Synthetic Workflow Comparison

G cluster_piperazine Piperazine Derivative Synthesis cluster_oxadiazepane 1,4,5-Oxadiazepane Synthesis p_start Piperazine p_product N-Substituted Piperazine p_start->p_product N-Alkylation / N-Acylation p_reagent Alkyl/Acyl Halide p_reagent->p_product o_start1 N,N'-Diacylhydrazine o_intermediate 4,5-Diacyl-1,4,5-oxadiazepane o_start1->o_intermediate o_start2 Disubstituted Diethyl Ether o_start2->o_intermediate Cyclization o_product 1,4,5-Oxadiazepane o_intermediate->o_product Deprotection (Base/Acid)

A high-level overview of the synthetic pathways for derivatizing piperazine and constructing the 1,4,5-oxadiazepane core.

Experimental Protocol: Synthesis of 1,4,5-Oxadiazepane

The following protocol is a representative example of the deprotection step to yield the core 1,4,5-oxadiazepane scaffold, adapted from patented procedures.[6]

Objective: To prepare[1][7][8]-oxadiazepine by base-catalyzed hydrolysis of 4,5-diacetyl-[1][7][8]-oxadiazepine.

Materials:

  • 4,5-diacetyl-[1][7][8]-oxadiazepine (96.6 g, ~0.53 mol)

  • Potassium acetate (100 g)

  • Water (10.8 g)

  • 50% aqueous potassium hydroxide solution (123.2 g)

  • Chlorobenzene (400 g)

Procedure:

  • A solution of water (10.8 g), potassium acetate (100 g), and 50% aqueous potassium hydroxide (123.2 g) is prepared in a suitable reaction vessel.

  • The solution is heated to 80-85°C.

  • 4,5-diacetyl-[1][7][8]-oxadiazepine (96.6 g) is added to the heated solution over a period of 15 minutes.

  • The reaction mixture is then heated to and maintained at 90-100°C for 4 hours to ensure complete hydrolysis.

  • After the reaction is complete, the mixture is cooled to a temperature between 50 and 75°C.

  • The aqueous mixture is extracted with chlorobenzene (1 x 200 g, followed by 2 x 100 g) to isolate the product.

  • The combined organic extracts contain the[1][7][8]-oxadiazepine product.

Causality: The use of a strong base (potassium hydroxide) is essential for the saponification of the two amide bonds in the diacetylated precursor.[9] Heating the reaction mixture provides the necessary activation energy for this hydrolysis to occur at a practical rate. The subsequent extraction with an organic solvent separates the more nonpolar product from the aqueous solution containing salts and other water-soluble components.

Pharmacological Roles and Bioisosterism

Piperazine: The "Privileged" Workhorse

The piperazine scaffold is a component in a vast number of marketed drugs across numerous therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[1][7] Its prevalence stems from its ability to:

  • Improve Pharmacokinetics: The basic nitrogens of piperazine are often protonated at physiological pH, which can enhance aqueous solubility and improve absorption.[8]

  • Serve as a Versatile Linker: The piperazine ring is an excellent linker to connect two or more pharmacophoric elements in the correct spatial orientation for optimal target binding.[1]

  • Modulate CNS Activity: Many CNS-active drugs, such as antipsychotics (e.g., olanzapine) and antidepressants, utilize a piperazine moiety to interact with serotonin and dopamine receptors.[1]

1,4,5-Oxadiazepane: The Emerging Challenger

While not as extensively represented in approved drugs, the 1,4,5-oxadiazepane scaffold is gaining traction as a valuable bioisostere for piperazine and other cyclic amines.[10][11] A bioisosteric replacement involves substituting one chemical group with another that retains similar biological activity. The rationale for replacing piperazine with 1,4,5-oxadiazepane includes:

  • Exploring Novel Chemical Space: It provides a route to new intellectual property and potentially improved drug properties.

  • Altering Receptor Interactions: The altered geometry and additional hydrogen bond acceptor can lead to different binding modes, potentially improving potency or selectivity.

  • Modulating Physicochemical Properties: The introduction of the oxygen atom can subtly alter properties like lipophilicity and metabolic stability, which can be advantageous in overcoming specific drug development hurdles.

While direct comparative studies are still emerging, the interest in seven-membered heterocycles, in general, is driven by their presence in numerous biologically active compounds and their ability to present substituents in a different three-dimensional arrangement compared to six-membered rings.[12]

Conclusion and Future Perspectives

The choice between 1,4,5-oxadiazepane and piperazine is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific goals of a drug discovery project.

  • Piperazine remains the go-to scaffold for its synthetic tractability, well-understood pharmacokinetic profile, and proven track record of success. It is an excellent choice for projects requiring a reliable, basic linker to improve solubility and target engagement.

  • 1,4,5-Oxadiazepane represents a more novel and underexplored scaffold. It is an ideal candidate when seeking to:

    • Design out interactions with anti-targets that recognize the piperazine motif.

    • Introduce an additional hydrogen bond acceptor to enhance potency.

    • Explore new chemical space and secure novel intellectual property.

    • Modulate conformational flexibility to access different binding pockets.

As synthetic methodologies for 1,4,5-oxadiazepane become more refined and its pharmacological profile is further elucidated, its adoption as a key pharmaceutical scaffold is expected to grow. Researchers equipped with a nuanced understanding of both scaffolds will be better positioned to design the next generation of innovative therapeutics.

References

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  • ResearchGate. (2021). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. [Link]

  • Google Patents. (n.d.). A process for the preparation of[1][7][8]-oxadiazepane derivatives.

  • Beilstein Journal of Organic Chemistry. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. [Link]

  • Google Patents. (n.d.). A process for the preparation of[1][7][8]-oxadiazepine derivatives.

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Comparative

A Comparative Guide to the Synthesis of 1,4,5-Oxadiazepane: An Evaluation of Routes and Efficiencies

For Researchers, Scientists, and Drug Development Professionals The 1,4,5-oxadiazepane scaffold is a seven-membered heterocyclic motif of increasing interest in medicinal and agricultural chemistry. Its unique spatial ar...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,4,5-oxadiazepane scaffold is a seven-membered heterocyclic motif of increasing interest in medicinal and agricultural chemistry. Its unique spatial arrangement of heteroatoms imparts specific physicochemical properties that make it a valuable building block in the design of novel bioactive molecules. This guide provides an in-depth analysis of the primary synthetic methodologies for accessing the 1,4,5-oxadiazepane core, with a critical comparison of their efficiencies, operational considerations, and the chemical principles underpinning each approach.

Introduction to the 1,4,5-Oxadiazepane Heterocycle

Seven-membered heterocyclic compounds, such as those containing nitrogen and oxygen, are integral to numerous pharmacologically active agents.[1][2] The 1,4,5-oxadiazepane ring system, featuring an ether linkage and a hydrazine moiety within a seven-membered ring, presents a distinct structural framework. While the broader class of oxazepanes has been explored for applications ranging from anticonvulsants to antipsychotics, the specific 1,4,5-isomer remains a more specialized target.[3][4] The primary utility of 1,4,5-oxadiazepane derivatives to date has been as key intermediates in the synthesis of complex agrochemicals, particularly herbicides of the tetrahydropyrazolodione type.[5] Consequently, the development of robust and efficient synthetic routes is of significant industrial and academic importance.

This guide will focus on the most prominently documented pathway to this scaffold, which proceeds via a protected intermediate, and will compare the two principal methods for the final deprotection step.

The Dominant Synthetic Pathway: A Two-Step Approach

The most widely reported and industrially applied synthesis of the 1,4,5-oxadiazepane ring is a two-step process starting from N,N'-diacylhydrazine.[5][6][7] This strategy relies on the initial formation of a protected, acylated ring system, followed by a deprotection step to yield the final heterocycle.

Step 1: Cyclization to form 4,5-Diacyl-[3][5][8]-oxadiazepine

The core of this methodology is the cyclization reaction between an N,N'-diacylhydrazine and a 2,2'-disubstituted diethyl ether, typically 2,2'-dichlorodiethyl ether.[6][7] This reaction constructs the seven-membered ring through a double nucleophilic substitution.

  • Causality of Experimental Choices :

    • Starting Materials : N,N'-diacylhydrazines are readily available and provide a stable, pre-formed N-N bond. The acyl groups serve a dual purpose: they act as protecting groups for the nitrogen atoms, preventing unwanted side reactions, and they modulate the nucleophilicity of the hydrazine nitrogens.

    • Reaction Conditions : The reaction is typically performed in a polar solvent in the presence of a base.[6] The base is crucial for deprotonating the hydrazine nitrogens, thereby increasing their nucleophilicity to facilitate the attack on the electrophilic carbons of the diethyl ether derivative. The reaction is conducted at elevated temperatures (e.g., 80-100 °C) to overcome the activation energy for the formation of the medium-sized ring, which can be entropically disfavored.[5][9]

    • Efficiency : This cyclization step generally proceeds with moderate to good yields, typically reported in the range of 40% to 76%, achieving a high purity of over 95% after isolation.[6]

G cluster_reactants Reactants cluster_conditions Conditions acylhydrazine N,N'-Diacylhydrazine product 4,5-Diacyl-[1,4,5]-oxadiazepine (Protected Intermediate) acylhydrazine->product ether 2,2'-Dichlorodiethyl Ether ether->product base Base (e.g., NaH, K2CO3) base->product solvent Polar Solvent solvent->product temp Elevated Temp. temp->product caption Step 1: Ring Formation via Cyclization. G cluster_acid Alternative 1: Acidic Hydrolysis cluster_base Alternative 2: Basic Hydrolysis start 4,5-Diacyl-[1,4,5]-oxadiazepine acid Hydrohalic Acid (e.g., HCl, HBr) start->acid base Base (e.g., KOH) start->base acid_prod [1,4,5]-Oxadiazepane Salt acid->acid_prod acid_cond High-boiling Alcohol ~50°C, 12-14h base_prod [1,4,5]-Oxadiazepane (Free Base) base->base_prod base_cond Polar Solvent (e.g., H2O) 80-125°C, 1-10h caption Step 2: Comparison of Deprotection Routes.

Sources

Validation

A Comparative Guide to the Biological Activity of 1,4,5-Oxadiazepane Derivatives and Other Key Heterocycles

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as the foundation for new therapeutic agents is perpetual. Heterocyclic compounds, cyclic structures containing atoms of at...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as the foundation for new therapeutic agents is perpetual. Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, form the backbone of a vast number of pharmaceuticals due to their diverse chemical properties and biological activities.[1] This guide provides an in-depth comparison of the biological activities of an emerging class of heterocycles, the 1,4,5-oxadiazepane derivatives, with other well-established heterocyclic families, including benzodiazepines, thiazoles, and pyridines.

The Emergence of 1,4,5-Oxadiazepanes: A Scaffold of Untapped Potential

The 1,4,5-oxadiazepane ring is a seven-membered heterocycle containing one oxygen and two nitrogen atoms. While its derivatives have been explored, the primary focus to date has been within the agrochemical sector, where they serve as key intermediates in the synthesis of herbicides.[2][3] However, the structural features of the 1,4,5-oxadiazepane core suggest a broad and largely unexplored potential for biological activity in a therapeutic context. The presence of nitrogen and oxygen atoms provides sites for hydrogen bonding and potential interactions with biological targets.

The synthesis of the 1,4,5-oxadiazepane scaffold is achievable through established chemical pathways, often involving the cyclization of N,N'-diacylhydrazines with suitable dielectrophiles.[2] This accessibility in synthesis, coupled with its novel structure, makes the 1,4,5-oxadiazepane framework a compelling candidate for further investigation in drug discovery programs.

A Comparative Analysis of Biological Activities

To understand the potential of 1,4,5-oxadiazepane derivatives, it is instructive to compare them with other heterocyclic compounds that have well-documented and potent biological activities.

Central Nervous System (CNS) Activity: The Benzodiazepine Benchmark

Benzodiazepines are a class of seven-membered heterocyclic compounds containing two nitrogen atoms, widely prescribed for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[4] Their mechanism of action involves enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[5]

dot

Benzodiazepine Benzodiazepine Derivative GABA_A_Receptor GABA-A Receptor Benzodiazepine->GABA_A_Receptor Binds to allosteric site Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Opens Neuronal_Inhibition Increased Neuronal Inhibition (Anxiolytic, Sedative Effects) Chloride_Channel->Neuronal_Inhibition Increased Cl- influx

Caption: Mechanism of action of Benzodiazepines.

While direct CNS activity of 1,4,5-oxadiazepane derivatives is not yet extensively reported, their seven-membered ring structure, which bears some resemblance to the diazepine core of benzodiazepines, suggests that with appropriate functionalization, these compounds could potentially interact with CNS targets.

Table 1: Comparison of CNS Active Heterocycles

Heterocycle ClassPrimary Biological ActivityMechanism of ActionKey Examples
Benzodiazepines Anxiolytic, Sedative, AnticonvulsantGABA-A Receptor Positive Allosteric ModulatorDiazepam, Alprazolam, Lorazepam
1,4,5-Oxadiazepanes Largely unexplored in CNSTo be determinedNovel derivatives
Anticancer Activity: A Promising Frontier for Novel Heterocycles

Many heterocyclic compounds have demonstrated significant potential as anticancer agents. Thiazole and pyridine derivatives, in particular, have been the subject of intensive research in this area.[6]

Thiazole derivatives have been shown to inhibit cancer cell migration and invasion by interfering with cytoskeleton dynamics.[7] They exhibit cytotoxic effects against a range of cancer cell lines, with some derivatives showing promising activity against breast (MCF-7) and lung (A549) cancer cells.[8]

Pyridine derivatives also exhibit a broad spectrum of anticancer activities. Their efficacy is often linked to the nature and position of substituents on the pyridine ring, which can influence their interaction with various biological targets.[9]

The anticancer potential of 1,4,5-oxadiazepane derivatives remains an open area of investigation. However, the demonstrated activity of other oxygen- and nitrogen-containing heterocycles, such as 1,2,4-oxadiazoles, against various cancer cell lines provides a strong rationale for exploring this scaffold in oncology drug discovery.[10][11][12]

Table 2: Comparative Anticancer Activity (IC50 in µM)

Compound ClassMCF-7 (Breast Cancer)A549 (Lung Cancer)
Thiazole Derivatives Variable (e.g., some show IC50 < 10 µM)Variable (e.g., some show IC50 < 20 µM)[13]
Pyridine Derivatives Variable (e.g., IC50 values from 24.95–45.80 μM for some derivatives)[14]Variable (e.g., some show IC50 < 20 µg/ml)[13]
1,2,4-Oxadiazole Derivatives 15.63 µM (for a Tamoxifen analog)[10]Moderate activity reported[10]
1,4,5-Oxadiazepanes Data not availableData not available
Antimicrobial Activity: A Continuing Need for New Scaffolds

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Heterocyclic compounds have historically been a rich source of antimicrobial agents.

Pyridine derivatives have been reported to possess significant antibacterial and antifungal properties. The minimal inhibitory concentration (MIC) values of some pyridine salts against fungi like Aspergillus niger and Candida albicans, and bacteria such as Staphylococcus aureus and Escherichia coli, have been documented.[15]

Thiazole derivatives are also well-known for their broad-spectrum antimicrobial activities, forming the core of several clinically used drugs.[16]

Given the structural diversity that can be achieved with the 1,4,5-oxadiazepane scaffold, it represents a promising, yet underexplored, area for the development of new antimicrobial agents.

Table 3: Comparative Antimicrobial Activity (MIC in mM)

Compound ClassS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
Pyridine Derivatives 0.02 - 60.02 - 60.1 - 12[15]
Thiazole Derivatives Widely reported activityWidely reported activityWidely reported activity
1,4,5-Oxadiazepanes Data not availableData not availableData not available

Experimental Protocols for Biological Evaluation

To facilitate the investigation of 1,4,5-oxadiazepane derivatives and enable direct comparison with other heterocycles, standardized experimental protocols are essential.

In Vitro Anticancer Activity: The MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[17] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.[18]

dot

Start Seed cells in a 96-well plate Incubate_Cells Incubate for 24 hours Start->Incubate_Cells Add_Compound Add test compound at various concentrations Incubate_Cells->Add_Compound Incubate_Treatment Incubate for 48-72 hours Add_Compound->Incubate_Treatment Add_MTT Add MTT solution to each well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilizing agent (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance End Calculate IC50 values Measure_Absorbance->End

Caption: Workflow for the MTT Assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells (e.g., MCF-7, A549) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[17]

  • Compound Treatment: Add the test compounds (1,4,5-oxadiazepane derivatives and reference heterocycles) at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent to each well.[17]

  • Formazan Formation: Incubate for 2-4 hours until a purple precipitate is visible.[17]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO) to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

Antimicrobial Activity: Kirby-Bauer Disk Diffusion Test

The Kirby-Bauer disk diffusion susceptibility test is a standardized method to determine the susceptibility of bacteria to various antimicrobial compounds.[19][20]

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) in a sterile broth.

  • Plate Inoculation: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate.[19]

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of the test compounds (1,4,5-oxadiazepane derivatives and reference heterocycles) onto the agar surface.

  • Incubation: Incubate the plates under standardized conditions (e.g., 37°C for 18-24 hours).

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of no growth around each disk.

  • Interpretation: Compare the zone diameters to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the tested compound.

dot

Start Prepare standardized bacterial inoculum Inoculate Inoculate Mueller-Hinton agar plate Start->Inoculate Apply_Disks Apply antimicrobial-impregnated disks Inoculate->Apply_Disks Incubate Incubate the plate Apply_Disks->Incubate Measure Measure the zone of inhibition Incubate->Measure Interpret Interpret results (Susceptible/Intermediate/Resistant) Measure->Interpret End Determine antimicrobial activity Interpret->End

Caption: Workflow for the Kirby-Bauer Disk Diffusion Test.

Future Directions and Conclusion

The 1,4,5-oxadiazepane scaffold represents a promising yet under-investigated area in medicinal chemistry. While direct evidence of its therapeutic biological activities is currently limited, its structural features and the well-established and diverse bioactivities of other heterocyclic compounds provide a strong impetus for its exploration. The synthesis of a library of 1,4,5-oxadiazepane derivatives and their systematic evaluation using standardized assays, such as the MTT and Kirby-Bauer tests detailed in this guide, will be crucial in unlocking the therapeutic potential of this novel heterocyclic system. By comparing the results with established heterocycles like benzodiazepines, thiazoles, and pyridines, researchers can identify promising lead compounds for further development in areas such as CNS disorders, oncology, and infectious diseases.

References

[2] A process for the preparation of[2][15][21]-oxadiazepane derivatives - Google Patents. (n.d.). Retrieved from [10] Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - MDPI. (n.d.). Retrieved from [22] Synthesis of analogs of (1,4)-3- and 5-imino oxazepane, thiazepane, and diazepane as inhibitors of nitric oxide synthases - PubMed. (n.d.). Retrieved from [15] Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - PubMed Central. (n.d.). Retrieved from [21] Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.). Retrieved from [13] Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - NIH. (2025). Retrieved from MTT assay protocol | Abcam. (n.d.). Retrieved from [1] The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications - International Journal of Scientific Research & Technology. (n.d.). Retrieved from [11] Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC - NIH. (2018). Retrieved from [23] The Psychonauts' Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity - PMC - PubMed Central. (n.d.). Retrieved from [6] Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed. (2025). Retrieved from [3] Process for the preparation of[2][15][21]-oxadiazepine derivatives - Google Patents. (n.d.). Retrieved from [24] New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - ResearchGate. (2025). Retrieved from [14] Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (2022). Retrieved from [25] In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives. (2025). Retrieved from [26] Structures of some thiazole derivatives with antitumor activity. - ResearchGate. (n.d.). Retrieved from Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. (2009). Retrieved from [27] Quantitative analysis of 33 benzodiazepines, metabolites and benzodiazepine-like substances in whole blood by liquid chromatography - DSpace. (n.d.). Retrieved from In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science. (2025). Retrieved from [17] MTT Cell Proliferation Assay - ATCC. (n.d.). Retrieved from [9] The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (n.d.). Retrieved from [28] Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH. (2013). Retrieved from [29] 1,4,5-Oxadiazepane | C4H10N2O | CID 11205724 - PubChem - NIH. (n.d.). Retrieved from [30] Compounds 1−7 Have Antiproliferative Effects In Vitro vs MCF-7 and A549 Cell Lines a … - ResearchGate. (n.d.). Retrieved from [12] Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjugates. (2022). Retrieved from [31] Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. - Der Pharma Chemica. (n.d.). Retrieved from [7] Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [32] Quantitative analysis of benzodiazepines in vitreous humor by high-performance liquid chromatography - PMC - NIH. (2016). Retrieved from [33] MTT (Assay protocol - Protocols.io. (2023). Retrieved from [34] Benzodiazepines and risk of all cause mortality in adults: cohort study - The BMJ. (2017). Retrieved from [35] 7-aryl 1,5-dihydro-benzo[e][2][15]oxazepin-2-ones and analogs as non-steroidal progesterone receptor antagonists - PubMed. (n.d.). Retrieved from [36] Synthesis, characterization and anticancer activity of new oxazepien derivative compounds. (2025). Retrieved from [37] IC 50 values for the inhibitory activity of pyridine-urea 8e and 8n against VEGFR-2. (n.d.). Retrieved from [16] An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - NIH. (n.d.). Retrieved from [38] Determination of antimicrobial resistance by disk diffusion - FWD AMR-RefLabCap. (n.d.). Retrieved from [39] Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves: A Study Supported by UPLC-ESI-MS/MS Metabolites Profiling and Molecular Docking - MDPI. (2022). Retrieved from [4] Benzodiazepine - Wikipedia. (n.d.). Retrieved from [40] Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC. (n.d.). Retrieved from Cytotoxic activity of methanolic extract of Artocarpus heterophyllus against A549, Hela and MCF-7 cell lines - Journal of Applied Pharmaceutical Science. (n.d.). Retrieved from [8] Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties - DergiPark. (2024). Retrieved from [18] MTT Assay Protocol | Springer Nature Experiments. (n.d.). Retrieved from [41] LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (n.d.). Retrieved from [42] Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - MDPI. (n.d.). Retrieved from [43] (PDF) Oxazepine Derivatives, Synthesis and Applications - ResearchGate. (2023). Retrieved from [44] Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC. (2023). Retrieved from [20] How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics. (2024). Retrieved from Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents - Arabian Journal of Chemistry. (n.d.). Retrieved from [5] Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS Agents - ResearchGate. (2025). Retrieved from

Sources

Comparative

The Uncharted Territory of the 1,4-Oxazepane Scaffold: A Comparative Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Guide to the 1,4-Oxazepane Heterocycle in Medicinal Chemistry Introduction: Navigating the Landscape of Saturated Heterocycles Satura...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Guide to the 1,4-Oxazepane Heterocycle in Medicinal Chemistry

Introduction: Navigating the Landscape of Saturated Heterocycles

Saturated heterocyclic scaffolds are the bedrock of modern medicinal chemistry, with over 85% of all biologically active small molecules containing at least one heterocyclic ring.[1] These cyclic structures are instrumental in modulating a molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability, thereby optimizing its pharmacokinetic and pharmacodynamic profile.[1] Among the pantheon of privileged scaffolds, six-membered rings such as piperidine, morpholine, and piperazine have been extensively explored and are fixtures in a vast number of approved drugs. However, the quest for novel chemical space and intellectual property has driven medicinal chemists to explore less chartered territories. One such frontier is the realm of seven-membered heterocycles, specifically the 1,4-oxazepane scaffold.

This guide provides a comprehensive comparative analysis of the 1,4-oxazepane ring system against its more established six-membered counterparts. As a Senior Application Scientist, the aim is to equip fellow researchers with the necessary data and insights to make informed decisions about incorporating this underutilized scaffold into their drug design programs. We will delve into the structural nuances, physicochemical properties, and known biological applications of 1,4-oxazepane, supported by experimental data and detailed protocols for its characterization.

The 1,4-Oxazepane Scaffold: A Structural and Physicochemical Deep Dive

The 1,4-oxazepane, also known as homomorpholine, is a seven-membered saturated heterocycle containing a nitrogen and an oxygen atom at the 1 and 4 positions, respectively. This seven-membered ring structure places it at an interesting intersection between well-known scaffolds like diazepane, morpholine, and azepane.[2] Despite this, 1,4-oxazepanes have remained strikingly scarce in compound libraries, largely due to a historical lack of reliable and scalable synthetic routes.[2] However, recent advances in synthetic methodology are beginning to open the door to the broader exploration of this scaffold.[2]

From a structural perspective, the 1,4-oxazepane ring possesses greater conformational flexibility compared to its six-membered analogue, morpholine. This increased three-dimensionality can be advantageous in drug design, allowing for more precise interactions with the binding pockets of biological targets. The 1,4-disposition of the heteroatoms results in a molecule with the combined characteristics of a cyclic ether and a cyclic secondary amine, contributing to its overall stability, particularly in acidic environments, when compared to the more labile 1,3-oxazepane isomer.[3]

To facilitate a direct comparison, the following table summarizes key physicochemical properties of 1,4-oxazepane and other commonly used saturated heterocyclic scaffolds. It is important to note that while experimental data for the more common scaffolds are readily available, some properties for 1,4-oxazepane are currently based on predicted values due to its limited commercial availability and characterization.

ScaffoldStructureMolecular Weight ( g/mol )pKa (Conjugate Acid)clogPAqueous Solubility
1,4-Oxazepane 101.15[4]~10.01 (Predicted)[5]~-0.2 (Predicted)[4]Soluble in water[5]
Piperidine 85.15[6]11.22[4]0.84Miscible[4][6]
Morpholine 87.128.36 - 8.49[7]-0.86Miscible[7]
Piperazine 86.14pKa1: 9.73, pKa2: 5.35[5]-1.50Freely soluble[5]
Thiomorpholine 103.198.40.2Soluble
Azepane 99.1711.31.4Soluble

Table 1: Comparative Physicochemical Properties of Saturated Heterocyclic Scaffolds.

Case Studies: The 1,4-Oxazepane Scaffold in Action

While still a relatively new player, the 1,4-oxazepane scaffold has shown promise in several therapeutic areas, particularly in the realm of central nervous system (CNS) disorders.

Dopamine D₄ Receptor Ligands for Schizophrenia

The dopamine D₄ receptor is a key target in the development of atypical antipsychotics for the treatment of schizophrenia, with the goal of achieving efficacy without the extrapyramidal side effects associated with D₂ receptor antagonism. A study exploring a series of 2,4-disubstituted morpholines and 1,4-oxazepanes as selective D₄ receptor ligands provides valuable insights into the role of the seven-membered ring.

A 3D-QSAR analysis revealed that the size of the heterocyclic ring (morpholine vs. 1,4-oxazepane) was an important factor for receptor affinity. This suggests that the increased conformational flexibility of the 1,4-oxazepane ring allows for an optimized presentation of the pharmacophoric elements within the D₄ receptor binding site.

Monoamine Reuptake Inhibitors for Depression and Anxiety

A patent application has disclosed a series of 1,4-oxazepane derivatives with potent monoamine reuptake inhibitory activity. These compounds are designed to simultaneously block the reuptake of serotonin, norepinephrine, and dopamine, a "triple reuptake inhibitor" profile that is believed to offer a broader spectrum of antidepressant and anxiolytic effects. The patent highlights the novelty of the 1,4-oxazepane core in this therapeutic space, distinguishing these compounds from existing monoamine reuptake inhibitors. The inclusion of the 1,4-oxazepane scaffold likely influences the overall physicochemical properties of the molecules, potentially impacting their CNS penetration and metabolic stability.

G cluster_pathway Dopamine D4 Receptor Signaling Pathway Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds to AC Adenylyl Cyclase D4R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Oxazepane_Ligand 1,4-Oxazepane Ligand Oxazepane_Ligand->D4R Antagonizes

Dopamine D4 receptor signaling and antagonism.

Experimental Protocols for Scaffold Characterization

To ensure scientific integrity and enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays.

Aqueous Solubility (Thermodynamic)

Rationale: Thermodynamic solubility is a fundamental property that dictates the maximum concentration of a compound that can be achieved in solution, impacting its absorption and bioavailability.

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Incubation: Add an excess of the solid compound to a phosphate-buffered saline (PBS) solution at a physiologically relevant pH of 7.4.

  • Equilibration: Agitate the suspension at room temperature for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as LC-MS/MS.

Lipophilicity (LogD)

Rationale: LogD, the distribution coefficient at a specific pH, is a critical parameter that influences a compound's ability to cross biological membranes.

Protocol:

  • Phase Preparation: Prepare a two-phase system of n-octanol and PBS at pH 7.4.

  • Compound Addition: Add the test compound to the two-phase system.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculation: Calculate the LogD value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Metabolic Stability (Microsomal Assay)

Rationale: The microsomal stability assay provides an early indication of a compound's susceptibility to metabolism by cytochrome P450 enzymes, which are major determinants of drug clearance.

Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (human or other species) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

  • Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound (typically at a final concentration of 1 µM).

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression provides the rate of metabolism, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

G cluster_workflow Microsomal Stability Assay Workflow start Prepare Microsome/ NADPH Mixture pre_incubate Pre-incubate at 37°C start->pre_incubate add_compound Add Test Compound pre_incubate->add_compound incubate Incubate and Sample at Time Points add_compound->incubate quench Quench Reaction (Acetonitrile + IS) incubate->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Sources

Validation

A Comparative Guide to Analytical Method Validation for the Characterization of 1,4,5-Oxadiazepanes

For Researchers, Scientists, and Drug Development Professionals The robust characterization of heterocyclic compounds like 1,4,5-oxadiazepane is a cornerstone of modern drug discovery and development.[1][2][3] As a privi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of heterocyclic compounds like 1,4,5-oxadiazepane is a cornerstone of modern drug discovery and development.[1][2][3] As a privileged scaffold, its derivatives hold significant potential, necessitating rigorous analytical oversight to ensure identity, purity, and quality. This guide provides a comprehensive comparison of key analytical techniques for the structural elucidation and quantification of 1,4,5-oxadiazepanes, grounded in the principles of method validation outlined by the International Council for Harmonisation (ICH).[4][5][6] We will explore the causality behind experimental choices, present detailed protocols, and offer comparative data to empower researchers in selecting and validating methods fit for their intended purpose.

The Analytical Imperative: Why Method Validation is Critical

Before a compound can progress through the development pipeline, its chemical identity must be unequivocally confirmed, and its purity profile meticulously documented. An analytical method is not merely a procedure; it is a system that must be proven reliable. Validation demonstrates, through empirical evidence, that a method is suitable for its intended use, a non-negotiable requirement for regulatory submissions and ensuring data integrity.[7][8] The ICH Q2(R1) guideline provides a framework for this process, outlining the performance characteristics that must be evaluated.[4][6][9]

Part 1: A Multi-Pronged Approach to Characterization

No single technique can fully characterize a novel molecule. A synergistic approach, combining spectroscopic and chromatographic methods, is essential for building a complete analytical profile of a 1,4,5-oxadiazepane derivative.

Spectroscopic Methods: Unveiling the Molecular Architecture

Spectroscopic techniques are indispensable for the initial identification and definitive structural analysis of 1,4,5-oxadiazepane derivatives.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise molecular structure in solution.[10] Both ¹H and ¹³C NMR are critical for confirming the integrity of the seven-membered ring and identifying the positions of substituents.[10][11] For instance, the ¹H NMR spectrum will show distinct signals for the methylene protons on the heterocyclic ring, which are often diastereotopic and exhibit complex splitting patterns.[10] Two-dimensional NMR techniques like COSY and HSQC can establish proton-proton and proton-carbon correlations, respectively, providing unambiguous connectivity information.[11]

  • Mass Spectrometry (MS): MS is a powerful technique for determining the molecular weight and elemental composition of a compound.[10] High-resolution mass spectrometry (HRMS) provides an exact mass, which is crucial for confirming the molecular formula.[10] Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural clues, often revealing the loss of specific side chains or cleavage of the heterocyclic ring itself.[10][12]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[13][14] For a 1,4,5-oxadiazepane derivative, the IR spectrum would be expected to show characteristic C-O-C stretching vibrations for the ether linkage within the ring (typically in the 1250-1050 cm⁻¹ region) and C-H stretching vibrations from the methylene groups (3000-2850 cm⁻¹).[10] If the nitrogen atoms are substituted, for example with acetyl groups, a strong amide carbonyl (C=O) stretch would appear around 1670-1630 cm⁻¹.[10]

Chromatographic Methods: The Gold Standard for Purity and Assay

While spectroscopy confirms identity, chromatography excels at separation and quantification, forming the basis for purity analysis and assay determination.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preeminent analytical tool for assessing the purity and determining the assay of pharmaceutical compounds.[8] Its versatility, precision, and robustness make it ideal for routine quality control and stability testing.[15][16] For polar, nitrogen-containing heterocycles, Reversed-Phase HPLC (RP-HPLC) is the most common approach.[2][17][18] The method's ability to separate the main compound from process-related impurities and degradation products is critical. A validated, stability-indicating HPLC method is a regulatory expectation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for analyzing volatile and thermally stable compounds.[19] While many 1,4,5-oxadiazepane derivatives may lack the necessary volatility for direct GC analysis, this technique can be invaluable for identifying volatile impurities or byproducts from the synthesis. Derivatization can sometimes be employed to increase the volatility of the target analyte.

Part 2: The Pillars of Validation: A Comparative Overview

The following table compares the applicability of these primary analytical techniques to the validation parameters required by ICH Q2(R1) for a comprehensive characterization of a 1,4,5-oxadiazepane derivative.

Validation Parameter HPLC GC-MS NMR MS FTIR Primary Purpose
Identification ✓✓ ✓✓ Confirming the chemical identity of the analyte.
Assay (Potency) ✓✓ (QNMR)Determining the concentration of the active substance.
Purity (Impurities) ✓✓ Quantifying impurities and degradation products.
Specificity/Selectivity ✓✓ ✓✓ Differentiating the analyte from other substances.
Linearity & Range ✓✓ (QNMR)Ensuring proportional response to concentration.
Accuracy ✓✓ (QNMR)Closeness of the result to the true value.
Precision ✓✓ (QNMR)Agreement between repeated measurements.
LOD/LOQ ✓✓ ✓✓ Measuring the lowest detectable/quantifiable levels.
Robustness ✓✓ Resilience to small changes in method parameters.

Key: ✓✓ = Primary Method; = Supportive/Applicable Method; (QNMR) = Quantitative NMR, a specialized application.

Part 3: Experimental Protocols & Data

This section provides a detailed, step-by-step methodology for the validation of a representative RP-HPLC method for the assay of a hypothetical 1,4,5-oxadiazepane derivative.

Workflow for Analytical Characterization and Validation

The following diagram illustrates the logical flow from initial structural confirmation to the validation of a quantitative method for routine use.

G cluster_0 Phase 1: Structural Elucidation cluster_1 Phase 2: Quantitative Method Development cluster_2 Phase 3: Method Validation (ICH Q2) A Synthesized 1,4,5-Oxadiazepane Derivative B NMR (1H, 13C, 2D) Structural Confirmation A->B Characterize C HRMS Formula Confirmation A->C Characterize D FTIR Functional Group ID A->D Characterize E Develop RP-HPLC Method (Column, Mobile Phase, Detector) B->E Confirmed Structure F System Suitability Test (SST) E->F Optimize G Specificity (Forced Degradation) F->G Validate H Linearity & Range F->H Validate I Accuracy (Spiking) F->I Validate J Precision (Repeatability, Intermediate) F->J Validate K LOD / LOQ F->K Validate L Robustness F->L Validate M Validated Method for QC & Stability Studies G->M H->M I->M J->M K->M L->M

Caption: Workflow for the characterization and validation of analytical methods.

Detailed Protocol: RP-HPLC Method Validation for Assay

This protocol outlines the validation of an isocratic RP-HPLC method for determining the assay of "Compound X," a 1,4,5-oxadiazepane derivative.

1. Chromatographic System:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : 20 mM Phosphate Buffer pH 3.0 (50:50 v/v)[15]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 225 nm

  • Injection Volume: 10 µL

2. System Suitability Test (SST):

  • Objective: To ensure the chromatographic system is performing adequately before analysis.

  • Procedure: Inject a standard solution (e.g., 50 µg/mL) six times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area < 2.0%

    • Tailing factor ≤ 2.0

    • Theoretical plates > 2000

3. Specificity (Forced Degradation):

  • Objective: To demonstrate that the method can separate the analyte from potential degradation products.

  • Procedure: Subject Compound X solution to stress conditions:

    • Acid: 0.1 M HCl at 60 °C for 4 hours

    • Base: 0.1 M NaOH at 60 °C for 4 hours

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours

    • Thermal: Dry heat at 80 °C for 48 hours

    • Photolytic: Expose to UV light (ICH Q1B) for 24 hours

  • Analysis: Analyze stressed samples alongside an unstressed control. Assess peak purity using a photodiode array (PDA) detector.

  • Acceptance Criteria: The main peak should be spectrally pure and well-resolved from any degradation peaks.

4. Linearity:

  • Objective: To establish a linear relationship between concentration and detector response.

  • Procedure: Prepare at least five concentrations of Compound X, typically spanning 80% to 120% of the nominal assay concentration (e.g., 40, 60, 80, 100, 120 µg/mL).[6] Inject each concentration in triplicate.

  • Analysis: Plot a graph of mean peak area versus concentration. Perform linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

5. Accuracy:

  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure: Perform recovery studies by spiking a placebo (or blank matrix) with known amounts of Compound X at three concentration levels (e.g., 80%, 100%, 120%). Prepare each level in triplicate.

  • Analysis: Calculate the percentage recovery for each sample.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

6. Precision:

  • Objective: To assess the degree of scatter between a series of measurements.

  • Procedure:

    • Repeatability (Intra-day): Analyze six replicate samples of Compound X at 100% concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst or on different equipment.

  • Analysis: Calculate the RSD of the results for each study.

  • Acceptance Criteria: RSD ≤ 2.0% for both repeatability and intermediate precision.

7. Robustness:

  • Objective: To evaluate the method's reliability with small, deliberate variations in parameters.

  • Procedure: Vary the following parameters one at a time:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic)

    • Column temperature (± 5 °C)

  • Analysis: Analyze a standard solution under each condition and evaluate the impact on SST parameters and assay results.

  • Acceptance Criteria: SST parameters must pass, and the assay result should not significantly deviate from the nominal method.

Comparative Performance Data

The following table summarizes typical acceptance criteria for a validated HPLC assay method, providing a benchmark for performance.

Parameter Typical Acceptance Criteria Rationale / ICH Guideline Reference
Specificity Peak is pure and resolved from degradantsEnsures analyte is measured without interference. (ICH Q2(R1))[6]
Linearity (r²) ≥ 0.999Demonstrates a direct proportional response. (ICH Q2(R1))[6]
Accuracy (% Recovery) 98.0 - 102.0%Confirms the method's ability to measure the true value. (ICH Q2(R1))[6]
Precision (RSD) ≤ 2.0%Guarantees repeatability and reproducibility of results. (ICH Q2(R1))[6]
Range 80 - 120% of test concentrationDefines the concentration interval of reliability. (ICH Q2(R1))[6]
LOQ Signal-to-Noise ratio ≥ 10Lowest concentration that can be reliably quantified. (ICH Q2(R1))[6]
LOD Signal-to-Noise ratio ≥ 3Lowest concentration that can be detected. (ICH Q2(R1))[6]

Part 4: Decision Making in Method Selection

Choosing the right analytical tool is dictated by the question being asked. The following decision tree provides a logical guide for researchers.

G Start What is the Analytical Objective? Q1 Confirm Molecular Structure? Start->Q1 Q2 Quantify Purity or Assay? Start->Q2 Q3 Identify Functional Groups? Start->Q3 A1 Use NMR for connectivity and MS for molecular weight. Q1->A1 A2 Develop and Validate an RP-HPLC method. Q2->A2 A3 Use FTIR spectroscopy. Q3->A3 Q1_sub Need unambiguous formula? A1->Q1_sub Q2_sub Are impurities volatile? A2->Q2_sub A1_sub Prioritize High-Resolution MS (HRMS) Q1_sub->A1_sub Yes Q2_sub->A2 No A2_sub Consider supplementary GC-MS analysis Q2_sub->A2_sub Yes

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion

The characterization of 1,4,5-oxadiazepane derivatives demands a meticulous and multi-faceted analytical strategy. The synergistic use of spectroscopic methods (NMR, MS, FTIR) for structural elucidation and a validated chromatographic method (primarily HPLC) for quantification provides the comprehensive data package required for drug development. By adhering to the principles of method validation outlined in ICH guidelines, researchers can ensure the integrity, reliability, and scientific soundness of their results, building a solid foundation for subsequent preclinical and clinical evaluation.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

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  • ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. Retrieved from [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub. Retrieved from [Link]

  • ICH Q2 Analytical Method Validation. (n.d.). Slideshare. Retrieved from [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025, December 1). Galaxie. Retrieved from [Link]

  • Nitrogen-Containing Heterocyclic Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. (2020). PubMed. Retrieved from [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (n.d.). MDPI. Retrieved from [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia. Retrieved from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • How to Identify Functional Groups in FTIR Spectra. (2025, September 22). Patsnap. Retrieved from [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023, December 11). WJPMR. Retrieved from [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Infrared (GC-IR) Analyses of the Chloro-1-n-pentyl-3-(1-naphthoyl)-Indoles: Regioisomeric Cannabinoids. (2019, January 1). National Institute of Justice. Retrieved from [Link]

  • Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. (n.d.). University of Baghdad Digital Repository. Retrieved from [Link]

  • 1,4,5-Oxadiazepane. (n.d.). PubChem. Retrieved from [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020, May 26). NIH. Retrieved from [Link]

  • Structural Investigation of Novel Heterocyclic 1,3-oxazepine by 2DNMR. (n.d.). AENSI Journals. Retrieved from [Link]

  • (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (n.d.). ResearchGate. Retrieved from [Link]

  • Functional group profiling of medicinal plants using FTIR spectroscopy. (2025, January 8). World Journal of Biology Pharmacy and Health Sciences. Retrieved from [Link]

  • Comparative studies of functional groups present in invasive and economically important plant leaf methanolic extracts by using FTIR spectroscopic analysis. (2023, June 12). GSC Online Press. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Heterocyclic Synthesis: Benchmarking 1,4,5-Oxadiazepane Preparations

Introduction: The Central Role of Nitrogen Heterocycles in Modern Chemistry Nitrogen-containing heterocycles are the cornerstone of modern medicinal chemistry and materials science.[1][2] Their prevalence in FDA-approved...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Nitrogen Heterocycles in Modern Chemistry

Nitrogen-containing heterocycles are the cornerstone of modern medicinal chemistry and materials science.[1][2] Their prevalence in FDA-approved pharmaceuticals—an incredible 82% of small-molecule drugs approved between 2013 and 2023 feature at least one nitrogen heterocycle—underscores their unparalleled importance in molecular design.[2] Among the vast landscape of these structures, seven-membered rings like diazepanes and their analogues represent a class of significant interest due to their conformational flexibility and diverse biological activities.[3][4]

This guide provides an in-depth, comparative analysis of the synthesis of the 1,4,5-oxadiazepane scaffold, a key intermediate in the agrochemical industry, particularly for herbicides of the tetrahydropyrazolodione class.[5][6] We will benchmark its preparation against two other prominent nitrogen heterocycles: the structurally related 1,5-benzodiazepines and the six-membered tetrahydropyridazines. Through detailed experimental protocols, data-driven comparisons, and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to select and optimize synthetic strategies for these valuable molecular frameworks.

The Synthesis of 1,4,5-Oxadiazepane: A Two-Stage Approach

The industrial synthesis of the 1,4,5-oxadiazepane core is a robust, two-step process. The strategy hinges on first constructing a protected, acylated version of the ring system, followed by a deprotection step to yield the final heterocycle. This approach circumvents issues related to the reactivity of the free diamine functionality.

A widely adopted method involves the reaction of an N,N'-diacylhydrazine with a suitable dielectrophile, such as 2,2'-dichlorodiethyl ether, to form the 4,5-diacyl-[6][7][8]-oxadiazepane.[8][9] The subsequent removal of the acyl protecting groups was traditionally accomplished with hydrohalic acids. However, a significant process improvement involves using a base for the deacylation, which offers higher yields and improved safety profiles.[7][8]

Visualizing the Workflow: Synthesis of 1,4,5-Oxadiazepane

cluster_0 Step 1: Cyclization cluster_1 Step 2: Deacylation N,N'-Diacetylhydrazine N,N'-Diacetylhydrazine Intermediate 4,5-Diacetyl-[1,4,5]-oxadiazepane N,N'-Diacetylhydrazine->Intermediate Cyclization N,N'-Diacetylhydrazine->Intermediate 2,2'-Dichlorodiethyl_Ether 2,2'-Dichlorodiethyl_Ether 2,2'-Dichlorodiethyl_Ether->Intermediate Base_Solvent Base (e.g., K2CO3) Polar Solvent Base_Solvent->Intermediate Final_Product [1,4,5]-Oxadiazepane Intermediate->Final_Product Base-mediated Deacylation Intermediate->Final_Product Base_Deprotection Base (e.g., KOH) Polar Solvent, Δ Base_Deprotection->Final_Product

Caption: Workflow for the two-step synthesis of 1,4,5-oxadiazepane.

Experimental Protocol: Base-Mediated Synthesis of[6][7][8]-Oxadiazepane

This protocol is adapted from established industrial processes.[5][7] The causality for using a two-phase system with a phase-transfer catalyst in the second step is to enhance the reaction rate between the aqueous base and the organic-soluble intermediate, thereby improving efficiency and yield.

Step 1: Synthesis of 4,5-Diacetyl-[6][7][8]-oxadiazepane

  • Setup: To a stirred vessel, add N,N'-diacetylhydrazine and a suitable polar solvent (e.g., NMP, DMSO).

  • Reaction: Add an excess of a base (e.g., potassium carbonate) to the mixture. Heat the suspension to an elevated temperature (e.g., 80-100°C).

  • Addition: Slowly add 2,2'-dichlorodiethyl ether to the reaction mixture.

  • Monitoring: Maintain the temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Cool the mixture to room temperature and filter. The intermediate, 4,5-diacetyl-[6][7][8]-oxadiazepane, is isolated from the filtrate by concentration under reduced pressure.

Step 2: Base-Mediated Deacylation to[6][7][8]-Oxadiazepane

  • Setup: Charge a reactor with water, chlorobenzene, potassium acetate, and the 4,5-diacetyl-[6][7][8]-oxadiazepane from Step 1. This creates a two-phase system.

  • Heating: Heat the mixture to 90-95°C with vigorous stirring.

  • Base Addition: Prepare a 60% aqueous potassium hydroxide (KOH) solution and heat it to 75-80°C. Add this hot KOH solution dropwise to the reaction mixture over 10-15 minutes.

  • Reaction: Maintain the reaction temperature at 90-100°C for approximately 4 hours.[5] The potassium acetate acts as an inert, soluble salt to facilitate product isolation.[7][8]

  • Workup: Cool the mixture to 70-75°C and separate the phases.

  • Extraction: Extract the aqueous phase twice with chlorobenzene.

  • Isolation: Combine the organic phases. The resulting solution contains the[6][7][8]-oxadiazepane product, which can be isolated by distilling the solvent.

Performance Data: 1,4,5-Oxadiazepane Synthesis
ParameterStep 1 (Cyclization)Step 2 (Deacylation)OverallSource
Typical Yield ~70-80%60-95%60-70%[7][8][9]
Purity >95% (Isolated)~90% (In solution)~90%[7][8]
Reaction Time 2-4 hours2-6 hours4-10 hours[7][9]
Temperature 80-100°C90-125°C-[5]

Comparative Synthesis I: 1,5-Benzodiazepines via Condensation

1,5-Benzodiazepines are a critical class of seven-membered heterocycles, forming the core of many therapeutic agents.[4][10] Their synthesis is most commonly achieved through the condensation of o-phenylenediamines with ketones, a reaction often facilitated by an acid catalyst to enhance the condensation process.[10]

Visualizing the Workflow: Synthesis of 1,5-Benzodiazepine

o-Phenylenediamine o-Phenylenediamine Product 2,4-Disubstituted-3H-1,5-benzodiazepine o-Phenylenediamine->Product Condensation & Cyclization Ketone Ketone (e.g., Acetone) Ketone->Product Catalyst Acid Catalyst (e.g., H-MCM-22, Yb(OTf)3) Acetonitrile, RT Catalyst->Product

Caption: One-pot synthesis of 1,5-benzodiazepines via condensation.

Experimental Protocol: H-MCM-22 Catalyzed Synthesis of a 1,5-Benzodiazepine

This protocol utilizes a solid acid catalyst, which simplifies purification and improves the environmental profile of the reaction compared to traditional homogeneous acids.[10]

  • Setup: In a round-bottom flask, combine o-phenylenediamine (1 mmol) and a ketone (e.g., acetone, 2.5 mmol) in acetonitrile (10 mL).

  • Catalyst Addition: Add a catalytic amount of H-MCM-22 zeolite catalyst (0.1 g) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction's completion via TLC (typically 1-3 hours).

  • Workup: Upon completion, filter the reaction mixture to recover the solid catalyst.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol to yield the pure 1,5-benzodiazepine.

Comparative Synthesis II: Tetrahydropyridazines via [4+2] Cycloaddition

Tetrahydropyridazines are six-membered nitrogen heterocycles found in numerous bioactive compounds.[11] A powerful and modern approach to their synthesis is the aza-Diels-Alder reaction, a type of [4+2] cycloaddition.[12][13] This method involves the reaction of an azoalkene (the 1,2-diaza-1,3-diene component) with an olefin.[11]

Visualizing the Workflow: Synthesis of Tetrahydropyridazine

cluster_0 In Situ Generation of Azoalkene cluster_1 [4+2] Cycloaddition Ketohydrazone Ketohydrazone Azoalkene Azoalkene Intermediate Ketohydrazone->Azoalkene Oxidative Dehydrogenation Oxidant Oxidant (TEMPO) Toluene, 110°C Oxidant->Azoalkene Product Tetrahydropyridazine Azoalkene->Product Aza-Diels-Alder Olefin Olefin (e.g., Styrene) Olefin->Product

Caption: Tandem synthesis of tetrahydropyridazines via cycloaddition.

Experimental Protocol: TEMPO-Mediated Aza-Diels-Alder Reaction

This one-pot tandem reaction is highly efficient. The choice of TEMPO as the oxidant is critical; it selectively generates the reactive azoalkene from the ketohydrazone in situ, which is immediately trapped by the olefin in the cycloaddition step.[11]

  • Setup: To a sealed tube, add the starting ketohydrazone (0.2 mmol), the olefin (e.g., styrene, 0.4 mmol), 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO, 0.2 mmol), and toluene (1.0 mL).

  • Reaction: Seal the tube and heat the mixture at 110°C in an oil bath for 24 hours.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Isolation: Purify the residue by flash column chromatography on silica gel (using a petroleum ether/ethyl acetate gradient) to afford the desired tetrahydropyridazine product.

Head-to-Head Benchmarking: A Comparative Analysis

To provide a clear, objective comparison, the three synthetic methodologies are benchmarked across several key performance indicators. This analysis is crucial for researchers to make informed decisions based on the specific requirements of their project, such as desired scale, available equipment, and cost constraints.

Comparative Performance Data
Parameter1,4,5-Oxadiazepane Synthesis1,5-Benzodiazepine SynthesisTetrahydropyridazine Synthesis
Reaction Type Cyclization / DeacylationCondensation[4+2] Cycloaddition
Number of Steps 2 (from diacylhydrazine)1 (from diamine)1 (tandem reaction)
Typical Overall Yield 60-70%80-95%70-99%
Reaction Conditions High Temperature (90-125°C)Room TemperatureHigh Temperature (110°C)
Reaction Time 4-10 hours1-3 hours24 hours
Scalability Proven for industrial scaleGood, catalyst recovery is keyModerate, sealed tube limits scale
Reagent Profile Uses corrosive base (KOH)Uses recoverable solid acidUses stoichiometric oxidant (TEMPO)
Purification Phase separation / DistillationFiltration / RecrystallizationColumn Chromatography
Expertise & Causality: Interpreting the Data
  • Efficiency and Atom Economy: The one-pot condensation and cycloaddition reactions for benzodiazepines and tetrahydropyridazines, respectively, are inherently more efficient and atom-economical than the two-step process for 1,4,5-oxadiazepane. The latter involves the installation and subsequent removal of protecting groups, which adds steps and reduces overall yield.

  • Reaction Conditions and Safety: The benzodiazepine synthesis stands out for its mild, room-temperature conditions, making it highly attractive from both an energy consumption and safety perspective.[10] In contrast, both the oxadiazepane and tetrahydropyridazine syntheses require elevated temperatures. The use of concentrated, hot potassium hydroxide in the oxadiazepane deacylation step requires careful engineering controls, especially at scale.[5][7]

  • Scalability and Throughput: The 1,4,5-oxadiazepane synthesis, despite its drawbacks, is a well-established and validated industrial process.[9] Its reliance on classical unit operations like extraction and distillation makes it highly scalable. The benzodiazepine synthesis is also scalable, particularly with solid catalysts that can be easily recovered and reused. The described tetrahydropyridazine synthesis, while high-yielding, is presented as a lab-scale batch process in a sealed tube, which would require significant process development for large-scale production.

  • Purification and Self-Validation: A protocol's trustworthiness is enhanced when purification is straightforward. The benzodiazepine synthesis, yielding a product that can be purified by simple filtration and recrystallization, is a robust, self-validating system. Chromatographic purification, as required for the tetrahydropyridazine, is effective but often less desirable for large-scale manufacturing due to solvent usage and cost.

Logical Framework for Synthetic Route Selection

cluster_ring Desired Ring Structure? cluster_priority Primary Synthesis Goal? Start Start: Choose Heterocycle Synthesis Ring7_O 7-Membered (1 O, 2 N atoms) Start->Ring7_O Ring7_N 7-Membered (2 N atoms, Fused Benzene) Start->Ring7_N Ring6_N 6-Membered (2 adjacent N atoms) Start->Ring6_N Goal_Scale Industrial Scale / Proven Process Ring7_O->Goal_Scale Goal_Mild Mild Conditions / High Yield Ring7_N->Goal_Mild Goal_Complexity High Structural Complexity / One-Pot Ring6_N->Goal_Complexity Route_Oxa Route: 1,4,5-Oxadiazepane (Cyclization/Deacylation) Goal_Scale->Route_Oxa Route_Benzo Route: 1,5-Benzodiazepine (Condensation) Goal_Mild->Route_Benzo Route_Tetra Route: Tetrahydropyridazine ([4+2] Cycloaddition) Goal_Complexity->Route_Tetra

Caption: Decision matrix for selecting a heterocyclic synthesis route.

Conclusion

This comparative guide demonstrates that while the synthesis of 1,4,5-oxadiazepanes is a robust and scalable process, it is outperformed in terms of elegance, efficiency, and mildness by modern methods for preparing other key heterocycles.

  • The 1,4,5-oxadiazepane synthesis is a workhorse of the chemical industry. Its two-step nature and use of harsh reagents are balanced by its proven scalability and the high value of its downstream products.

  • The 1,5-benzodiazepine condensation represents an ideal laboratory synthesis: it is high-yielding, rapid, occurs at room temperature, and involves a simple workup.

  • The tetrahydropyridazine cycloaddition showcases the power of tandem reactions to build molecular complexity efficiently in a single step, offering access to a diverse range of structures.

Ultimately, the choice of synthetic route is not about finding a single "best" method, but about understanding the trade-offs between yield, scalability, safety, and complexity. This guide provides the foundational data and expert analysis to empower chemists to make the most strategic choice for their specific synthetic challenge.

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  • Process for the preparation of[6][7][8]-oxadiazepine derivatives. Google Patents.

  • A PROCESS FOR THE PREPARATION[6][7][8]-OXADIAZEPINE DERIVATIVES. European Patent Office. [Link]

  • A process for the preparation of[6][7][8]-oxadiazepine derivatives. Google Patents.

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  • Heterocyclic Synthesis Cycloaddition Reaction. YouTube. [Link]

  • Synthesis of Diazepam. Chemistry Steps. [Link]

  • Advances in the synthesis of functionalized tetrahydropyridazines from hydrazones. Organic & Biomolecular Chemistry. [Link]

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  • Synthesis of 1,4,5,6-tetrahydropyridazines and pyridazines via transition-metal-free (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes. PubMed Central. [Link]

  • Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Publishing. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1,4,5-Oxadiazepane

For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond discovery and into the responsible management of chemical agents. This guide provides a detailed, step-by-step...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond discovery and into the responsible management of chemical agents. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,4,5-Oxadiazepane, a heterocyclic compound with applications in synthetic chemistry.[1][2] The procedures outlined here are grounded in established safety protocols and regulatory compliance, ensuring the protection of both laboratory personnel and the environment.

Foundational Principles of Chemical Waste Management

The disposal of any chemical waste, including 1,4,5-Oxadiazepane, is governed by stringent regulations to mitigate risks to human health and the environment. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[7] Key tenets of responsible chemical waste management in a laboratory setting include:

  • Waste Minimization: Employing microscale techniques, optimizing chemical processes, and careful inventory management can significantly reduce the volume of waste generated.[7]

  • Segregation: Incompatible chemicals must be stored and disposed of separately to prevent dangerous reactions.[7]

  • Proper Labeling and Storage: All waste containers must be clearly labeled with their contents and associated hazards and stored in designated Satellite Accumulation Areas (SAAs).

  • Regulatory Compliance: Adherence to federal, state, and local regulations is mandatory for all chemical waste generators.[7][8]

Characterization of 1,4,5-Oxadiazepane Waste

Before disposal, it is crucial to characterize the waste stream containing 1,4,5-Oxadiazepane. This involves identifying all constituents of the waste, including solvents, unreacted starting materials, and byproducts.

Known Properties of 1,4,5-Oxadiazepane and its Salts:

Property Value Source
Molecular Formula C4H10N2O [9]
Molecular Weight 102.14 g/mol [9]
Appearance (Salts) White to light yellow crystal [2][6]

| Solubility (Salts) | Soluble in water and alcohol |[2][6] |

Given the lack of specific toxicity data, it is prudent to handle 1,4,5-Oxadiazepane and its waste with a high degree of caution, assuming it may be hazardous.

Step-by-Step Disposal Protocol for 1,4,5-Oxadiazepane

This protocol provides a clear workflow for the safe disposal of 1,4,5-Oxadiazepane from a laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure you are wearing the appropriate PPE. Based on general laboratory safety standards for handling heterocyclic compounds, the following are recommended:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

All handling of 1,4,5-Oxadiazepane waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[10]

Step 2: Waste Collection and Container Selection
  • Container Compatibility: Collect 1,4,5-Oxadiazepane waste in a container that is chemically compatible with all components of the waste stream. High-density polyethylene (HDPE) or glass containers are generally suitable for organic and aqueous waste.[8] Avoid using metal containers if the waste is acidic.[8]

  • Container Integrity: Ensure the waste container is in good condition, free from cracks or leaks, and has a secure, leak-proof screw cap.[11]

  • Headspace: Do not fill the container to more than 90% of its capacity to allow for expansion of vapors.[8]

Step 3: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Solid Waste: Unused or expired solid 1,4,5-Oxadiazepane should be collected separately.

  • Liquid Waste: Solutions containing 1,4,5-Oxadiazepane should be segregated based on the solvent.

    • Aqueous Solutions: Collect in a designated aqueous waste container.

    • Organic Solvent Solutions: Collect in a designated organic solvent waste container. Do not mix with incompatible solvents (e.g., halogenated and non-halogenated solvents, unless permitted by your institution's waste management program).

  • Contaminated Materials: Any materials, such as pipette tips, gloves, and wipes, that are contaminated with 1,4,5-Oxadiazepane should be collected in a designated solid waste container.

Step 4: Labeling the Waste Container

Properly labeling the hazardous waste container is a critical regulatory requirement.[12] The label should include:

  • The words "Hazardous Waste."[12]

  • The full chemical name of all contents, including "1,4,5-Oxadiazepane" and any solvents or other chemicals present. Avoid using abbreviations or chemical formulas.

  • The approximate percentage of each component.

  • The date accumulation started.

  • An indication of the hazards (e.g., flammable, corrosive, toxic). Since the specific hazards are not fully known, it is best to list the known hazards of the other components in the waste and consult with your institution's Environmental Health and Safety (EHS) department.

Step 5: Storage in a Satellite Accumulation Area (SAA)
  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

  • The SAA must be under the control of laboratory personnel and inspected weekly for any signs of leakage.[11]

  • Ensure secondary containment is used to capture any potential spills.[7]

Step 6: Arranging for Disposal
  • Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), arrange for its disposal through your institution's EHS department.[11]

  • Your EHS department will work with a licensed hazardous waste disposal contractor to ensure the waste is transported and disposed of in compliance with all regulations.[12]

Disposal Decision Workflow

G cluster_0 Waste Generation & Characterization cluster_1 Collection & Segregation cluster_2 Labeling & Storage cluster_3 Final Disposal A 1,4,5-Oxadiazepane Waste Generated B Characterize Waste Stream (Solid, Aqueous, Organic Solvent) A->B C Select Compatible Container B->C D Segregate by Waste Type C->D E Solid Waste D->E Solid F Liquid Waste D->F Liquid G Contaminated Materials D->G Contaminated H Label Container with Contents & Hazards E->H F->H G->H I Store in Designated SAA H->I J Contact EHS for Pickup I->J K Transport by Licensed Contractor J->K L Final Disposal at Permitted Facility K->L

Caption: Decision workflow for the proper disposal of 1,4,5-Oxadiazepane waste.

Prohibited Disposal Methods

Under no circumstances should 1,4,5-Oxadiazepane waste be disposed of via the following methods:

  • Drain Disposal: It is prohibited to dispose of hazardous chemical waste down the sewer.[7][13]

  • Regular Trash: Untreated chemical waste must not be placed in the regular trash.[7]

Emergency Procedures

In the event of a spill of 1,4,5-Oxadiazepane or its waste, follow your institution's established emergency procedures. In general:

  • Alert personnel in the immediate area.

  • If the spill is large or you are unsure how to handle it, evacuate the area and contact your institution's EHS department or emergency response team.

  • For small, manageable spills, use a chemical spill kit to absorb the material.

  • Collect the absorbent material and any contaminated items in a sealed container, label it as hazardous waste, and arrange for its disposal.

By adhering to these procedures, you contribute to a safe and compliant laboratory environment, upholding the highest standards of scientific integrity and responsibility.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • PubChem. 1,4,5-Oxadiazepane. National Institutes of Health.
  • ChemBK. (2024, April 9). 1,4,5-Oxadiazepine, hexahydro-, dihydrochloride.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Laboratory Waste Management: The New Regulations. (n.d.).
  • Benchchem. 1,4,5-Oxadiazepane hydrochloride.
  • Benchchem. 1,4,5-Oxadiazepane dihydrochloride.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet.
  • Xu, P., et al. (2006). Microbial degradation of sulfur, nitrogen and oxygen heterocycles. Trends in Microbiology, 14(9), 398-405.
  • OXYGEN & NITROGEN CONTAINING HETEROCYCLIC COMPOUNDS: A BOON FOR ANTINEOPLASTIC RESEARCHES. (2025, December 1). International Journal of Pharmaceutical Sciences and Research.
  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (n.d.).
  • eCFR. 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals.

Sources

Handling

A Comprehensive Guide to the Safe Handling of 1,4,5-Oxadiazepane

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling and disposal of 1,4,5-Oxadiazepane and its salts. As a novel heterocyclic c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 1,4,5-Oxadiazepane and its salts. As a novel heterocyclic compound, specific safety data may be limited. Therefore, this document synthesizes available hazard information with established best practices for laboratory safety to ensure the well-being of personnel and the integrity of research.

Understanding the Hazards: A Proactive Approach to Safety

1,4,5-Oxadiazepane is classified with significant hazards that demand rigorous safety protocols. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies 1,4,5-Oxadiazepane as a substance that causes severe skin burns and eye damage.[1] Furthermore, it is recognized as being very toxic to aquatic life with long-lasting effects.[1] The hydrochloride salt form may also cause skin irritation, serious eye irritation, and respiratory tract irritation.[2]

Key Hazards:

  • Corrosive: Causes severe skin burns and eye damage upon contact.[1]

  • Irritant: Can cause skin, eye, and respiratory irritation.[2]

  • Environmental Hazard: Very toxic to aquatic life with long-term consequences.[1]

Given the corrosive nature of this compound, it is imperative to handle it with the utmost care, assuming the potential for severe tissue damage upon exposure. The toxicological properties have not been fully investigated, warranting a cautious approach.

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered approach to PPE is mandatory to prevent contact and inhalation. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Ensure gloves are rated for handling corrosive materials. Double gloving is recommended.To prevent skin contact with the corrosive compound. Thicker gloves offer better protection.[3]
Eye and Face Protection Chemical splash goggles and a face shield.Standard safety glasses are insufficient. Goggles provide a seal against splashes, while a face shield protects the entire face.[3][4]
Body Protection A flame-resistant lab coat, worn fully buttoned. Consider a chemical-resistant apron for larger quantities or splash-prone procedures.To protect skin and personal clothing from contamination.[4]
Respiratory Protection Use only in a certified chemical fume hood.[5] If there is a risk of aerosol or dust generation outside of a fume hood, a NIOSH-approved respirator with cartridges for organic vapors and acid gases is necessary.To prevent inhalation of vapors, aerosols, or dust which may cause respiratory irritation.[2][4]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical for minimizing exposure risk.

3.1. Preparation and Weighing:

  • Fume Hood: All handling of 1,4,5-Oxadiazepane, including weighing, must be conducted within a certified chemical fume hood to control vapor and particulate exposure.[5]

  • Decontamination: Before use, ensure the work surface in the fume hood is clean and free of contaminants.

  • Spill Tray: Conduct all manipulations over a spill tray to contain any potential spills.

  • Weighing: Use a tared, sealed container for weighing to prevent contamination of the balance.

3.2. Dissolution and Reaction:

  • Vessel Selection: Use appropriately sized glassware to avoid splashes.

  • Solvent Addition: Add solvents slowly and carefully to the 1,4,5-Oxadiazepane to avoid splashing.

  • Temperature Control: If the process involves heating, use a controlled heating mantle and monitor the reaction temperature closely.

  • Closed System: Whenever possible, maintain a closed system to prevent the release of vapors.

3.3. Post-Reaction Work-up and Purification:

  • Quenching: Quench reactions carefully, especially if exothermic processes are anticipated.

  • Extraction and Transfer: Use a funnel for liquid transfers to minimize the risk of spills.

  • Purification: All purification steps, such as chromatography, should be performed within the fume hood.

Emergency Procedures: Spill and Exposure Response

Immediate and correct response to an emergency is crucial.

4.1. Spill Response Workflow:

Spill_Response cluster_Immediate_Action Immediate Action cluster_Containment Containment & Cleanup cluster_Follow_Up Follow-Up Alert Alert others and evacuate the immediate area Assess Assess the spill size and potential hazards Alert->Assess If safe to do so PPE Don appropriate PPE Assess->PPE Contain Contain the spill with inert absorbent material (e.g., sand, vermiculite) PPE->Contain Neutralize Neutralize if safe and appropriate (for acids/bases) Contain->Neutralize Collect Collect absorbed material into a labeled hazardous waste container Neutralize->Collect Decontaminate Decontaminate the spill area with soap and water Collect->Decontaminate Report Report the spill to the Lab Supervisor and EHS Decontaminate->Report Restock Restock spill kit Report->Restock

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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